molecular formula C97H124N20O31S B1628035 Gastrin-17 CAS No. 60748-06-3

Gastrin-17

Número de catálogo: B1628035
Número CAS: 60748-06-3
Peso molecular: 2098.2 g/mol
Clave InChI: GKDWRERMBNGKCZ-RNXBIMIWSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Usually In Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Gastrin-17 is one of the primary forms of gastrin that is a 17-membered peptide consisting of Glp, Gly, Pro, Trp, Leu, Glu, Glu, Glu, Glu, Glu, Ala, Tyr, Gly, Trp, Met, Asp and Phe-NH2 residues joined in sequence. It has a role as an antineoplastic agent.

Propiedades

IUPAC Name

(4S)-5-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-[[(2S)-4-carboxy-2-[[(2S)-4-carboxy-2-[[(2S)-4-carboxy-2-[[(2S)-4-carboxy-2-[[(2S)-2-[[(2S)-3-(1H-indol-3-yl)-2-[[(2S)-1-[2-[[(2S)-5-oxopyrrolidine-2-carbonyl]amino]acetyl]pyrrolidine-2-carbonyl]amino]propanoyl]amino]-4-methylpentanoyl]amino]butanoyl]amino]butanoyl]amino]butanoyl]amino]butanoyl]amino]-5-oxopentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C97H124N20O31S/c1-49(2)39-68(114-95(146)71(43-54-46-100-59-18-11-9-16-57(54)59)116-97(148)73-19-12-37-117(73)76(121)48-102-85(136)60-24-30-74(119)104-60)93(144)110-65(29-35-81(130)131)91(142)109-64(28-34-80(128)129)90(141)108-63(27-33-79(126)127)89(140)107-62(26-32-78(124)125)88(139)106-61(25-31-77(122)123)87(138)103-50(3)84(135)113-69(41-52-20-22-55(118)23-21-52)86(137)101-47-75(120)105-70(42-53-45-99-58-17-10-8-15-56(53)58)94(145)111-66(36-38-149-4)92(143)115-72(44-82(132)133)96(147)112-67(83(98)134)40-51-13-6-5-7-14-51/h5-11,13-18,20-23,45-46,49-50,60-73,99-100,118H,12,19,24-44,47-48H2,1-4H3,(H2,98,134)(H,101,137)(H,102,136)(H,103,138)(H,104,119)(H,105,120)(H,106,139)(H,107,140)(H,108,141)(H,109,142)(H,110,144)(H,111,145)(H,112,147)(H,113,135)(H,114,146)(H,115,143)(H,116,148)(H,122,123)(H,124,125)(H,126,127)(H,128,129)(H,130,131)(H,132,133)/t50-,60-,61-,62-,63-,64-,65-,66-,67-,68-,69-,70-,71-,72-,73-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKDWRERMBNGKCZ-RNXBIMIWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)NC(CCC(=O)O)C(=O)NC(CCC(=O)O)C(=O)NC(CCC(=O)O)C(=O)NC(CCC(=O)O)C(=O)NC(CCC(=O)O)C(=O)NC(C)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NCC(=O)NC(CC2=CNC3=CC=CC=C32)C(=O)NC(CCSC)C(=O)NC(CC(=O)O)C(=O)NC(CC4=CC=CC=C4)C(=O)N)NC(=O)C(CC5=CNC6=CC=CC=C65)NC(=O)C7CCCN7C(=O)CNC(=O)C8CCC(=O)N8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)NCC(=O)N[C@@H](CC2=CNC3=CC=CC=C32)C(=O)N[C@@H](CCSC)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CC4=CC=CC=C4)C(=O)N)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC5=CNC6=CC=CC=C65)NC(=O)[C@@H]7CCCN7C(=O)CNC(=O)[C@@H]8CCC(=O)N8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C97H124N20O31S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601028770
Record name Gastrin 17
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601028770
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

2098.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

60748-06-3, 10047-33-3
Record name Gastrin 17
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060748063
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Gastrin 17
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601028770
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 18-34-Gastrin I (pig), 18-(5-oxo-l-proline)-22-l-leucine-
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.030.130
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

The intricate journey from precursor to potent hormone: A technical guide to Gastrin-17 synthesis and processing

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Gastrin-17, a crucial peptide hormone, plays a pivotal role in regulating gastric acid secretion and maintaining the integrity of the gastric mucosa.[1][2] Its precise production is the result of a highly regulated and complex series of post-translational modifications starting from its precursor, preprogastrin. Understanding this intricate synthesis and processing pathway is paramount for researchers in gastroenterology, oncology, and for professionals involved in the development of drugs targeting gastrointestinal disorders. This technical guide provides an in-depth exploration of the synthesis and processing of this compound, complete with quantitative data, detailed experimental methodologies, and visual representations of the key pathways.

From Gene to Prohormone: The Initial Steps

The journey of this compound begins with the transcription and translation of the gastrin gene, which encodes the 101-amino acid precursor peptide, preprogastrin.[3] This initial phase occurs in the endoplasmic reticulum of G-cells, which are specialized neuroendocrine cells primarily located in the antrum of the stomach.[4]

Following translation, the N-terminal signal peptide of preprogastrin is cleaved off by a signal peptidase, yielding the 80-amino acid intermediate, progastrin.[5][3] Progastrin then transits through the Golgi apparatus and the trans-Golgi network, where it undergoes further modifications before being packaged into secretory granules.[5]

The Processing Cascade: A Symphony of Enzymatic Cleavages

Within the secretory granules, a cascade of enzymatic reactions meticulously sculpts progastrin into its various bioactive forms, including the principal amidated forms, this compound (G17) and gastrin-34 (G34). This process involves a series of endoproteolytic and exoproteolytic cleavages, followed by a crucial amidation step.

Endoproteolytic Cleavage by Prohormone Convertases

The initial cleavage of progastrin is mediated by prohormone convertases (PCs), a family of serine proteases. The two key players in gastrin processing are PC1/3 and PC2.[6][7][8]

  • PC1/3 is responsible for the cleavage at Arg36-Arg37 and Arg73-Arg74 residues of progastrin.[6][7] Cleavage at Arg73-Arg74 is a critical step for the eventual production of bioactive gastrins.[6]

  • PC2 primarily cleaves at the Lys53-Lys54 site of progastrin, a step that is essential for determining the ratio of G34 to G17.[6]

Studies in PC1/3-null mice have demonstrated a threefold increase in progastrin concentration and a significant reduction in amidated gastrins to 25% of normal levels, highlighting the indispensable role of this enzyme.[6][7]

Exoproteolytic Trimming by Carboxypeptidase E

Following the endoproteolytic cleavages, the C-terminal basic residues (arginine and lysine) are removed by Carboxypeptidase E (CPE).[9][10][11] This trimming step is essential to expose the C-terminal glycine (B1666218) residue, which is the substrate for the final amidation reaction. In mice with a deficiency in CPE, there is a significant reduction in amidated gastrin levels and a marked elevation of gastrin-Gly-Arg-Arg, a precursor form.[9][10][11]

C-terminal Amidation by Peptidylglycine α-Amidating Monooxygenase (PAM)

The final and critical step in the biosynthesis of bioactive gastrin is the C-terminal amidation of the glycine-extended intermediates. This reaction is catalyzed by the bifunctional enzyme Peptidylglycine α-amidating monooxygenase (PAM).[5][12][13] PAM converts the C-terminal glycine residue into a terminal amide group, a modification that is essential for the biological activity of gastrin.[12] The amidation process is dependent on cofactors such as copper and ascorbate.[12][14]

Post-Translational Modifications: Fine-Tuning the Process

In addition to the primary cleavage and amidation events, progastrin and its intermediates can undergo other post-translational modifications that can influence the efficiency of processing.

  • Sulfation: Tyrosine residues within the gastrin sequence can be sulfated. While sulfation of Tyr87 appears to be less common in amidated peptides compared to their glycine-extended precursors, it is a notable modification.[1][15][16] However, studies have shown that tyrosine sulfation does not significantly impact the gastric acid secretory potency of this compound in humans.[17]

  • Phosphorylation: Serine residues, such as Ser96 in rat progastrin, can be phosphorylated.[1][15][16] Phosphorylation at this site, which is adjacent to the amidation processing point, may play a regulatory role in gastrin production, with decreased phosphorylation being associated with a reduced production of amidated products.[1][15][16]

Quantitative Data on Gastrin Processing

While precise absolute concentrations can vary significantly depending on the physiological state and analytical method, the relative abundance and processing efficiency provide valuable insights.

Peptide FormRelative Abundance/ConcentrationKey Observations
Progastrin Elevated in PC1/3-null mice (3-fold increase)[6][7]Generally low in healthy individuals' circulation but can be detected in certain cancers.[18]
Glycine-extended Gastrin (G-Gly) Accumulates in ascorbate-deficient G-cell cultures.[14]In humans, nonamidated gastrins account for approximately 5% of all secreted gastrin peptides.[19]
Amidated Gastrin (G17 & G34) Reduced to 25% of normal levels in PC1/3-null mice.[6][7]G17 has a half-life of approximately 5 minutes in circulation.[20]
Gastrin-Gly-Arg-Arg Markedly elevated in CPE-deficient mice.[9][10][11]A direct precursor to glycine-extended gastrin.

Experimental Protocols: A Methodological Overview

The study of gastrin synthesis and processing relies on a variety of sophisticated biochemical and immunological techniques.

Radioimmunoassay (RIA) for Gastrin Quantification

Radioimmunoassay is a highly sensitive method for quantifying gastrin levels in biological samples.

Principle: This competitive assay involves the competition between unlabeled gastrin in the sample and a fixed amount of radiolabeled gastrin (e.g., ¹²⁵I-gastrin) for binding to a limited amount of anti-gastrin antibody. The amount of radioactivity in the antibody-bound fraction is inversely proportional to the concentration of unlabeled gastrin in the sample.

Generalized Protocol:

  • Preparation of Reagents: Prepare standards with known concentrations of gastrin, radiolabeled gastrin tracer, and a specific anti-gastrin antibody.

  • Assay Setup: In appropriate tubes, add a constant amount of antibody and radiolabeled gastrin to standards and unknown samples.

  • Incubation: Incubate the mixture to allow for competitive binding to reach equilibrium.

  • Separation: Separate the antibody-bound gastrin from the free gastrin. A common method is double antibody-polyethylene glycol precipitation, where a second antibody directed against the first antibody is added to precipitate the complex.[14]

  • Detection: Measure the radioactivity of the precipitated (bound) fraction using a gamma counter.

  • Data Analysis: Construct a standard curve by plotting the radioactivity of the standards against their known concentrations. Determine the concentration of gastrin in the samples by interpolating their radioactivity values on the standard curve.

Enzyme-Linked Immunosorbent Assay (ELISA) for Gastrin and Progastrin

ELISA is another widely used immunoassay that offers high sensitivity and does not require radioactive materials.

Principle: A sandwich ELISA is commonly used for gastrin quantification. An antibody specific for gastrin is coated onto the wells of a microplate. The sample containing gastrin is added, and the gastrin binds to the capture antibody. A second, enzyme-conjugated antibody that also recognizes gastrin is then added, forming a "sandwich". The addition of a substrate for the enzyme results in a color change, the intensity of which is proportional to the amount of gastrin in the sample.

Generalized Protocol for a Gastrin Sandwich ELISA: [2][6][7][21][22]

  • Coating: Coat a 96-well microplate with a capture antibody specific for gastrin.

  • Blocking: Block the remaining protein-binding sites in the wells to prevent non-specific binding.

  • Sample Incubation: Add standards and samples to the wells and incubate to allow gastrin to bind to the capture antibody.

  • Washing: Wash the plate to remove unbound substances.

  • Detection Antibody Incubation: Add an enzyme-conjugated detection antibody that binds to a different epitope on the gastrin molecule. Incubate to allow the formation of the sandwich complex.

  • Washing: Wash the plate again to remove unbound detection antibody.

  • Substrate Addition: Add a substrate for the enzyme (e.g., TMB for HRP). Incubate to allow color development.

  • Stopping the Reaction: Add a stop solution to terminate the enzymatic reaction.

  • Measurement: Read the absorbance at the appropriate wavelength using a microplate reader.

  • Data Analysis: Generate a standard curve and determine the sample concentrations as described for RIA.

High-Performance Liquid Chromatography (HPLC) for Separation of Gastrin Forms

HPLC is a powerful technique used to separate the different molecular forms of gastrin (e.g., G17, G34, G-Gly) based on their physicochemical properties.

Principle: A liquid sample is passed through a column packed with a solid adsorbent material. Different components of the sample interact differently with the adsorbent material, causing them to separate as they flow through the column at different rates.

Generalized Protocol for Gastrin Separation: [1][4][23]

  • Sample Preparation: Extract gastrin peptides from biological samples (e.g., serum, tissue homogenates) using methods like solid-phase extraction.

  • Column Selection: Choose an appropriate HPLC column (e.g., reverse-phase C18) based on the properties of the gastrin peptides to be separated.

  • Mobile Phase: Prepare a suitable mobile phase, often a gradient of two solvents (e.g., water with a small amount of acid and an organic solvent like acetonitrile), to elute the peptides from the column.

  • Injection and Separation: Inject the prepared sample into the HPLC system. The peptides will separate as they pass through the column.

  • Detection: Detect the separated peptides as they elute from the column. UV detection at a specific wavelength is common. For more specific identification and quantification, the HPLC system can be coupled to a mass spectrometer (LC-MS/MS).[1][3][4][23][24][25]

  • Analysis: Identify and quantify the different gastrin forms based on their retention times and peak areas, often by comparison to known standards.

Signaling Pathways and Experimental Workflows

To visualize the complex processes described above, the following diagrams have been generated using the DOT language for Graphviz.

This compound Synthesis and Processing Pathway

Gastrin_Processing cluster_ER Endoplasmic Reticulum cluster_Golgi Golgi & Trans-Golgi Network cluster_Vesicles Secretory Granules Preprogastrin Preprogastrin (101 aa) Progastrin Progastrin (80 aa) Preprogastrin->Progastrin Signal Peptidase Progastrin_mod Progastrin (Sulfation/Phosphorylation) Progastrin->Progastrin_mod Progastrin_cleaved1 Progastrin Intermediates Progastrin_mod->Progastrin_cleaved1 PC1/3, PC2 cluster_Vesicles cluster_Vesicles G34_Gly Gastrin-34-Gly Progastrin_cleaved1->G34_Gly Carboxypeptidase E G17_Gly This compound-Gly G34_Gly->G17_Gly PC2 G34 Gastrin-34 G34_Gly->G34 PAM G17 This compound G17_Gly->G17 PAM G34->G17 PC2 Gastrin_Quantification_Workflow cluster_Sample Sample Preparation cluster_Methods Quantification Method cluster_Analysis Data Analysis Sample Biological Sample (Serum, Tissue) Extraction Peptide Extraction Sample->Extraction RIA Radioimmunoassay (RIA) Extraction->RIA ELISA Enzyme-Linked Immunosorbent Assay (ELISA) Extraction->ELISA LCMS HPLC-MS/MS Extraction->LCMS StdCurve Standard Curve Generation RIA->StdCurve ELISA->StdCurve Concentration Concentration Determination LCMS->Concentration StdCurve->Concentration

References

The Physiological Role of Gastrin-17 in Gastric Acid Secretion: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Gastrin-17 (G-17) is a crucial peptide hormone primarily responsible for regulating gastric acid secretion, a fundamental process for protein digestion, absorption of micronutrients, and defense against ingested pathogens.[1][2] Produced by G-cells in the gastric antrum, G-17 is the most abundant and potent form of gastrin in this region.[3][4] Its physiological actions extend beyond acid secretion to include the maintenance of gastric mucosal integrity and the stimulation of gastric motility.[1] Understanding the intricate mechanisms of G-17 action is paramount for research into gastrointestinal disorders like peptic ulcer disease, chronic gastritis, and gastrin-producing tumors (gastrinomas), and for the development of novel therapeutic agents that modulate gastric acidity.

Mechanism of Action: Direct and Indirect Pathways

This compound stimulates hydrochloric acid (HCl) secretion from parietal cells in the stomach's fundus and body through a dual mechanism involving both direct and indirect pathways. While it can act directly on parietal cells, the primary and most significant pathway is indirect, mediated by the release of histamine (B1213489) from enterochromaffin-like (ECL) cells.

G-Cell Secretion

The synthesis and release of G-17 from antral G-cells are triggered by several stimuli, including:

  • Vagal Stimulation: Mediated by gastrin-releasing peptide (GRP).

  • Presence of Nutrients: Partially digested proteins and specific amino acids in the stomach are potent stimuli.

  • Gastric Distention: The physical stretching of the stomach wall.

  • Elevated Gastric pH: A decrease in stomach acidity prompts gastrin release to restore the acidic environment.

The Cholecystokinin (B1591339) 2 (CCK2) Receptor

Both the direct and indirect actions of this compound are mediated through its binding to the cholecystokinin 2 (CCK2) receptor, a G-protein-coupled receptor (GPCR). These receptors are expressed on the surface of both parietal cells and, more critically, ECL cells. The C-terminal tetrapeptide of this compound is essential for the activation of the CCK2 receptor.

Indirect Pathway: The Gastrin-ECL Cell-Histamine Axis

The predominant mechanism for G-17-stimulated acid secretion involves the following steps:

  • G-17 Binds to ECL Cells: Circulating G-17 binds to CCK2 receptors on ECL cells located in the oxyntic mucosa.

  • Histamine Release: This binding stimulates the synthesis (via histidine decarboxylase) and release of histamine from the ECL cells.

  • Histamine Acts on Parietal Cells: Histamine diffuses in a paracrine manner to adjacent parietal cells and binds to their histamine H2 receptors.

  • Parietal Cell Activation: The activation of H2 receptors is the most significant stimulus for the parietal cell to secrete H+ ions via the H+/K+ ATPase proton pump.

The critical role of this indirect pathway is demonstrated by the fact that H2 receptor antagonists can abolish gastrin-stimulated acid secretion.

Direct Pathway

This compound can also bind directly to CCK2 receptors on the basolateral membrane of parietal cells. This interaction initiates an intracellular signaling cascade that leads to a modest stimulation of acid secretion. However, this direct effect is considered secondary to the more potent histamine-mediated pathway. Gastrin's direct action may also serve to potentiate the effects of other secretagogues like acetylcholine.

Intracellular Signaling Pathways

Activation of the CCK2 receptor by this compound on both ECL and parietal cells triggers the phosphatidylinositol signaling pathway. This cascade involves the activation of Phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium (Ca2+), while DAG activates Protein Kinase C (PKC). These signaling events, particularly the elevation of intracellular calcium, are crucial for stimulating histamine release from ECL cells and H+/K+ ATPase activity in parietal cells. Other downstream pathways, including PI3-K/Akt and MAPK/ERK cascades, have also been implicated in the cellular responses to gastrin.

G17_Signaling_Pathway cluster_0 ECL Cell cluster_1 Parietal Cell G17_ECL This compound CCK2R_ECL CCK2 Receptor G17_ECL->CCK2R_ECL Binds PLC_ECL PLC CCK2R_ECL->PLC_ECL Activates PIP2_ECL PIP2 PLC_ECL->PIP2_ECL Hydrolyzes IP3_ECL IP3 PIP2_ECL->IP3_ECL DAG_ECL DAG PIP2_ECL->DAG_ECL Ca_ECL ↑ Ca²⁺ IP3_ECL->Ca_ECL Stimulates PKC_ECL PKC DAG_ECL->PKC_ECL Activates Histamine Histamine Release Ca_ECL->Histamine Histamine_Receptor H2 Receptor Histamine->Histamine_Receptor Binds (Paracrine) G17_Parietal This compound (Direct Pathway) CCK2R_Parietal CCK2 Receptor G17_Parietal->CCK2R_Parietal Binds PLC_Parietal PLC CCK2R_Parietal->PLC_Parietal Ca_Parietal ↑ Ca²⁺ PLC_Parietal->Ca_Parietal ProtonPump H⁺/K⁺ ATPase (Proton Pump) Ca_Parietal->ProtonPump Weakly Stimulates AC Adenylyl Cyclase Histamine_Receptor->AC Activates cAMP ↑ cAMP AC->cAMP PKA PKA cAMP->PKA Activates PKA->ProtonPump Activates Acid HCl Secretion ProtonPump->Acid

Caption: this compound signaling in ECL and parietal cells. (Max Width: 760px)

Regulation of this compound and Acid Secretion

The secretion of gastric acid is a tightly regulated process involving a sophisticated negative feedback loop to prevent excessive acidification of the stomach.

  • Stimulation: As previously mentioned, vagal nerve activity and the presence of food stimulate G-cells to release gastrin, initiating the acid secretion cascade.

  • Inhibition: The primary inhibitor of acid secretion is somatostatin (B550006), which is released from D-cells in the gastric antrum and oxyntic mucosa. The release of somatostatin is stimulated by low gastric pH. Somatostatin acts via paracrine mechanisms to:

    • Inhibit gastrin release from G-cells.

    • Inhibit histamine release from ECL cells.

    • Directly inhibit acid secretion from parietal cells.

This negative feedback ensures that as stomach acid concentration increases (and pH falls), the stimulus for further acid production is switched off.

Regulation_Feedback_Loop Stimuli Food in Stomach Vagal Stimulation G_Cell G-Cell (Antrum) Stimuli->G_Cell Stimulates (+) Gastrin17 This compound (in blood) G_Cell->Gastrin17 Secretes ECL_Cell ECL Cell Gastrin17->ECL_Cell Stimulates (+) Parietal_Cell Parietal Cell Gastrin17->Parietal_Cell Directly Stimulates (minor pathway) Histamine Histamine ECL_Cell->Histamine Releases HCl HCl (Acid) Parietal_Cell->HCl Secretes Histamine->Parietal_Cell Stimulates (+) D_Cell D-Cell (Antrum) HCl->D_Cell Low pH Stimulates (+) Somatostatin Somatostatin D_Cell->Somatostatin Secretes Somatostatin->G_Cell Inhibits (-) Somatostatin->ECL_Cell Inhibits (-) Somatostatin->Parietal_Cell Inhibits (-)

Caption: Negative feedback loop regulating gastric acid secretion. (Max Width: 760px)

Quantitative Data on this compound Stimulated Acid Secretion

The following table summarizes quantitative data from studies investigating the effect of gastrin on gastric acid secretion. Direct comparisons are challenging due to variations in experimental models, species, and gastrin analogues used.

Study ParameterModel SystemGastrin Form & DoseMeasured Acid OutputCitation
Baseline Stimulated Secretion HumanThis compound (constant infusion, 40 pmol/kg/h)5.63 ± 0.73 mmol H⁺ / 15 min
Hormonal Inhibition Conscious RatsThis compound I (1 nmol/kg/h)Marked increase in acid secretion
This compound I (1 nmol/kg/h) + Somatostatin-14 (10 nmol/kg/h)Significant inhibition of gastrin-induced secretion
Precursor Potency Isolated Perfused Rat StomachThis compound (G-17)Maximally effective at 0.52 nmol/L
Glycine-extended this compound (Gly-G-17)52-520 nmol/L elicited a concentration-dependent increase
Gly-G-17 (520 nmol/L)Acid output was at the same level as G-17 at 0.52 nmol/L

Key Experimental Protocols

Protocol: Measurement of Gastric Acid Secretion via Aspiration (Pentagastrin Stimulation Test)

This invasive "gold standard" method directly measures the stomach's acid-secreting capacity.

1. Patient Preparation:

  • The patient must fast overnight.

  • A nasogastric or orogastric tube is inserted into the stomach, with its tip positioned in the most dependent part (antrum). The correct placement is often verified radiologically.

2. Basal Acid Output (BAO) Measurement:

  • Gastric contents are continuously aspirated for one hour.

  • The aspirate is collected in four 15-minute aliquots.

  • This collection represents the basal, unstimulated rate of acid secretion.

3. Stimulation:

  • A stimulant is administered to induce maximal acid secretion. Pentagastrin, a synthetic analogue of gastrin, is commonly used at a dose of 6 µg/kg body weight, administered subcutaneously.

4. Maximal Acid Output (MAO) Measurement:

  • Following stimulation, gastric contents are collected for another hour (or longer), typically in four 15-minute aliquots.

  • This collection represents the stomach's maximum secretory capacity.

5. Laboratory Analysis:

  • The volume of each collected sample is measured.

  • The concentration of H+ ions is determined by titration with a standardized base (e.g., 0.1 mol/L NaOH) to a neutral pH.

  • Acid output is calculated and expressed in millimoles of HCl per hour (mmol/h).

Protocol: Isolated Vascularly Perfused Rat Stomach Model

This ex vivo model allows for the study of gastric responses to hormones and drugs while eliminating systemic neural and endocrine influences.

1. Animal Preparation:

  • Rats are fasted to ensure an empty stomach.

  • The animal is anesthetized, and the stomach is surgically isolated.

2. Perfusion Setup:

  • The stomach's vascular supply is cannulated, allowing it to be perfused with an oxygenated physiological salt solution containing nutrients.

  • The gastric lumen is also cannulated to allow for the collection of secreted acid.

3. Experimental Procedure:

  • The preparation is allowed to stabilize to establish a basal secretion rate.

  • Test substances (e.g., this compound, receptor antagonists) are added to the vascular perfusate at desired concentrations.

  • The venous outflow (for measuring histamine release) and the luminal outflow (for measuring acid secretion) are collected in timed fractions throughout the experiment.

4. Analysis:

  • Luminal samples are analyzed for acid content via titration.

  • Venous samples can be analyzed for histamine and other released substances (e.g., pancreastatin) using methods like immunoassays.

Experimental_Workflow_Aspiration cluster_prep Preparation cluster_bao Basal Acid Output (BAO) cluster_mao Maximal Acid Output (MAO) start Patient Fasts Overnight tube Insert Nasogastric Tube into Antrum start->tube aspirate_basal Aspirate Gastric Juice (4 x 15 min samples) tube->aspirate_basal analyze_bao Titrate for H⁺ Conc. Calculate BAO (mmol/hr) aspirate_basal->analyze_bao stimulate Administer Stimulant (e.g., Pentagastrin) aspirate_basal->stimulate analyze_mao Titrate for H⁺ Conc. Calculate MAO (mmol/hr) aspirate_max Aspirate Gastric Juice (4 x 15 min samples) stimulate->aspirate_max aspirate_max->analyze_mao

References

An In-depth Technical Guide to the Gastrin-17 Signaling Pathway in Parietal Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core Gastrin-17 (G-17) signaling pathway in gastric parietal cells. The content herein is intended for an audience with a foundational understanding of cell signaling and molecular biology. This document details the molecular cascade from receptor binding to the physiological response of acid secretion, supported by quantitative data, detailed experimental methodologies, and visual representations of the key pathways and workflows.

Introduction to this compound and Parietal Cell Function

This compound is a peptide hormone that plays a crucial role in regulating gastric acid secretion.[1][2] It is produced by G-cells in the antrum of the stomach and duodenum in response to stimuli such as the presence of peptides and amino acids, gastric distention, and vagal nerve stimulation.[2] The primary target for gastrin's physiological effects on acid secretion are the parietal cells, located in the gastric glands of the stomach lining.[1][2] Parietal cells house the H+/K+-ATPase, the proton pump responsible for secreting H+ ions into the gastric lumen, the final step in hydrochloric acid production.

This compound stimulates acid secretion through both direct and indirect pathways. The indirect pathway involves G-17 stimulating enterochromaffin-like (ECL) cells to release histamine, which then acts on H2 receptors on parietal cells, a pathway predominantly mediated by cAMP. This guide will focus on the direct signaling pathway of this compound within the parietal cell itself.

The Core this compound Signaling Cascade in Parietal Cells

The direct action of this compound on parietal cells is initiated by its binding to the cholecystokinin (B1591339) B (CCK2) receptor, a G-protein coupled receptor (GPCR) of the Gq subtype. This interaction triggers a cascade of intracellular events culminating in the activation of the H+/K+-ATPase proton pump.

Receptor Binding and G-Protein Activation

This compound binds to the CCK2 receptor on the basolateral membrane of parietal cells with high affinity. This binding event induces a conformational change in the receptor, leading to the activation of the heterotrimeric G-protein, Gq. The activated Gαq subunit dissociates from the Gβγ dimer and subsequently activates its downstream effector, phospholipase C (PLC).

Second Messenger Production: IP3 and DAG

Activated PLC is a key enzyme that hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2), a membrane phospholipid, into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).

  • Inositol 1,4,5-trisphosphate (IP3): As a small, water-soluble molecule, IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum (ER). This binding opens calcium channels, leading to a rapid release of stored Ca2+ into the cytosol.

  • Diacylglycerol (DAG): Being lipid-soluble, DAG remains in the plasma membrane where it serves as a docking site and activator for Protein Kinase C (PKC).

Calcium Mobilization and Protein Kinase C Activation

The G-17-induced rise in intracellular calcium is biphasic. The initial, transient peak is due to the IP3-mediated release of Ca2+ from the ER. This is followed by a sustained phase of elevated calcium, which is maintained by the influx of extracellular Ca2+ through store-operated calcium channels in the plasma membrane.

The concurrent elevation of intracellular Ca2+ and the presence of DAG in the membrane synergistically activate conventional isoforms of Protein Kinase C (PKC). In parietal cells, PKCα has been identified as a key isoform involved in this signaling pathway. Activated PKCα then phosphorylates a variety of downstream target proteins on serine and threonine residues.

Activation of the H+/K+-ATPase Proton Pump

The ultimate physiological outcome of the this compound signaling cascade in parietal cells is the stimulation of the H+/K+-ATPase. This is achieved through a combination of events:

  • Translocation and Fusion of Tubulovesicles: In resting parietal cells, the H+/K+-ATPase is predominantly located in intracellular tubulovesicular structures. Upon stimulation, these vesicles are translocated to and fuse with the apical membrane, thereby increasing the density of proton pumps at the site of acid secretion. The elevation in intracellular calcium is a critical trigger for this process.

  • Direct Phosphorylation: Evidence suggests that PKC can directly phosphorylate the α-subunit of the H+/K+-ATPase. This phosphorylation event is thought to increase the pump's activity. Specifically, serine 16 on the Na+,K+-ATPase, a related pump, has been identified as a phosphorylation site for PKC in response to gastrin in other cell types, suggesting a similar mechanism may be at play for the H+/K+-ATPase in parietal cells.

Quantitative Data

The following tables summarize key quantitative parameters of the this compound signaling pathway in parietal cells.

ParameterValueSpeciesReference
This compound Binding Affinity (IC50) to CCK2R 0.07 ± 0.03 nMRabbit
7.8 ± 0.8% per 10^6 cells (saturable binding)Canine
This compound Effect on [14C]Aminopyrine Accumulation (EC50) 0.07 ± 0.03 nMRabbit
This compound Effect on Inositol Phosphates (EC50) 0.142 ± 0.016 nMRabbit

Table 1: Receptor Binding and Functional Response Data for this compound in Parietal Cells.

StimulusConcentrationResponseFold Increase (approx.)Time PointSpeciesReference
Gastrin10 nMIP3 Production2-2.515 secondsIsolated Parietal Cells
Gastrin/CCK-8EC50 ~0.1 nM[3H]Inositol PhosphatesNot specifiedNot specifiedRabbit
Gastrin100 nM[14C]Aminopyrine Accumulation (potentiates histamine)Not applicableNot specifiedRat

Table 2: Dose-Response Data for this compound on Second Messengers and Acid Secretion.

Experimental Protocols

Isolation of Primary Parietal Cells

This protocol describes a common method for enriching parietal cells from gastric mucosa.

Materials:

  • Stomach from a suitable animal model (e.g., rabbit, rat)

  • Collagenase solution

  • Nycodenz or Percoll gradients

  • Cell culture medium (e.g., DMEM/F12)

  • Centrifuge

  • Microscope

Procedure:

  • Euthanize the animal according to approved institutional protocols.

  • Excise the stomach and wash thoroughly with ice-cold phosphate-buffered saline (PBS).

  • Open the stomach along the greater curvature and gently scrape the gastric mucosa.

  • Mince the mucosal tissue and incubate with a collagenase solution to digest the extracellular matrix and release gastric glands.

  • Filter the digest to remove undigested tissue.

  • Centrifuge the cell suspension to pellet the gastric glands.

  • Resuspend the pellet and apply to a density gradient (e.g., Nycodenz or Percoll) to separate different cell types.

  • Centrifuge the gradient to separate the cell populations. Parietal cells will form a distinct band.

  • Carefully aspirate the parietal cell layer and wash with culture medium.

  • Assess cell viability and purity using trypan blue exclusion and microscopy.

Measurement of Intracellular Calcium ([Ca2+]i) using Fura-2 AM

This protocol outlines the use of the ratiometric fluorescent indicator Fura-2 AM to measure changes in intracellular calcium.

Materials:

  • Isolated parietal cells

  • Fura-2 AM (acetoxymethyl ester)

  • Pluronic F-127

  • HEPES-buffered saline

  • Fluorescence imaging system with excitation wavelengths of 340 nm and 380 nm, and an emission wavelength of ~510 nm.

  • This compound solution

Procedure:

  • Plate isolated parietal cells on coverslips and allow them to adhere.

  • Prepare a loading solution of Fura-2 AM in HEPES-buffered saline, often with a small amount of Pluronic F-127 to aid in dye solubilization.

  • Incubate the cells with the Fura-2 AM loading solution in the dark at room temperature or 37°C for a specified time (e.g., 30-60 minutes).

  • Wash the cells with HEPES-buffered saline to remove extracellular dye.

  • Mount the coverslip on the stage of the fluorescence imaging system.

  • Record baseline fluorescence by alternating excitation at 340 nm and 380 nm and measuring emission at 510 nm.

  • Add this compound to the desired final concentration.

  • Continuously record the fluorescence ratio (F340/F380) over time to monitor changes in intracellular calcium. The ratio is proportional to the intracellular calcium concentration.

Aminopyrine Accumulation Assay for Acid Secretion

This assay provides an indirect measure of acid production by parietal cells. The weak base [14C]-aminopyrine accumulates in acidic compartments.

Materials:

  • Isolated gastric glands or parietal cells

  • [14C]-aminopyrine

  • Incubation buffer (e.g., HEPES-buffered saline)

  • This compound solution

  • Scintillation counter and vials

Procedure:

  • Aliquot isolated gastric glands or parietal cells into microcentrifuge tubes.

  • Add [14C]-aminopyrine to each tube.

  • Add this compound at various concentrations to the respective tubes. Include a vehicle control.

  • Incubate the tubes at 37°C for a defined period (e.g., 30-60 minutes).

  • Pellet the cells by centrifugation.

  • Remove the supernatant.

  • Lyse the cells to release the trapped [14C]-aminopyrine.

  • Measure the radioactivity in the cell lysate using a scintillation counter.

  • The amount of accumulated [14C]-aminopyrine is proportional to the acid secretion.

Western Blot for Phosphorylated H+/K+-ATPase

This protocol describes the detection of phosphorylated H+/K+-ATPase following this compound stimulation.

Materials:

  • Isolated parietal cells

  • This compound solution

  • Lysis buffer containing protease and phosphatase inhibitors

  • Primary antibody specific for phosphorylated H+/K+-ATPase (at a specific site if known)

  • Primary antibody for total H+/K+-ATPase (as a loading control)

  • Horseradish peroxidase (HRP)-conjugated secondary antibody

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF membrane and transfer apparatus

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Treat isolated parietal cells with this compound for various times and concentrations. Include an untreated control.

  • Lyse the cells in ice-cold lysis buffer.

  • Determine the protein concentration of the lysates.

  • Separate equal amounts of protein from each sample by SDS-PAGE.

  • Transfer the separated proteins to a PVDF membrane.

  • Block the membrane with a suitable blocking agent (e.g., BSA in TBST) to prevent non-specific antibody binding.

  • Incubate the membrane with the primary antibody against the phosphorylated H+/K+-ATPase overnight at 4°C.

  • Wash the membrane and then incubate with the HRP-conjugated secondary antibody.

  • Wash the membrane again and apply the chemiluminescent substrate.

  • Image the blot to detect the bands corresponding to the phosphorylated protein.

  • Strip the blot and re-probe with an antibody against total H+/K+-ATPase to confirm equal loading.

Visualizations

Gastrin17_Signaling_Pathway G17 This compound CCK2R CCK2 Receptor (Gq-coupled) G17->CCK2R Gq Gq Protein CCK2R->Gq activates PLC Phospholipase C (PLC) Gq->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER binds to receptor PKC Protein Kinase C (PKC) DAG->PKC activates Ca Ca²⁺ ER->Ca releases Ca->PKC co-activates HK_ATPase_inactive H⁺/K⁺-ATPase (inactive) PKC->HK_ATPase_inactive phosphorylates HK_ATPase_active H⁺/K⁺-ATPase (active) HK_ATPase_inactive->HK_ATPase_active Acid_Secretion Acid Secretion HK_ATPase_active->Acid_Secretion drives

Caption: this compound signaling pathway in parietal cells.

Experimental_Workflow_Calcium_Imaging Isolate_Cells 1. Isolate Parietal Cells Plate_Cells 2. Plate Cells on Coverslips Isolate_Cells->Plate_Cells Load_Dye 3. Load with Fura-2 AM Plate_Cells->Load_Dye Wash_Cells 4. Wash to Remove Extracellular Dye Load_Dye->Wash_Cells Baseline 5. Record Baseline Fluorescence (F340/F380) Wash_Cells->Baseline Stimulate 6. Add this compound Baseline->Stimulate Record_Response 7. Record Fluorescence Ratio Change Stimulate->Record_Response Analyze 8. Analyze Data Record_Response->Analyze

Caption: Workflow for intracellular calcium imaging.

Logical_Relationship_Acid_Secretion Gastrin17 This compound CCK2R_Activation CCK2R Activation Gastrin17->CCK2R_Activation PLC_Activation PLC Activation CCK2R_Activation->PLC_Activation Second_Messengers ↑ IP3 & DAG PLC_Activation->Second_Messengers Calcium_PKC ↑ [Ca²⁺]i & PKC Activation Second_Messengers->Calcium_PKC HK_ATPase_Activation H⁺/K⁺-ATPase Activation Calcium_PKC->HK_ATPase_Activation Acid_Secretion Acid Secretion HK_ATPase_Activation->Acid_Secretion

Caption: Logical flow of this compound induced acid secretion.

References

An In-depth Technical Guide on the Mechanism of Gastrin-17 Induced Histamine Release

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular mechanisms underlying Gastrin-17-induced histamine (B1213489) release from gastric enterochromaffin-like (ECL) cells. The content delves into the core signaling pathways, regulation of histamine synthesis, quantitative data from key studies, and detailed experimental protocols.

Introduction

This compound, a key hormone in the regulation of gastric acid secretion, primarily exerts its effect by stimulating histamine release from ECL cells located in the oxyntic mucosa[1][2][3]. This released histamine then acts as a paracrine stimulant on adjacent parietal cells, triggering the secretion of hydrochloric acid[1][2]. The gastrin-ECL cell-parietal cell axis is, therefore, a critical physiological pathway and a significant target for therapeutic intervention in acid-related gastrointestinal disorders[2]. Understanding the intricate molecular events initiated by this compound at the ECL cell is paramount for the development of novel and targeted pharmacological agents. This guide will dissect the signaling cascade from receptor binding to histamine exocytosis and synthesis, supported by experimental evidence and methodologies.

The Core Signaling Pathway: From Receptor to Exocytosis

The release of histamine from ECL cells in response to this compound is a meticulously orchestrated process initiated by the binding of this compound to its cognate receptor, the cholecystokinin-2 receptor (CCK2R)[4]. This event triggers a cascade of intracellular signaling events, culminating in the fusion of histamine-containing vesicles with the plasma membrane and the subsequent release of their contents.

The binding of this compound to the CCK2R, a Gq protein-coupled receptor, instigates the dissociation of the Gq protein alpha subunit from the beta-gamma subunits[3][5]. The activated Gαq subunit then stimulates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG)[5][6].

IP3 diffuses through the cytoplasm and binds to IP3 receptors (IP3Rs) on the endoplasmic reticulum, causing the release of stored calcium (Ca2+) into the cytosol[7][8]. This initial, transient increase in intracellular calcium is followed by a sustained influx of extracellular calcium[7]. This sustained phase is crucial for histamine secretion[7]. The influx of extracellular Ca2+ is mediated by L-type voltage-gated calcium channels, which are activated by a pathway involving DAG and protein kinase C (PKC)[7][8]. DAG, in conjunction with the initial rise in intracellular Ca2+, activates PKC[8]. Activated PKC then phosphorylates and opens L-type calcium channels, leading to the prolonged elevation of intracellular calcium necessary for sustained histamine release[7][8]. The elevated intracellular calcium levels promote the exocytosis of histamine-containing vesicles[9].

This compound Signaling Pathway for Histamine Release cluster_membrane Plasma Membrane cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum G17 This compound CCK2R CCK2 Receptor G17->CCK2R Binds Gq Gq Protein CCK2R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes L_channel L-type Ca2+ Channel Ca_influx Ca2+ Influx L_channel->Ca_influx Mediates IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG IP3R IP3 Receptor IP3->IP3R Binds PKC Protein Kinase C (PKC) DAG->PKC Activates PKC->L_channel Activates Histamine_vesicle Histamine Vesicle Ca_influx->Histamine_vesicle Triggers Histamine_release Histamine Release Histamine_vesicle->Histamine_release Exocytosis Ca_store Ca2+ Store IP3R->Ca_store Opens Ca_store->Ca_influx Release Regulation of Histamine Synthesis by this compound G17 This compound CCK2R CCK2 Receptor G17->CCK2R Signaling_Pathways Intracellular Signaling (PKC, AP-1) CCK2R->Signaling_Pathways HDC_gene HDC Gene (in Nucleus) Signaling_Pathways->HDC_gene Upregulates Transcription HDC_mRNA HDC mRNA HDC_gene->HDC_mRNA Transcription HDC_enzyme HDC Enzyme HDC_mRNA->HDC_enzyme Translation Histidine L-Histidine HDC_enzyme->Histidine Catalyzes Histamine Histamine Histidine->Histamine Conversion Experimental Workflow for Histamine Radioimmunoassay start Start sample_collection 1. Sample Collection (Perfusate/Supernatant) start->sample_collection acylation 2. Acylation of Histamine sample_collection->acylation incubation 3. Incubation with Radiolabeled Histamine & Antibody acylation->incubation separation 4. Separation of Bound and Free Histamine incubation->separation quantification 5. Quantification (Gamma Counting) separation->quantification end End quantification->end

References

Gastrin-17 Regulation of Gastric Mucosal Cell Growth: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Core Content: This document provides an in-depth examination of the molecular mechanisms by which Gastrin-17 (G-17) regulates the growth and proliferation of gastric mucosal cells. It details the principal signaling cascades, presents quantitative data from key studies, and outlines the experimental protocols used to elucidate these pathways.

Introduction

This compound is a crucial peptide hormone primarily secreted by G-cells in the gastric antrum.[1] While renowned for its role in stimulating gastric acid secretion, gastrin also functions as a significant growth factor for the gastrointestinal tract, promoting the maintenance and proliferation of the gastric epithelium.[2][3][4] Its effects are mediated primarily through the cholecystokinin (B1591339) B receptor (CCK2R), a G-protein coupled receptor.[3] Dysregulation of gastrin signaling is implicated in various pathologies, including hyperplasia of the oxyntic mucosa, atrophic gastritis, and the progression of certain gastrointestinal cancers. This guide explores the intricate signaling networks that this compound activates to exert its trophic effects on gastric mucosal cells.

Core Signaling Pathways in this compound Mediated Cell Growth

This compound binding to its cognate receptor, CCK2R, initiates a cascade of intracellular signaling events that collectively promote cell proliferation, survival, and migration while inhibiting apoptosis. These effects are driven by the activation of several key pathways, including the PI3K/Akt, MAPK/ERK, JAK/STAT, and Wnt/β-catenin cascades.

CCK2R Activation and Downstream Effectors

The CCK2R, expressed on gastric epithelial cells like parietal and enterochromaffin-like (ECL) cells, possesses a high affinity for both gastrin and cholecystokinin (CCK). Upon G-17 binding, the receptor activates associated G-proteins (primarily Gq and Gα12/13), leading to the stimulation of multiple downstream signaling molecules.

A primary event is the activation of Phospholipase C (PLC), which leads to an increase in intracellular calcium (Ca2+) and the activation of Protein Kinase C (PKC). These initial signals diverge to activate several pro-growth and anti-apoptotic pathways.

Key Proliferative and Survival Pathways
  • PI3K/Akt Pathway: this compound is a potent activator of the Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway. This pathway is central to mediating cell proliferation, anti-apoptotic actions, and cell migration. Activated Akt can phosphorylate numerous downstream targets to inhibit apoptosis and promote cell cycle progression.

  • MAPK/ERK Pathway: The mitogen-activated protein kinase (MAPK) cascade, particularly the ERK1/2 pathway, is robustly activated by G-17. This activation can occur through PKC-dependent and -independent mechanisms and is crucial for controlling cell proliferation and migration.

  • JAK/STAT Pathway: The Janus kinase (JAK)/Signal Transducer and Activator of Transcription (STAT) pathway, specifically involving JAK2 and STAT3, is also induced by G-17. This pathway is known to mediate anti-apoptosis and cell proliferation and is implicated in G-17's effect on COX-2 expression.

  • Wnt/β-catenin Pathway: Recent studies have shown that this compound can induce the expression of Wnt3α, leading to the activation of the Wnt/β-catenin signaling pathway. This contributes to the epithelial-mesenchymal transition (EMT), migration, and invasion of gastric cancer cells.

  • Transactivation of EGFR: Gastrin can indirectly stimulate proliferation in cells that do not express CCK2R. It achieves this by stimulating the secretion of growth factors like heparin-binding EGF-like growth factor (HB-EGF), which then bind to and transactivate the Epidermal Growth Factor Receptor (EGFR), subsequently initiating the ERK cascade.

Gastrin17_Signaling_Pathways cluster_pi3k PI3K/Akt Pathway cluster_mapk MAPK/ERK Pathway cluster_jak JAK/STAT Pathway G17 This compound CCK2R CCK2R G17->CCK2R Binds Wnt3a Wnt3α Expression G17->Wnt3a HBEGF HB-EGF Secretion G17->HBEGF G_Protein Gq / G12/13 CCK2R->G_Protein Activates JAK2 JAK2 CCK2R->JAK2 PLC PLC G_Protein->PLC PI3K PI3K G_Protein->PI3K Ras Ras G_Protein->Ras PKC PKC PLC->PKC Ca2 Ca²⁺ Mobilization PLC->Ca2 Raf Raf PKC->Raf Ras-independent Akt Akt PI3K->Akt Proliferation Cell Proliferation Akt->Proliferation Survival Cell Survival (Anti-Apoptosis) Akt->Survival Gene_Expression Gene Expression (COX-2, IL-8) Akt->Gene_Expression Ras->Raf MEK MEK1/2 Raf->MEK ERK ERK1/2 MEK->ERK ERK->Proliferation Migration Migration & Invasion ERK->Migration ERK->Gene_Expression STAT3 STAT3 JAK2->STAT3 STAT3->Proliferation STAT3->Survival STAT3->Gene_Expression BetaCatenin β-catenin Wnt3a->BetaCatenin BetaCatenin->Migration EGFR EGFR HBEGF->EGFR Binds EGFR->Ras

Caption: this compound signaling cascades in gastric mucosal cells.

Quantitative Data on this compound Effects

The trophic effects of this compound have been quantified in numerous studies using both ex vivo human tissues and in vitro cell line models. The following tables summarize key findings.

Table 1: this compound Induced Cell Proliferation

Model SystemG-17 ConcentrationMeasured EffectFold Increase (vs. Control)Reference
Barrett's Mucosa Biopsies10 nmol/L[³H]-Thymidine Incorporation2.0
OE33(E) Cells (CCK2R transfected)1 nmol/L[³H]-Thymidine Incorporation1.94 ± 0.13

Table 2: this compound and Gastric Mucosal Integrity

Model SystemTreatmentMeasured ParameterResultReference
Aα⁰/⁰ MiceAG-041R (Gastrin Antagonist)Corpus Mucosal ThicknessDecrease from 355 µm to 278 µm
Conscious RatsG-17 (1-25 pmol/kg IV)Gastric Mucosal Blood FlowDose-dependent increase
Conscious RatsG-17Gastric damage by ethanol (B145695)Dose-dependent reduction

Table 3: this compound in Gastric Pathology

ConditionParameter MeasuredKey FindingReference
Gastritis SeveritySerum G-17 LevelSignificantly higher with severe neutrophil infiltration and absence of atrophy.
H. pylori InfectionSerum G-17 LevelSignificantly higher in H. pylori positive patients.
Gastric Cancer Cells (BGC-823)Gastrin KnockdownApoptosis RateIncreased from 1.8% (control) to 4.2% (knockdown).

Detailed Experimental Protocols

The following sections provide detailed methodologies for key experiments used to investigate the effects of this compound.

Cell Proliferation Assay ([³H]-Thymidine Incorporation)

This protocol is adapted from studies measuring DNA synthesis as an indicator of cell proliferation.

  • Cell Culture: Culture gastric epithelial cells (e.g., AGS-E or transfected OE33(E)) in appropriate media until they reach 70-80% confluency in 24-well plates.

  • Serum Starvation: Synchronize cells by incubating in serum-free media for 24 hours prior to treatment. For mucosal biopsies, place fresh tissue in culture media.

  • This compound Treatment: Treat cells or biopsies with varying concentrations of this compound (e.g., 1 nM, 10 nM) or a vehicle control. Include a CCK2R antagonist (e.g., L-740,093) in some wells to confirm receptor-specific effects. Incubate for 18-24 hours.

  • Radiolabeling: Add 1 µCi/mL of [³H]-thymidine to each well and incubate for an additional 4-6 hours.

  • Harvesting: Wash cells twice with cold phosphate-buffered saline (PBS). Lyse the cells by adding 0.1 M NaOH.

  • Precipitation: Precipitate the DNA by adding cold 10% trichloroacetic acid (TCA) and incubating on ice for 30 minutes.

  • Quantification: Wash the precipitate with ethanol. Solubilize the DNA pellet in a scintillation cocktail. Measure the incorporated radioactivity using a liquid scintillation counter.

  • Analysis: Express results as counts per minute (CPM) or as a fold change relative to the vehicle-treated control.

Western Blotting for ERK1/2 Phosphorylation

This protocol details the detection of activated (phosphorylated) ERK1/2, a key downstream target of this compound.

  • Cell Treatment & Lysis:

    • Culture and serum-starve cells as described above.

    • Treat cells with this compound for a short duration (e.g., 5, 15, 30 minutes) to capture peak phosphorylation.

    • Immediately place plates on ice, wash with cold PBS, and add ice-cold RIPA lysis buffer containing protease and phosphatase inhibitors.

    • Scrape cells and incubate the lysate on ice for 30 minutes. Clarify the lysate by centrifuging at 14,000 rpm for 15 minutes at 4°C.

  • Protein Quantification: Determine the protein concentration of the supernatant using a BCA or Bradford assay.

  • Sample Preparation: Normalize protein concentrations for all samples. Add Laemmli sample buffer and heat at 95°C for 5 minutes.

  • SDS-PAGE and Transfer:

    • Load 20-30 µg of protein per lane onto an SDS-polyacrylamide gel.

    • Run the gel to separate proteins by size.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

    • Primary Antibody (Phospho-ERK): Incubate the membrane overnight at 4°C with a primary antibody specific for phosphorylated ERK1/2 (p-ERK, Thr202/Tyr204).

    • Secondary Antibody: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detection: Wash again and apply an enhanced chemiluminescence (ECL) substrate. Capture the signal using an imaging system.

  • Stripping and Re-probing (Total ERK):

    • To normalize for protein loading, strip the membrane of the first set of antibodies using a stripping buffer.

    • Wash, block, and re-probe the same membrane with a primary antibody that recognizes total ERK1/2.

    • Repeat the secondary antibody and detection steps.

  • Analysis: Use densitometry software to quantify the band intensity for both p-ERK and total ERK. Express the results as the ratio of p-ERK to total ERK.

Western_Blot_Workflow A 1. Cell Culture & Treatment (e.g., with this compound) B 2. Cell Lysis (RIPA Buffer with Inhibitors) A->B C 3. Protein Quantification (BCA Assay) B->C D 4. SDS-PAGE (Protein Separation by Size) C->D E 5. Electrotransfer (Proteins to PVDF Membrane) D->E F 6. Blocking (5% BSA in TBST) E->F G 7. Primary Antibody Incubation (Anti-p-ERK, overnight at 4°C) F->G H 8. Secondary Antibody Incubation (HRP-conjugated) G->H I 9. ECL Detection (Image Capture) H->I J 10. Membrane Stripping I->J M 13. Data Analysis (Densitometry: p-ERK / Total ERK Ratio) I->M Image for p-ERK K 11. Re-probing (Anti-Total ERK Antibody) J->K L 12. Re-detection (Secondary Ab + ECL) K->L L->M L->M Image for Total ERK

Caption: Experimental workflow for Western Blot analysis of ERK phosphorylation.

Immunofluorescence Staining for Gastrin-Producing G-Cells

This general protocol is used to visualize the location of G-cells within gastric mucosal tissue.

  • Tissue Preparation: Fix gastric biopsy samples in 4% paraformaldehyde, embed in paraffin, and cut into thin sections (4-5 µm).

  • Deparaffinization and Rehydration: Deparaffinize sections using xylene and rehydrate through a graded series of ethanol solutions.

  • Antigen Retrieval: Perform heat-induced antigen retrieval using a citrate (B86180) buffer (pH 6.0) to unmask the antigenic sites.

  • Permeabilization & Blocking: Permeabilize the tissue with 0.25% Triton X-100 in PBS. Block non-specific antibody binding by incubating with a blocking solution (e.g., 5% normal goat serum in PBS) for 1 hour.

  • Primary Antibody: Incubate the sections with a primary antibody directed against human gastrin overnight at 4°C.

  • Secondary Antibody: After washing with PBS, incubate with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488 goat anti-rabbit IgG) for 1-2 hours at room temperature, protected from light.

  • Counterstaining and Mounting: Counterstain nuclei with DAPI. Mount the sections with an anti-fade mounting medium.

  • Imaging: Visualize the stained sections using a fluorescence or confocal microscope. G-cells will be identified by the specific fluorescent signal from the secondary antibody.

Conclusion

This compound is a potent regulator of gastric mucosal cell growth, acting through the CCK2R to activate a complex network of signaling pathways, including PI3K/Akt, MAPK/ERK, and JAK/STAT. These pathways converge to promote cell proliferation and survival, thereby maintaining the integrity of the gastric lining. However, the sustained activation of these same pro-growth pathways can contribute to pathological conditions, highlighting the critical importance of tightly regulated gastrin signaling. The experimental methods detailed herein provide a robust framework for researchers to further investigate the multifaceted role of this compound in both gastric health and disease.

References

The Role of Gastrin-17 in Helicobacter pylori-Associated Gastritis: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the critical role of Gastrin-17 in the pathophysiology of Helicobacter pylori-associated gastritis. It delves into the molecular mechanisms, diagnostic implications, and experimental methodologies relevant to researchers and professionals in the field of gastroenterology and drug development.

Executive Summary

Helicobacter pylori (H. pylori) infection is a primary etiological agent in the development of chronic gastritis, peptic ulcer disease, and gastric cancer.[1] A key player in the gastric mucosal response to this pathogen is this compound, a peptide hormone that regulates gastric acid secretion and mucosal cell growth.[2][3][4] H. pylori infection disrupts the normal physiological regulation of this compound, leading to downstream pathological changes. This guide will explore the intricate relationship between this compound and H. pylori-associated gastritis, presenting quantitative data, detailed experimental protocols, and visual representations of key pathways and workflows to facilitate a deeper understanding and guide future research and therapeutic development.

The Pathophysiology of this compound in H. pylori Infection

This compound is primarily secreted by G-cells located in the antrum of the stomach.[3] Its principal function is to stimulate the secretion of hydrochloric acid (HCl) from parietal cells in the gastric corpus. This process is tightly regulated by a negative feedback loop involving somatostatin (B550006), which is secreted by D-cells and inhibits gastrin release.

H. pylori infection, particularly in the antrum, disrupts this delicate balance. The chronic inflammation induced by the bacterium leads to a decrease in the number and function of somatostatin-producing D-cells. This reduction in somatostatin-mediated inhibition results in hypergastrinemia, characterized by elevated levels of this compound.

The consequences of this sustained hypergastrinemia are multifaceted. Initially, the increased this compound levels lead to higher acid production, which can contribute to duodenal ulcer formation. However, in long-standing corpus-predominant gastritis, the chronic inflammation can lead to atrophy of the acid-secreting parietal cells. This atrophic gastritis, coupled with persistent high this compound levels, is a significant risk factor for the development of gastric cancer.

Signaling Pathway of this compound Secretion and Action

The following diagram illustrates the key cellular interactions and signaling events involved in the regulation of this compound and its effect on gastric acid secretion, both in a healthy state and during H. pylori infection.

Gastrin_Signaling cluster_antrum Gastric Antrum cluster_corpus Gastric Corpus G_cell G-cell Gastrin17 This compound G_cell->Gastrin17 releases D_cell D-cell Somatostatin Somatostatin D_cell->Somatostatin releases Hp H. pylori Hp->D_cell inhibits Parietal_cell Parietal Cell HCl HCl Parietal_cell->HCl secretes ECL_cell ECL Cell Histamine Histamine ECL_cell->Histamine releases Gastrin17->Parietal_cell stimulates Gastrin17->ECL_cell stimulates Somatostatin->G_cell inhibits Histamine->Parietal_cell stimulates HCl->D_cell stimulates

Caption: Regulation of this compound and Gastric Acid Secretion.

Quantitative Data on this compound and Cellular Changes in H. pylori Gastritis

The following tables summarize key quantitative findings from various studies, illustrating the impact of H. pylori infection on this compound levels and the density of G-cells and D-cells.

Table 1: Serum this compound Levels in Relation to H. pylori Infection and Gastritis Severity

ConditionThis compound Levelp-valueReference
H. pylori PositiveSignificantly higher< 0.001
H. pylori NegativeLower
H. pylori Positive (Type 1)3.30 (1.51 ~ 6.61) pmol/L
H. pylori Positive (Type 2)1.50 (0.73 ~ 3.40) pmol/L
No H. pylori Infection0.94 (0.57 ~ 1.77) pmol/L
Severe Neutrophil InfiltrationHigher0.001
Without Atrophy13.63 pmol/mL0.023
Moderate Atrophy1.5 pmol/mL
H. pylori Positive without AtrophySignificantly higher< 0.001
H. pylori Negative without AtrophyLower

Table 2: Antral G-cell and D-cell Density in H. pylori Infection

Cell TypeH. pylori PositiveH. pylori Negativep-valueReference
G-cell density (cells/mm)138 (89-161)88 (33-121) (after eradication)0.016
D-cell density (cells/mm)8 (5-22)15 (9-22) (after eradication)0.031
G-cells per gland3.7 ± 0.3 (DU patients)6.2 ± 0.6 (infected controls)< 0.02
G-cells per gland7.1 ± 3.17.3 ± 3.9> 0.5
D-cells per glandSignificantly lowerHigher< 0.001
G-cell to D-cell ratioSignificantly higherLower< 0.001

Experimental Protocols

This section outlines the methodologies for key experiments used to investigate the role of this compound in H. pylori-associated gastritis.

Detection of H. pylori Infection

A variety of invasive and non-invasive methods are available for the detection of H. pylori.

4.1.1 Non-Invasive Methods

  • Urea (B33335) Breath Test (UBT): This test relies on the urease activity of H. pylori. The patient ingests urea labeled with a non-radioactive isotope (¹³C) or a radioactive isotope (¹⁴C). If H. pylori is present, its urease will break down the urea into ammonia (B1221849) and labeled carbon dioxide, which is then detected in the patient's exhaled breath.

  • Stool Antigen Test (SAT): This test detects the presence of H. pylori antigens in a stool sample using an enzyme immunoassay (EIA) or immunochromatography.

  • Serology: This method detects IgG antibodies against H. pylori in the blood. It is useful for initial screening but cannot distinguish between active and past infections.

4.1.2 Invasive Methods (requiring endoscopy)

  • Rapid Urease Test (RUT): A gastric biopsy sample is placed in a medium containing urea and a pH indicator. The presence of H. pylori urease leads to the production of ammonia, causing a pH increase and a color change.

  • Histology: Gastric biopsy specimens are stained (e.g., with Hematoxylin and Eosin or Giemsa stain) and examined microscopically for the presence of H. pylori and to assess the degree of inflammation and atrophy.

  • Culture: Gastric biopsies can be cultured on specific media under microaerophilic conditions to grow H. pylori. This allows for antibiotic susceptibility testing.

  • Polymerase Chain Reaction (PCR): PCR can detect H. pylori DNA in gastric biopsies, saliva, or stool with high sensitivity and specificity. It can also be used to identify virulence factors and antibiotic resistance genes.

Measurement of this compound

Enzyme-Linked Immunosorbent Assay (ELISA) for this compound

This is a common method for quantifying this compound levels in serum or plasma.

  • Principle: A sandwich ELISA is typically used. The microplate wells are pre-coated with a capture antibody specific to this compound. Standards and patient samples are added to the wells, and any this compound present binds to the capture antibody. A biotin-conjugated detection antibody, also specific to this compound, is then added, followed by streptavidin-horseradish peroxidase (HRP). A substrate solution is added, and the color development is proportional to the amount of this compound in the sample. The reaction is stopped, and the absorbance is measured at 450 nm.

  • Protocol Outline:

    • Prepare standards and samples.

    • Add 100 µL of standards and samples to the appropriate wells of the pre-coated microplate. Incubate for 80 minutes at 37°C.

    • Wash the wells with wash buffer.

    • Add 100 µL of biotin-conjugated detection antibody to each well. Incubate for 60 minutes at 37°C.

    • Wash the wells.

    • Add 100 µL of Streptavidin-HRP to each well. Incubate for 50 minutes at 37°C.

    • Wash the wells.

    • Add 90 µL of TMB substrate solution to each well. Incubate for 20 minutes at 37°C in the dark.

    • Add 50 µL of stop solution to each well.

    • Read the absorbance at 450 nm within 15 minutes.

    • Calculate the concentration of this compound in the samples by comparing their absorbance to the standard curve.

Immunohistochemistry for G-cells and D-cells
  • Principle: This technique uses specific antibodies to visualize G-cells and D-cells in gastric biopsy tissue sections.

  • Protocol Outline:

    • Obtain gastric antral mucosal biopsies via endoscopy.

    • Fix the tissue in formalin and embed in paraffin.

    • Cut thin sections (e.g., 4 µm) and mount on slides.

    • Deparaffinize and rehydrate the tissue sections.

    • Perform antigen retrieval to unmask the epitopes.

    • Incubate the sections with a primary antibody specific for gastrin (to identify G-cells) or somatostatin (to identify D-cells).

    • Wash and incubate with a labeled secondary antibody (e.g., linked to an enzyme like HRP).

    • Add a chromogen substrate (e.g., diaminobenzidine) to produce a colored precipitate at the site of the antigen-antibody reaction.

    • Counterstain the sections (e.g., with hematoxylin).

    • Dehydrate, clear, and mount the slides.

    • Examine the slides under a microscope and quantify the number of stained cells per unit area or per gastric gland.

Animal Models for Studying H. pylori-Associated Gastritis

Various animal models are used to study the pathogenesis of H. pylori infection.

  • Mongolian Gerbils: These are a widely used model as they develop gastric inflammation, ulceration, and carcinogenesis similar to humans following H. pylori infection.

  • Mice: While initially difficult to colonize, mouse-adapted strains of H. pylori (e.g., Sydney strain SS1) are now available. C57BL/6 mice are a commonly used strain. Transgenic mouse models are also valuable for studying the role of specific genes.

  • Rats: Rat models of chronic H. pylori infection have also been developed.

Diagnostic and Therapeutic Implications

The measurement of serum this compound, often in combination with pepsinogen levels, is emerging as a non-invasive tool for assessing the health of the gastric mucosa. Low levels of this compound may indicate antral atrophy, while high levels can be a sign of corpus atrophy. This "serological biopsy" can help identify individuals at higher risk for gastric cancer who may require endoscopic surveillance.

Understanding the central role of this compound in the pathophysiology of H. pylori-induced damage opens up potential therapeutic avenues. Strategies aimed at modulating the gastrin signaling pathway, either by targeting the CCK-B receptor or by neutralizing gastrin itself, are being explored for the treatment of gastric cancer.

Experimental Workflow for Patient Stratification

The following diagram outlines a potential workflow for using this compound and other biomarkers to stratify patients with dyspeptic symptoms.

Patient_Stratification_Workflow Start Patient with Dyspeptic Symptoms Non_invasive_Tests Non-invasive Tests (Urea Breath Test, Stool Antigen Test, Serology for H. pylori) Start->Non_invasive_Tests Serum_Biomarkers Serum Biomarkers (this compound, Pepsinogen I/II) Non_invasive_Tests->Serum_Biomarkers Treatment H. pylori Eradication Therapy Non_invasive_Tests->Treatment If H. pylori positive Endoscopy Endoscopy with Biopsy (RUT, Histology) Serum_Biomarkers->Endoscopy If biomarkers suggest atrophy or high risk Follow_up Follow-up and Surveillance Serum_Biomarkers->Follow_up Low risk, monitor Endoscopy->Treatment Confirm H. pylori and assess gastritis Treatment->Follow_up

References

A Technical Guide to Gastrin-17 as a Trophic Factor in Gastrointestinal Cancers

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Executive Summary: The peptide hormone Gastrin-17 (G17) is a well-established regulator of gastric acid secretion and a trophic factor for the normal gastrointestinal (GI) epithelium[1][2][3]. Accumulating evidence has implicated G17 and its signaling pathways in the development and progression of several GI malignancies, including gastric, colorectal, and pancreatic cancers[4][5]. G17 exerts its effects primarily through the cholecystokinin-B receptor (CCK2R), a G-protein coupled receptor often overexpressed in these cancers. Activation of the G17/CCK2R axis triggers a network of intracellular signaling cascades, prominently the MAPK/ERK and PI3K/Akt pathways, which converge on downstream effectors to promote cell proliferation, inhibit apoptosis, and facilitate invasion and migration. This document provides a comprehensive technical overview of the role of G17 as a trophic factor in GI cancers, detailing the key signaling mechanisms, summarizing quantitative data from pivotal studies, outlining common experimental protocols, and discussing therapeutic strategies that target this pathway.

The this compound/CCK2R Axis in Gastrointestinal Cancers

This compound is the most abundant form of amidated gastrin, a hormone produced by G-cells in the gastric antrum. While its physiological role is to maintain the gastric mucosa and stimulate acid secretion, its re-expression or the overexpression of its receptor in tumor cells creates a potent growth-promoting loop. In several GI cancers, G17 can act in an endocrine, paracrine, or even autocrine fashion, where cancer cells themselves produce G17, which then stimulates their own growth.

The biological actions of G17 are predominantly mediated by the CCK2 receptor (CCK2R), which binds both gastrin and cholecystokinin (B1591339) with high affinity. The essential bioactive unit of G17 is its C-terminal tetrapeptide amide sequence (Trp-Met-Asp-Phe-NH2). The binding of G17 to CCK2R on cancer cells initiates a cascade of intracellular events that drive tumorigenesis. This axis is considered a key driver in the progression of gastric, pancreatic, and to some extent, colorectal cancers.

Key Signaling Pathways Activated by this compound

Upon binding to the CCK2R, this compound activates multiple intracellular signaling pathways critical for cell growth and survival. The most extensively studied are the MAPK/ERK, PI3K/Akt, and Wnt/β-catenin pathways.

G17_Signaling_Overview G17 This compound CCK2R CCK2 Receptor G17->CCK2R Binds G_Protein Gq / G12/13 CCK2R->G_Protein Activates PLC PLC G_Protein->PLC PI3K PI3K G_Protein->PI3K Wnt_Pathway Wnt/β-catenin Pathway G_Protein->Wnt_Pathway MAPK_Pathway MAPK/ERK Pathway PLC->MAPK_Pathway Proliferation Cell Proliferation & Survival PI3K->Proliferation EMT EMT, Invasion, & Migration Wnt_Pathway->EMT MAPK_Pathway->Proliferation G17_MAPK_PI3K_Pathway G17 This compound CCK2R CCK2 Receptor G17->CCK2R PI3K PI3K CCK2R->PI3K PLC PLC CCK2R->PLC Akt Akt (p-Akt) PI3K->Akt COX2_Promoter COX-2 Gene Transcription Akt->COX2_Promoter Upregulate PKC PKC PLC->PKC RAF RAF PKC->RAF MEK MEK RAF->MEK ERK ERK1/2 (p-ERK) MEK->ERK ERK->COX2_Promoter Upregulate COX2_Protein COX-2 Expression COX2_Promoter->COX2_Protein PGE2 PGE2 Production COX2_Protein->PGE2 Proliferation Cell Growth & DNA Synthesis PGE2->Proliferation G17_Wnt_Pathway cluster_nucleus Nucleus G17 This compound CCK2R CCK2 Receptor G17->CCK2R Wnt3a Wnt3α Expression CCK2R->Wnt3a Upregulates BetaCatenin β-catenin Stabilization Wnt3a->BetaCatenin TCF_LEF TCF/LEF BetaCatenin->TCF_LEF Binds to Nuclear Nuclear Translocation EMT_Genes Snail1, N-cadherin Gene Transcription TCF_LEF->EMT_Genes Activates EMT_Markers EMT Marker Expression (↓E-cadherin, ↑N-cadherin) EMT_Genes->EMT_Markers Invasion Invasion & Migration EMT_Markers->Invasion Experimental_Workflow cluster_assays Downstream Assays Start Start: Select GI Cancer Cell Line (e.g., HT-29, SGC-7901) Culture Cell Culture & Seeding Start->Culture Starve Serum Starvation (Synchronize Cells) Culture->Starve Treatment Treatment Groups Starve->Treatment Control Control (Vehicle) Treatment->Control G17 This compound Treatment->G17 Inhibitor Inhibitor + G17 Treatment->Inhibitor Proliferation Proliferation/Viability Assay (e.g., Cell Counting, MTT) Control->Proliferation Western Western Blot (p-ERK, p-Akt, EMT markers) Control->Western RTPCR RT-PCR (COX-2, Snail1 mRNA) Control->RTPCR Invasion Migration/Invasion Assay (Transwell) Control->Invasion G17->Proliferation G17->Western G17->RTPCR G17->Invasion Inhibitor->Proliferation Inhibitor->Western Inhibitor->RTPCR Inhibitor->Invasion Analysis Data Analysis & Interpretation Proliferation->Analysis Western->Analysis RTPCR->Analysis Invasion->Analysis

References

molecular forms of Gastrin-17 and their biological activity

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Molecular Forms of Gastrin-17 and Their Biological Activity

Introduction

This compound (G17) is a pivotal peptide hormone primarily recognized for its role in regulating gastric acid secretion and maintaining the integrity of the gastric mucosa.[1][2][3] Synthesized and secreted by G-cells in the stomach's antrum, gastrin exists in multiple molecular forms, each arising from the post-translational processing of its precursor, progastrin.[4][5] The principal bioactive forms include amidated this compound (G17) and its precursor, glycine-extended this compound (G17-Gly), which can also be sulfated or non-sulfated.[4][6] While traditionally viewed as a simple acid secretagogue, emerging research has unveiled that these molecular variants possess distinct biological activities and engage different signaling pathways, implicating them in diverse physiological and pathological processes, including cell proliferation and carcinogenesis.[2][6][7] This guide provides a comprehensive overview of the molecular forms of this compound, their biological functions, the signaling cascades they trigger, and the experimental methodologies used to elucidate their actions.

Biosynthesis and Molecular Forms of this compound

This compound originates from a 101-amino acid precursor, preprogastrin. Following the cleavage of a signal peptide, the resulting 80-amino acid progastrin undergoes a series of enzymatic modifications in the regulated secretory pathway of G-cells to yield the mature, biologically active peptides.[4]

The primary molecular forms of this compound are:

  • Amidated this compound (G17-NH₂): This is the "classical" and most abundant form of gastrin in the antrum.[5] It is a 17-amino acid peptide that undergoes C-terminal amidation, a critical step for its high-affinity binding to the cholecystokinin (B1591339) 2 receptor (CCK2R) and its potent biological activity in stimulating gastric acid secretion.[5]

  • Glycine-extended this compound (G17-Gly): This is the immediate precursor to amidated G17.[5] It retains a glycine (B1666218) residue at the C-terminus that is cleaved during the final amidation step.[5] Initially considered an inactive intermediate, G17-Gly is now recognized to have distinct biological functions, particularly in cell proliferation, mediated through a putative receptor separate from the CCK2R.[5][6][7]

  • Sulfated and Non-sulfated Forms: Both G17 and G17-Gly can undergo sulfation at a specific tyrosine residue.[6] While sulfation is critical for the activity of the related hormone cholecystokinin (CCK) at the CCK1 receptor, its influence on the biological activity of this compound at the CCK2R is less pronounced.[5][8] However, studies suggest that sulfation can increase the binding affinity of gastrin for both gastrin and CCK receptors.[8] For gastric acid secretion in humans, sulfated and non-sulfated G17 show similar potency.[9]

GAST_Processing Progastrin Processing Pathway cluster_enzymes Processing Enzymes Preprogastrin Preprogastrin Progastrin Progastrin Preprogastrin->Progastrin Signal Peptidase G34_Gly Gastrin-34-Gly Progastrin->G34_Gly Arg36Arg37 cleavage G17_Gly This compound-Gly G34_Gly->G17_Gly Lys53Lys54 cleavage G34_NH2 Amidated Gastrin-34 G34_Gly->G34_NH2 G17_NH2 Amidated this compound G17_Gly->G17_NH2 PC1_3 PC1/3 PC2 PC2 PAM PAM

Progastrin Processing Pathway.

Biological Activity and Signaling Pathways

The different molecular forms of this compound exert their effects through distinct receptor systems and downstream signaling cascades.

Amidated this compound (G17-NH₂) / CCK2 Receptor Pathway

The primary actions of amidated G17 are mediated by the G-protein coupled receptor, CCK2R, which is expressed on enterochromaffin-like (ECL) cells and parietal cells in the gastric mucosa.[3][6]

  • Gastric Acid Secretion: G17 binding to CCK2R on ECL cells stimulates the release of histamine (B1213489).[3] Histamine then acts on H2 receptors on adjacent parietal cells, leading to the activation of the H+/K+ ATPase (proton pump) and secretion of hydrochloric acid into the stomach lumen.[3]

  • Trophic Effects: Gastrin is a known growth factor for the gastric mucosa, promoting the proliferation of parietal and ECL cells.[2][10]

  • Signaling Cascade: Activation of the CCK2R by G17 leads to the activation of phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). These events culminate in histamine release and cellular proliferation.[5]

CCK2R_Signaling G17-CCK2R Signaling Pathway cluster_cell ECL Cell / Parietal Cell cluster_response Cellular Response G17 Amidated G17 CCK2R CCK2 Receptor G17->CCK2R Binds Gq Gq Protein CCK2R->Gq Activates PLC Phospholipase C Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC Protein Kinase C DAG->PKC Activates Histamine_Release Histamine Release Ca_release->Histamine_Release Cell_Proliferation Cell Proliferation PKC->Cell_Proliferation

G17-CCK2R Signaling Pathway.
Glycine-Extended this compound (G17-Gly) Pathway

G17-Gly exerts its biological effects, primarily cell proliferation, through a putative receptor that is distinct from the CCK2R.[5][7] This is particularly relevant in the context of colorectal cancer, where gastrin precursors, but not amidated forms, are often produced and have been shown to stimulate tumor growth.[5]

  • Cell Proliferation: G17-Gly has been demonstrated to stimulate the proliferation of colonic epithelial cells and various cancer cell lines.[6][11] In gastrin-deficient mice, G17-Gly treatment increased the proliferation of colonic epithelial cells, an effect not observed with amidated gastrin.[5]

  • Signaling Cascade: The signaling pathways activated by G17-Gly are not fully elucidated but have been shown to involve the mitogen-activated protein kinase (MAPK) and nuclear factor-kappa B (NF-κB) pathways, both of which are central to cell growth and survival.[5]

G17_Gly_Signaling G17-Gly Signaling Pathway cluster_cell Colonic Epithelial Cell cluster_pathways Intracellular Signaling G17_Gly G17-Gly Putative_Receptor Putative Receptor (non-CCK2R) G17_Gly->Putative_Receptor Binds MAPK_Pathway MAPK Pathway (ERK) Putative_Receptor->MAPK_Pathway Activates NFkB_Pathway NF-κB Pathway Putative_Receptor->NFkB_Pathway Activates Cell_Proliferation Cell Proliferation MAPK_Pathway->Cell_Proliferation NFkB_Pathway->Cell_Proliferation

G17-Gly Signaling Pathway.

Quantitative Data Summary

The biological activities of the different this compound forms are reflected in their receptor binding affinities and potencies in functional assays.

Table 1: Receptor Binding Affinities of this compound Molecular Forms
LigandReceptorCell/Tissue TypeBinding Affinity (Kd or IC50)Reference
Sulfated G17 (G17-II)Gastrin Receptor (CCK2R)Guinea Pig Pancreatic AciniKd: 0.08 nM[8]
Non-sulfated G17 (G17-I)Gastrin Receptor (CCK2R)Guinea Pig Pancreatic AciniKd: 1.5 nM[8]
Amidated G17CCK2RRat Gastric MucosaKd: ~4 x 10-10 M (0.4 nM)[12]
G17-GlyPutative ReceptorHT-29 Colon Cancer CellsNanomolar affinity[5]
Amidated G17CCK2RHuman Gastric Carcinoma Cell Lines0.2 to 1.3 µM[13]
Sulfated and Non-sulfated G17CCK2RGeneralSub-nanomolar affinity[5]
Table 2: Biological Potency of this compound Molecular Forms
Molecular FormBiological EffectAssay SystemRelative Potency/EffectReference
Sulfated G17Gastric Acid SecretionHuman Subjects50% effective dose: 22.2 ± 6.7 pmol/kg/h[9]
Non-sulfated G17Gastric Acid SecretionHuman Subjects50% effective dose: 29.3 ± 5.8 pmol/kg/h (No significant difference)[9]
G17-GlyGastric Acid SecretionGastrin-deficient miceNo effect alone; synergizes with amidated G17 to increase secretion[14]
G17-GlyCell ProliferationColonic Epithelial Cells (in vivo)Increased proliferation[5]
Amidated G17Cell ProliferationColonic Epithelial Cells (in vivo)No effect[5]
PentagastrinCell ProliferationHuman Fundic MucosaMarked increase in labeling index[10]

Experimental Protocols

Protocol 1: Radioligand Receptor Binding Assay

This protocol outlines a competitive binding assay to determine the affinity of different gastrin forms for the CCK2 receptor in a membrane preparation.

1. Membrane Preparation:

  • Homogenize rat gastric mucosal tissue in a cold buffer (e.g., Tris-HCl with protease inhibitors).
  • Centrifuge the homogenate at low speed (e.g., 270 g) to remove nuclei and debris.
  • Centrifuge the resulting supernatant at high speed (e.g., 30,000 g) to pellet the membranes.[12]
  • Wash the membrane pellet and resuspend in binding buffer. Determine protein concentration using a standard assay (e.g., Bradford).

2. Binding Reaction:

  • In assay tubes, combine the membrane preparation (150-200 µg protein), a fixed concentration of radiolabeled gastrin (e.g., ¹²⁵I-G17), and varying concentrations of unlabeled competitor gastrin forms (e.g., sulfated G17, non-sulfated G17, G17-Gly).
  • For total binding, omit the unlabeled competitor. For non-specific binding, add a large excess of unlabeled gastrin.
  • Incubate at 30°C for 30 minutes.[12]

3. Separation and Counting:

  • Terminate the reaction by rapid filtration through glass fiber filters (e.g., using a cell harvester) to separate bound from free radioligand.[15]
  • Quickly wash the filters with ice-cold buffer to remove unbound ligand.
  • Measure the radioactivity retained on the filters using a gamma counter.

4. Data Analysis:

  • Calculate specific binding by subtracting non-specific binding from total binding.
  • Plot the percentage of specific binding against the log concentration of the competitor.
  • Use non-linear regression to fit the data to a sigmoidal dose-response curve and determine the IC₅₀ value (the concentration of competitor that inhibits 50% of specific binding).
  • Calculate the equilibrium dissociation constant (Kd) using the Cheng-Prusoff equation.

Start [label="Start", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Membrane_Prep [label="1. Prepare Gastric\nMucosal Membranes", fillcolor="#FFFFFF", fontcolor="#202124"]; Incubation [label="2. Incubate Membranes with:\n- ¹²⁵I-Gastrin (Radioligand)\n- Unlabeled Gastrin (Competitor)", fillcolor="#FBBC05", fontcolor="#202124"]; Filtration [label="3. Rapid Filtration\n(Separate Bound/Free Ligand)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Counting [label="4. Gamma Counting\n(Measure Radioactivity)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Analysis [label="5. Data Analysis\n(Calculate IC₅₀ and Kd)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; End [label="End", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

Start -> Membrane_Prep; Membrane_Prep -> Incubation; Incubation -> Filtration; Filtration -> Counting; Counting -> Analysis; Analysis -> End; }

Radioligand Binding Assay Workflow.
Protocol 2: Cell Proliferation (BrdU Incorporation) Assay

This protocol describes a method to assess the proliferative effects of gastrin peptides on a gastric or colon cancer cell line (e.g., AGS, HT-29).

1. Cell Culture and Seeding:

  • Culture cells (e.g., AGS cells) in appropriate medium (e.g., DMEM with 10% FBS) in a humidified incubator at 37°C with 5% CO₂.
  • Seed the cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

2. Serum Starvation and Treatment:

  • Synchronize the cells by serum-starving them for 24 hours in a low-serum or serum-free medium.
  • Treat the cells with various concentrations of the different this compound molecular forms (e.g., G17, G17-Gly) for a specified period (e.g., 24-48 hours). Include a vehicle control and a positive control (e.g., 10% FBS).

3. BrdU Labeling and Detection:

  • Add BrdU (5-bromo-2'-deoxyuridine) labeling solution to each well and incubate for 2-4 hours to allow incorporation into the DNA of proliferating cells.
  • Remove the labeling medium, fix the cells, and permeabilize the cell membranes.
  • Add an anti-BrdU antibody conjugated to an enzyme (e.g., peroxidase) and incubate.
  • Wash the wells and add the enzyme substrate. The substrate will be converted into a colored product.

4. Measurement and Analysis:

  • Measure the absorbance of the colored product using a microplate reader at the appropriate wavelength.
  • The absorbance is directly proportional to the amount of BrdU incorporated, which reflects the rate of cell proliferation.
  • Normalize the results to the vehicle control and plot the fold-change in proliferation versus peptide concentration.

Start [label="Start", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Seed_Cells [label="1. Seed Cells\nin 96-well Plate", fillcolor="#FFFFFF", fontcolor="#202124"]; Starve_Cells [label="2. Serum Starve\n(24 hours)", fillcolor="#FFFFFF", fontcolor="#202124"]; Treat_Cells [label="3. Treat with\nGastrin Peptides", fillcolor="#FBBC05", fontcolor="#202124"]; Add_BrdU [label="4. Add BrdU Labeling Reagent", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Detect_BrdU [label="5. Fix, Permeabilize,\nAdd Anti-BrdU Antibody", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Add_Substrate [label="6. Add Substrate\n& Measure Absorbance", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Analyze [label="7. Analyze Data\n(Calculate Fold Change)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; End [label="End", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

Start -> Seed_Cells; Seed_Cells -> Starve_Cells; Starve_Cells -> Treat_Cells; Treat_Cells -> Add_BrdU; Add_BrdU -> Detect_BrdU; Detect_BrdU -> Add_Substrate; Add_Substrate -> Analyze; Analyze -> End; }

Cell Proliferation Assay Workflow.

Conclusion

The biological landscape of this compound is far more complex than initially understood. The differentiation of function between its molecular forms—amidated, glycine-extended, and sulfated variants—highlights a sophisticated regulatory system. Amidated G17 acts as the classical hormone, potently stimulating gastric acid secretion via the CCK2R. In contrast, the precursor G17-Gly emerges as a significant player in cell proliferation, particularly in the colon, acting through a distinct, non-CCK2R pathway. While sulfation appears to have a modest effect on receptor affinity, it does not significantly alter the primary physiological role of G17 in acid secretion. This functional bifurcation has profound implications for drug development and our understanding of gastrointestinal cancers, where the aberrant processing of gastrin precursors can contribute to tumor progression. Future research focused on fully characterizing the G17-Gly receptor and its downstream signaling will be critical for developing targeted therapies for these malignancies.

References

An In-depth Technical Guide to the Gastrin-17 Gene (GAS): Location, Expression, and Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of the human Gastrin-17 (G17) gene, officially known as Gastrin (GAS). It details the gene's genomic location, its expression across various tissues, the signaling pathways it governs, and the key experimental protocols used for its study.

Genomic Location and Gene Structure

The human Gastrin gene (GAS) is located on the long arm of chromosome 17, specifically at the cytogenetic band 17q21.2.[1][2] The gene spans approximately 4.3 kilobases (kb) and possesses a structure of three exons separated by two introns. This genetic blueprint encodes a 101-amino acid precursor protein called preprogastrin.[3]

Diagram 1: Genomic Location and Structure of the Human GAST Gene.

From Gene to Active Peptide: The Processing of Gastrin

The translation of GAST mRNA yields preprogastrin. This initial polypeptide undergoes a series of post-translational modifications to generate biologically active gastrin peptides.

  • Preprogastrin (101 amino acids): The primary translation product, containing an N-terminal signal peptide.

  • Progastrin (80 amino acids): Following the cleavage of the signal peptide in the endoplasmic reticulum, progastrin is formed.[3]

  • Mature Gastrins: Progastrin is further processed by prohormone convertases within secretory granules. This cleavage results primarily in two active forms:

    • Gastrin-34 (G34 or "big gastrin"): A 34-amino acid peptide.

    • This compound (G17 or "little gastrin"): A 17-amino acid peptide, which is the predominant form in the gastric antrum.[3]

A final crucial modification is the amidation of the C-terminal phenylalanine, which is essential for the high-affinity binding of gastrin to its receptor.

Gastrin_Processing_Pathway Preprogastrin Preprogastrin (101 aa) Progastrin Progastrin (80 aa) Preprogastrin->Progastrin Signal Peptidase G34_Gly Gastrin-34-Gly Progastrin->G34_Gly Prohormone Convertase 1/3 G17_Gly This compound-Gly G34_Gly->G17_Gly Prohormone Convertase 2 G34 Amidated Gastrin-34 (G34) G34_Gly->G34 PAM G17 Amidated this compound (G17) G17_Gly->G17 PAM

Diagram 2: Post-translational Processing of Preprogastrin.

Tissue-Specific Expression of the GAST Gene

The expression of the GAST gene is highly tissue-specific, with the highest concentration found in the neuroendocrine G-cells of the gastrointestinal tract.

3.1. mRNA Expression

Quantitative analysis via RNA sequencing reveals a predominant expression in the stomach. While comprehensive quantitative data across all tissues is dispersed, a consensus from multiple sources allows for a clear hierarchy of expression levels.

TissueCell TypemRNA Expression Level (Human)Reference
Stomach (Pyloric Antrum) G-cellsVery High (RPKM 4383.1)
Duodenum G-cellsHigh
Pancreas (Fetal) Endocrine cellsPresent
Pancreas (Adult) Islet cellsVery Low / Absent
Hypothalamus NeuronsLow
Placenta -Low

3.2. Protein Expression

The distribution of the gastrin peptide largely mirrors its mRNA expression. In the antrum and duodenum of adult humans, approximately 95% of progastrin is processed into G17 (85%) and G34 (10%). Although G17 is the major tissue form, G34 is the primary circulating form due to its longer half-life. In the fetal pancreas, all gastrin produced appears to be sulfated, a modification that is less common in the adult stomach.

Gastrin Signaling Pathway

Gastrin exerts its physiological effects primarily by binding to the cholecystokinin (B1591339) B receptor (CCKBR), a G-protein coupled receptor (GPCR). This interaction initiates a cascade of intracellular signaling events critical for its functions, including the stimulation of gastric acid secretion and mucosal cell growth.

Upon ligand binding, the CCKBR activates multiple downstream pathways:

  • Phospholipase C (PLC) Pathway: Activation of Gαq leads to PLC activation, which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). DAG activates Protein Kinase C (PKC), and IP3 stimulates the release of intracellular calcium.

  • MAPK/ERK Pathway: The gastrin signal can be transduced through the Ras-Raf-MEK-ERK cascade, a key pathway in regulating cell proliferation and differentiation.

  • PI3K/Akt Pathway: Gastrin can also activate the Phosphoinositide 3-kinase (PI3K)/Akt pathway, which is crucial for cell survival and anti-apoptotic effects.

These pathways converge on the nucleus to regulate the transcription of target genes involved in acid secretion (e.g., histamine (B1213489) release from ECL cells) and cell proliferation.

Gastrin_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Gastrin This compound CCKBR CCKBR Gastrin->CCKBR G_alpha_q Gαq CCKBR->G_alpha_q Ras Ras CCKBR->Ras PI3K PI3K CCKBR->PI3K PLC PLC G_alpha_q->PLC DAG DAG PLC->DAG IP3 IP3 PLC->IP3 PKC PKC DAG->PKC Raf Raf PKC->Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Acid Secretion) ERK->Transcription Akt Akt PI3K->Akt Akt->Transcription

Diagram 3: Gastrin/CCKBR Signaling Pathway.

Experimental Protocols

The study of GAST gene location and expression relies on a set of core molecular biology techniques. The following sections provide generalized yet detailed protocols for these key experiments.

5.1. Experimental Workflow Overview

A typical research project to investigate GAST expression involves sample acquisition, processing for either RNA or protein, analysis using specific techniques, and data interpretation.

Experimental_Workflow cluster_sample 1. Sample Collection & Processing cluster_analysis 2. Analysis cluster_data 3. Data Interpretation Tissue Tissue Biopsy (e.g., Gastric Antrum) RNA_Extract RNA Extraction Tissue->RNA_Extract Protein_Extract Protein Extraction (Lysis) Tissue->Protein_Extract Fixation Fixation & Embedding (e.g., Formalin/Paraffin) Tissue->Fixation qPCR qPCR (mRNA Quantification) RNA_Extract->qPCR Western Western Blot (Protein Quantification) Protein_Extract->Western ISH In Situ Hybridization (mRNA Localization) Fixation->ISH IHC Immunohistochemistry (Protein Localization) Fixation->IHC Data Data Analysis & Visualization qPCR->Data Western->Data ISH->Data IHC->Data

Diagram 4: Generalized Experimental Workflow for GAST Gene Expression Analysis.

5.2. Protocol: In Situ Hybridization (ISH) for GAST mRNA

This protocol is for the detection of GAST mRNA in formalin-fixed, paraffin-embedded (FFPE) tissue sections using a labeled antisense RNA probe.

  • Probe Preparation:

    • Linearize a plasmid vector containing the GAST cDNA.

    • Synthesize a digoxigenin (B1670575) (DIG)-labeled antisense RNA probe via in vitro transcription. A sense probe should be generated as a negative control.

    • Purify the probe and verify its integrity and concentration.

  • Tissue Section Preparation:

    • Cut 4-6 µm sections from FFPE tissue blocks and mount on positively charged slides.

    • Deparaffinize sections by immersing in xylene (2x 10 min).

    • Rehydrate through a graded ethanol (B145695) series (100%, 95%, 70%, 50%) to distilled water.

  • Permeabilization and Pre-hybridization:

    • Treat with Proteinase K (concentration and time must be optimized for the tissue) to unmask the target mRNA.

    • Post-fix with 4% paraformaldehyde to preserve morphology.

    • Acetylate with acetic anhydride (B1165640) in triethanolamine (B1662121) to reduce non-specific binding.

    • Incubate sections in a pre-hybridization buffer (containing formamide (B127407) and SSC) for 1-2 hours at the hybridization temperature.

  • Hybridization:

    • Dilute the DIG-labeled GAST probe in hybridization buffer.

    • Denature the probe by heating to 80-85°C for 5 minutes, then immediately chill on ice.

    • Apply the probe solution to the tissue section, cover with a coverslip, and incubate overnight in a humidified chamber at 65-70°C.

  • Post-Hybridization Washes and Detection:

    • Perform stringent washes in SSC/formamide solutions at high temperature to remove unbound probe.

    • Incubate with an anti-DIG antibody conjugated to alkaline phosphatase (AP).

    • Detect the signal using a chromogenic substrate like NBT/BCIP, which produces a blue-purple precipitate.

  • Imaging:

    • Counterstain with a nuclear stain (e.g., Nuclear Fast Red).

    • Dehydrate, clear, and mount the slides for microscopic analysis.

5.3. Protocol: Immunohistochemistry (IHC) for Gastrin Protein

This protocol outlines the detection of gastrin protein in FFPE tissue sections.

  • Section Preparation and Deparaffinization:

    • Prepare and deparaffinize 4-6 µm FFPE tissue sections as described in the ISH protocol (Step 2).

  • Antigen Retrieval:

    • Perform heat-induced epitope retrieval (HIER) by immersing slides in a retrieval buffer (e.g., 10 mM Citrate Buffer, pH 6.0) and heating at 95-100°C for 10-20 minutes. Alternatively, proteolytic-induced epitope retrieval (PIER) using enzymes like pepsin can be used.

  • Staining Procedure:

    • Quench endogenous peroxidase activity by incubating slides in 3% hydrogen peroxide for 15 minutes.

    • Block non-specific antibody binding by incubating with a blocking serum (e.g., normal goat serum) for 30-60 minutes.

    • Incubate with a primary antibody specific to human gastrin (e.g., rabbit polyclonal anti-human gastrin) at an optimized dilution, typically overnight at 4°C.

    • Wash with buffer (e.g., PBS with Tween-20).

    • Incubate with a biotinylated secondary antibody (e.g., goat anti-rabbit IgG) for 30-60 minutes.

    • Wash, then incubate with a streptavidin-horseradish peroxidase (HRP) complex.

    • Develop the signal with a chromogen such as DAB, which produces a brown precipitate.

  • Counterstaining and Mounting:

    • Counterstain with hematoxylin (B73222) to visualize cell nuclei.

    • Dehydrate through graded alcohols, clear in xylene, and mount with a permanent mounting medium.

5.4. Protocol: Quantitative Real-Time PCR (qPCR) for GAST mRNA

This protocol is for quantifying GAST mRNA levels from total RNA extracted from tissue.

  • RNA Extraction and cDNA Synthesis:

    • Homogenize fresh or frozen tissue and extract total RNA using a commercial kit (e.g., TRIzol or column-based).

    • Assess RNA quality and quantity using a spectrophotometer and/or capillary electrophoresis.

    • Reverse transcribe 1-2 µg of total RNA into complementary DNA (cDNA) using a reverse transcriptase enzyme and oligo(dT) or random primers.

  • qPCR Reaction Setup:

    • Prepare a master mix containing SYBR Green or a TaqMan probe-based qPCR mix, forward and reverse primers specific for the human GAST gene, and nuclease-free water.

    • Design primers to span an exon-exon junction to avoid amplification of genomic DNA.

    • Add the cDNA template to the master mix in appropriate qPCR plates. Include no-template controls and a reference gene (e.g., GAPDH, ACTB) for normalization.

  • qPCR Amplification:

    • Run the reaction on a real-time PCR cycler using a standard thermal profile:

      • Initial denaturation (e.g., 95°C for 3-10 min).

      • 40 cycles of: Denaturation (95°C for 15 sec) and Annealing/Extension (60°C for 1 min).

      • Melt curve analysis (for SYBR Green) to verify product specificity.

  • Data Analysis:

    • Determine the cycle threshold (Ct) for the GAST gene and the reference gene in each sample.

    • Calculate the relative expression of GAST mRNA using the ΔΔCt method, normalizing to the reference gene and comparing to a control sample.

5.5. Protocol: Western Blot for Gastrin Protein

This protocol details the detection and relative quantification of gastrin protein from tissue lysates.

  • Protein Extraction and Quantification:

    • Homogenize tissue samples in a lysis buffer (e.g., RIPA buffer) containing protease inhibitors.

    • Centrifuge to pellet cellular debris and collect the supernatant containing soluble proteins.

    • Determine the protein concentration of the lysate using a standard assay (e.g., BCA or Bradford assay).

  • SDS-PAGE and Protein Transfer:

    • Denature 20-50 µg of protein per sample by boiling in Laemmli sample buffer.

    • Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane via electroblotting.

  • Immunodetection:

    • Block non-specific binding sites on the membrane by incubating with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour.

    • Incubate the membrane with a primary antibody against gastrin at an optimized dilution, typically overnight at 4°C with gentle agitation.

    • Wash the membrane extensively with TBST (3x 10 min).

    • Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again with TBST.

  • Signal Detection and Analysis:

    • Incubate the membrane with an enhanced chemiluminescence (ECL) substrate.

    • Capture the signal using an imaging system or X-ray film.

    • Quantify band intensity using densitometry software. Normalize the gastrin signal to a loading control protein (e.g., β-actin or GAPDH) to compare relative expression levels between samples.

References

The Discovery and Evolving Perspective of Gastrin-17: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery, historical context, and evolving scientific understanding of Gastrin-17 (G-17), a pivotal hormone in gastrointestinal physiology. This document delves into the seminal experiments that unveiled its existence, the intricate signaling pathways it governs, and the quantitative data that underpins our current knowledge.

Discovery and Historical Perspective

The journey to understanding this compound is a compelling narrative of scientific inquiry, initial skepticism, and ultimate validation. It highlights the iterative nature of scientific discovery and the importance of persistent investigation.

The Dawn of a "Gastric Secretin": Edkins' Hypothesis

In the early 20th century, the prevailing theory for the regulation of gastric acid secretion, championed by Ivan Pavlov, was primarily neural. However, inspired by the discovery of 'secretin' by Bayliss and Starling, British physiologist John Sydney Edkins hypothesized the existence of a chemical messenger in the stomach. In 1905, Edkins proposed that a substance he named "gastrin," released from the pyloric antrum of the stomach in response to food, stimulated gastric acid secretion.[1][2] His initial experiments involved preparing extracts of pyloric and fundic mucosa from cats and injecting them intravenously into anesthetized cats. He observed that only the pyloric extracts induced a significant increase in gastric acid and pepsin secretion.[1]

A Period of Doubt and the Rise of Histamine (B1213489)

Edkins' "gastrin" hypothesis was met with considerable skepticism. The discovery of histamine in 1910, a potent gastric acid secretagogue found in various tissues, cast a long shadow over the existence of a unique gastric hormone.[1] Many researchers believed that the effects observed by Edkins were simply due to histamine contamination in his extracts. This led to a period where the concept of gastrin was largely dismissed by the scientific community.

Vindication and Confirmation: The Work of Komarov

The tide began to turn in 1938 when B. P. Komarov, a student of Pavlov, conducted a series of meticulous experiments. Komarov successfully prepared a histamine-free extract of the pyloric antrum that still potently stimulated gastric acid secretion in cats. This provided the first definitive evidence for the existence of a non-histamine gastric secretagogue, thereby vindicating Edkins' original hypothesis.

Isolation, Purification, and the Unveiling of this compound

The definitive proof of gastrin's existence and the elucidation of its chemical nature came from the groundbreaking work of Roderic Alfred Gregory and Hilda Tracy at the University of Liverpool in the 1960s. Through a laborious multi-step process involving extraction from hog antral mucosa, they isolated and purified two distinct forms of the hormone, which they named gastrin I and gastrin II.[3][4] Subsequently, they determined the amino acid sequence of these peptides, revealing them to be heptadecapeptides (containing 17 amino acids). This smaller, highly potent form came to be known as this compound ("little gastrin").[5] Their work also led to the identification of a larger form, Gastrin-34 ("big gastrin").[6][7]

Evolving Roles: Beyond a Simple Secretagogue

Initial research focused almost exclusively on this compound's role as a potent stimulator of gastric acid secretion.[8] However, over time, a more nuanced understanding of its physiological functions has emerged. It is now recognized that this compound also plays a crucial role in:

  • Gastric Motility: Influencing the muscular contractions of the stomach to aid in the mixing and emptying of food.[8]

  • Mucosal Growth and Maintenance: Acting as a trophic factor, promoting the growth and health of the gastric mucosa.[8]

  • Pathophysiology: Aberrant this compound levels are implicated in various gastrointestinal disorders, including peptic ulcers, Zollinger-Ellison syndrome (a condition characterized by gastrin-secreting tumors), and an increased risk of gastric cancer in the context of atrophic gastritis.[8][9]

Quantitative Data

The following tables summarize key quantitative data related to the biochemical and physiological properties of human this compound.

Table 1: Biochemical Properties of Human this compound

PropertyValueReference
Molecular Formula C₉₇H₁₂₄N₂₀O₃₁S[10]
Molecular Weight 2098.2 g/mol [10]
Amino Acid Sequence pGlu-Gly-Pro-Trp-Leu-Glu-Glu-Glu-Glu-Glu-Ala-Tyr-Gly-Trp-Met-Asp-Phe-NH₂[10]
Isoelectric Point (pI) Not available
Half-life in circulation Approximately 2-3 minutes

Table 2: Physiological Effects and Receptor Binding of this compound

ParameterSpeciesValueReference
Receptor Binding Affinity (Ki) for CCK2 Receptor Human~0.3 - 1 nM
Dose for half-maximal acid secretion (ED₅₀) Dog~200 pmol/kg/h (for bombesin-stimulated gastrin release)[11]
Comparative Potency (Acid Secretion) HumanThis compound is more potent than Gastrin-34 on a molar basis
Comparative Potency (Acid Secretion) DogGastrin is many times more potent than histamine[3]
Effect on Gastric Acid Output (Infusion) Human40 pmol/kg/h infusion leads to steady-state acid secretion[12]
Serum Levels (Fasting, Normal) Human5-15 pmol/L[13]
Serum Levels (Hypergastrinemia) Human>100 pmol/L[13]
Serum Levels (Peptic Ulcer with Bleeding) Human25.34 ± 14.29 pmol/L[9]
Serum Levels (Pre-malignant Gastritis) Human21.33 pmol/mL (average)[14]

Key Experimental Protocols

The following sections provide detailed methodologies for the pivotal experiments in the discovery and characterization of this compound.

Edkins' Demonstration of a Gastric Chemical Excitant (1906)

Objective: To determine if a chemical substance from the pyloric mucous membrane could stimulate gastric secretion.

Methodology:

  • Animal Model: Anesthetized cats.

  • Preparation of Extracts:

    • The pyloric and fundic portions of the cat stomach were separated.

    • The mucous membrane was scraped from each section.

    • The scrapings were boiled in a small amount of water or saline.

    • Alternatively, extracts were made with 0.4% hydrochloric acid, peptone, or dextrin.

    • The extracts were filtered and neutralized before injection.

  • Experimental Procedure:

    • A cannula was placed in the esophagus to collect gastric juice.

    • The prepared extracts were injected into the jugular vein.

    • Gastric secretions were collected at timed intervals.

  • Analysis:

    • The volume of gastric juice was measured.

    • The concentration of hydrochloric acid was determined by titration.

    • Pepsin activity was assessed by its digestive action on coagulated egg-white.

Komarov's Confirmation of a Histamine-Free Gastric Secretagogue (1938)

Objective: To demonstrate that a histamine-free extract of the pyloric mucosa stimulates gastric acid secretion.

Methodology:

  • Animal Model: Cats with gastric fistulae.

  • Preparation of a Histamine-Free Extract:

    • Minced pyloric mucosa was extracted with acetone (B3395972) and dried.

    • The dried powder was extracted with 0.4% hydrochloric acid.

    • Proteins were precipitated with trichloroacetic acid.

    • The trichloroacetic acid was removed with ether.

    • The extract was treated with a histamine-destroying enzyme preparation (histaminase) to eliminate any histamine contamination.

    • The final extract was tested for histamine activity on isolated guinea-pig ileum to confirm its absence.

  • Experimental Procedure:

    • The histamine-free pyloric extract was injected subcutaneously into the cats.

    • Gastric juice was collected from the fistula at regular intervals.

  • Analysis:

    • The volume and acidity of the gastric juice were measured.

Gregory and Tracy's Isolation and Purification of this compound (1964)

Objective: To isolate, purify, and characterize the chemical nature of the gastric secretagogue from the pyloric antrum.

Methodology:

  • Source Material: Hog antral mucosa.

  • Multi-Stage Purification Protocol:

    • Extraction: Minced antral mucosa was extracted with an acetone-water mixture.

    • Salt Precipitation: The active material was precipitated with ammonium (B1175870) sulfate.

    • Solvent Fractionation: Further purification was achieved through a series of solvent extractions.

    • Ion-Exchange Chromatography: The partially purified material was subjected to chromatography on diethylaminoethyl (DEAE) cellulose (B213188) columns. Elution was performed with a gradient of ammonium bicarbonate buffer.

    • Gel Filtration: Further separation based on molecular size was carried out using Sephadex G-50 columns.

    • Partition Chromatography: Final purification was achieved using partition chromatography on a cellulose column with a butanol-acetic acid-water solvent system.

  • Characterization:

    • Amino Acid Analysis: The amino acid composition of the purified peptides (Gastrin I and Gastrin II) was determined after acid hydrolysis.

    • Sequencing: The N-terminal and C-terminal amino acids were identified, and the complete amino acid sequence was determined using Edman degradation and enzymatic digestion.

    • Bioassay: The biological activity of the purified fractions was continuously monitored throughout the purification process by injecting them into anesthetized rats and measuring the stimulation of gastric acid secretion.

Signaling Pathways

This compound exerts its physiological effects primarily by binding to the cholecystokinin (B1591339) B (CCK2) receptor, a G-protein coupled receptor (GPCR) located on the surface of various cells in the stomach, most notably enterochromaffin-like (ECL) cells and parietal cells.

The this compound-CCK2 Receptor Signaling Cascade

The binding of this compound to the CCK2 receptor initiates a cascade of intracellular events:

  • G-Protein Activation: The activated CCK2 receptor couples to the Gq family of G-proteins.[15][16]

  • Phospholipase C Activation: The activated Gαq subunit stimulates phospholipase C (PLC).[15][16]

  • Second Messenger Production: PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG).[15]

  • Calcium Mobilization: IP₃ binds to its receptor on the endoplasmic reticulum, leading to the release of stored calcium (Ca²⁺) into the cytoplasm.[15]

  • Protein Kinase C Activation: The increase in intracellular Ca²⁺ and the presence of DAG activate protein kinase C (PKC).[15][16]

  • Downstream Effects: Activated PKC phosphorylates various downstream target proteins, leading to the cellular responses associated with this compound, such as histamine release from ECL cells and, to a lesser extent, direct stimulation of the H⁺/K⁺-ATPase (proton pump) in parietal cells.

The primary mechanism of this compound-stimulated acid secretion is indirect, via the release of histamine from ECL cells. Histamine then acts in a paracrine manner on H₂ receptors on adjacent parietal cells, leading to a robust stimulation of acid secretion.[5]

Experimental Workflow for Studying this compound Signaling

experimental_workflow cluster_cell_culture Cell Culture and Treatment cluster_assays Downstream Assays cluster_analysis Data Analysis cell_line Cell Line Expressing CCK2R (e.g., AGS-B, AR4-2J) treatment This compound Treatment (Dose- and Time-course) cell_line->treatment ca_imaging Intracellular Calcium Imaging (e.g., Fura-2 AM) treatment->ca_imaging western_blot Western Blot for Phosphorylated Proteins (e.g., p-ERK, p-PKC) treatment->western_blot gene_expression Gene Expression Analysis (e.g., qPCR for c-fos) treatment->gene_expression histamine_release Histamine Release Assay (from primary ECL cells) treatment->histamine_release dose_response Dose-Response Curve Generation ca_imaging->dose_response western_blot->dose_response statistical_analysis Statistical Analysis gene_expression->statistical_analysis histamine_release->statistical_analysis dose_response->statistical_analysis

Caption: Workflow for investigating this compound signaling pathways.

This compound Signaling Pathway Diagram

gastrin17_signaling G17 This compound CCK2R CCK2 Receptor G17->CCK2R binds Gq Gq Protein CCK2R->Gq activates PLC Phospholipase C (PLC) Gq->PLC activates PIP2 PIP2 PLC->PIP2 cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER binds to receptor PKC Protein Kinase C (PKC) DAG->PKC activates Ca Ca²⁺ ER->Ca releases Ca->PKC activates Downstream Downstream Effectors (e.g., MARCKS, ERK) PKC->Downstream phosphorylates Histamine Histamine Release (from ECL cells) Downstream->Histamine H2R H2 Receptor (on Parietal Cells) Histamine->H2R binds Acid Gastric Acid Secretion H2R->Acid

References

Methodological & Application

Measuring Serum Gastrin-17: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for the Quantification of Serum Gastrin-17 using Enzyme-Linked Immunosorbent Assay (ELISA)

For researchers, scientists, and professionals in drug development, the accurate measurement of serum this compound (G-17) is a critical tool in gastroenterological research and diagnostics. This compound, a peptide hormone, plays a pivotal role in regulating gastric acid secretion and maintaining the integrity of the stomach lining.[1][2][3] Abnormal levels of G-17 are associated with various gastric pathologies, including atrophic gastritis, Helicobacter pylori infection, and an increased risk of gastric cancer.[1][4] This document provides a comprehensive overview of the application of this compound ELISA kits, detailed experimental protocols, and data interpretation guidelines.

Clinical and Research Significance of this compound

This compound is produced by G-cells located in the antrum of the stomach.[4][5] Its primary function is to stimulate the secretion of hydrochloric acid from parietal cells in the stomach.[2][3][5] The measurement of serum G-17 levels can provide valuable insights into the functional status of the gastric mucosa.

  • Low Levels of this compound: May be indicative of atrophic gastritis in the antrum, a condition that diminishes the number of G-cells and is a risk factor for gastric cancer.[1][6]

  • Elevated Levels of this compound: Can be associated with conditions such as chronic Helicobacter pylori infection, peptic ulcers, or rare gastrin-secreting tumors (Zollinger-Ellison syndrome).[1][7]

Principle of the this compound ELISA

The enzyme-linked immunosorbent assay for this compound is a quantitative immunoassay. The most common format is the sandwich ELISA. In this assay, a microtiter plate is pre-coated with a monoclonal antibody specific for G-17.[8][9] When the serum sample is added to the wells, the G-17 antigen binds to the immobilized antibody. Subsequently, a second, biotin-conjugated antibody that also recognizes G-17 is added, forming a "sandwich" complex. Following this, an enzyme-conjugated avidin (B1170675) or streptavidin (commonly horseradish peroxidase - HRP) is introduced, which binds to the biotin.[8] Finally, a substrate solution is added, which reacts with the enzyme to produce a measurable color change. The intensity of the color is directly proportional to the concentration of this compound in the sample.[8][10]

Quantitative Data from Commercial ELISA Kits

The performance characteristics of commercially available this compound ELISA kits can vary. Below is a summary of typical quantitative data to aid in kit selection.

ParameterTypical Range
Assay Type Sandwich ELISA
Sample Type Serum, Plasma, Cell Culture Supernatants
Detection Range 1.5 - 24 pmol/L
Sensitivity 0.1 pmol/L
Sample Volume 50 - 100 µL
Incubation Time 1.5 - 2.5 hours at 37°C
Wavelength for Detection 450 nm

Experimental Protocols

This section outlines a detailed, generalized protocol for the measurement of serum this compound using a sandwich ELISA kit. Note: Always refer to the specific manufacturer's instructions provided with your kit.

Sample Collection and Preparation

Proper sample handling is crucial for accurate results.

  • Serum: Collect whole blood in a serum separator tube. Allow the blood to clot for two hours at room temperature or overnight at 4°C. Centrifuge for 20 minutes at approximately 1,000 x g. The resulting serum should be collected and can be used immediately or aliquoted and stored at -20°C or -80°C for future use. Avoid repeated freeze-thaw cycles.[8]

  • Plasma: Collect whole blood into tubes containing EDTA or heparin as an anticoagulant. Centrifuge for 15 minutes at 1,000 x g at 2-8°C within 30 minutes of collection. The plasma fraction should be carefully removed and can be assayed immediately or stored as described for serum.[8]

  • Cell Culture Supernatants and Other Biological Fluids: Centrifuge samples for 20 minutes at 1,000 x g to remove any particulate matter. The supernatant can then be collected and stored as previously described.[8]

Reagent Preparation
  • Bring all reagents and samples to room temperature before use.

  • Prepare the wash buffer by diluting the concentrated wash buffer with distilled or deionized water as per the kit's instructions.

  • Reconstitute the standard with the provided standard diluent buffer to create the stock standard solution. Allow it to sit for at least 10 minutes to ensure complete dissolution.

  • Prepare a serial dilution of the standard to create a standard curve.

Assay Procedure
  • Plate Preparation: Determine the number of wells required for your standards, samples, and blank controls. It is recommended to run all samples and standards in duplicate.

  • Adding Samples and Standards: Add 100 µL of each standard, sample, and blank (standard diluent buffer) to the appropriate wells.

  • First Incubation: Cover the plate and incubate for 80 minutes at 37°C.[8]

  • Washing: Aspirate the liquid from each well. Wash each well with 200 µL of 1x Wash Solution. Let the wash buffer sit for 1-2 minutes before aspirating. Repeat this wash step 3-5 times as per the manufacturer's protocol. After the final wash, invert the plate and tap it firmly on absorbent paper to remove any remaining liquid.[8]

  • Addition of Detection Antibody: Add 100 µL of the biotin-conjugated anti-G-17 antibody to each well.

  • Second Incubation: Cover the plate and incubate for 1.5 hours at room temperature or overnight at 4°C, as specified by the kit.

  • Washing: Repeat the washing step as described in step 4.

  • Addition of HRP-Streptavidin: Add 100 µL of the HRP-Streptavidin solution to each well.

  • Third Incubation: Cover the plate and incubate for 45 minutes at room temperature.[3]

  • Washing: Repeat the washing step as described in step 4.

  • Substrate Addition: Add 100 µL of TMB One-Step Substrate Reagent to each well.

  • Fourth Incubation: Incubate the plate for 30 minutes at room temperature in the dark. A blue color will develop in the wells containing G-17.

  • Stopping the Reaction: Add 50 µL of Stop Solution to each well. The color will change from blue to yellow.

  • Reading the Plate: Read the absorbance of each well at 450 nm using a microplate reader within 15 minutes of adding the stop solution.[11]

Data Analysis
  • Subtract the mean absorbance of the blank from the mean absorbance of all standards and samples.

  • Plot a standard curve with the concentration of the standards on the x-axis and the corresponding mean absorbance on the y-axis.

  • Use the standard curve to determine the concentration of this compound in your samples by interpolating the absorbance values.

Visualizing Key Processes

To better understand the biological and experimental context, the following diagrams illustrate the this compound signaling pathway and a typical ELISA workflow.

Gastrin17_Signaling_Pathway G_Cell G-Cell (Stomach Antrum) Gastrin17 This compound G_Cell->Gastrin17 releases Bloodstream Bloodstream Gastrin17->Bloodstream CCK2R_ECL CCK2 Receptor Gastrin17->CCK2R_ECL binds to CCK2R_Parietal CCK2 Receptor Gastrin17->CCK2R_Parietal binds to ECL_Cell Enterochromaffin-like (ECL) Cell Bloodstream->ECL_Cell Parietal_Cell Parietal Cell Bloodstream->Parietal_Cell Histamine Histamine CCK2R_ECL->Histamine stimulates release of Proton_Pump H+/K+ ATPase (Proton Pump) CCK2R_Parietal->Proton_Pump activates H2R H2 Receptor Histamine->H2R binds to H2R->Proton_Pump activates HCl HCl Secretion Proton_Pump->HCl

Caption: this compound signaling pathway leading to gastric acid secretion.

ELISA_Workflow Start Start Prepare_Reagents Prepare Reagents and Samples Start->Prepare_Reagents Add_Samples Add Standards and Samples to Plate Prepare_Reagents->Add_Samples Incubate1 Incubate Add_Samples->Incubate1 Wash1 Wash Plate Incubate1->Wash1 Add_Detection_Ab Add Biotin-conjugated Antibody Wash1->Add_Detection_Ab Incubate2 Incubate Add_Detection_Ab->Incubate2 Wash2 Wash Plate Incubate2->Wash2 Add_HRP Add HRP-Streptavidin Wash2->Add_HRP Incubate3 Incubate Add_HRP->Incubate3 Wash3 Wash Plate Incubate3->Wash3 Add_Substrate Add TMB Substrate Wash3->Add_Substrate Incubate4 Incubate in Dark Add_Substrate->Incubate4 Add_Stop Add Stop Solution Incubate4->Add_Stop Read_Plate Read Absorbance at 450 nm Add_Stop->Read_Plate Analyze_Data Analyze Data and Calculate Concentrations Read_Plate->Analyze_Data End End Analyze_Data->End

Caption: A typical experimental workflow for a this compound sandwich ELISA.

Troubleshooting

Encountering issues during an ELISA is common. The following table provides guidance on how to address some of the most frequent problems.[12][13][14][15]

ProblemPossible CauseSolution
No or Weak Signal - Omission of a key reagent.- Inactive substrate or conjugate.- Insufficient incubation times.- Ensure all reagents were added in the correct order.- Test the activity of the substrate and conjugate.- Increase incubation times as appropriate.
High Background - Insufficient washing.- Concentration of detection antibody or conjugate is too high.- Cross-reactivity.- Increase the number of wash steps and ensure complete aspiration of wash buffer.- Optimize the concentration of the detection antibody and conjugate through titration.- Use a different blocking buffer or antibody pair.
Poor Standard Curve - Improper preparation of standards.- Pipetting errors.- Degraded standards.- Re-prepare the standards carefully, ensuring complete dissolution.- Check pipette calibration and ensure proper pipetting technique.- Use freshly prepared or properly stored standards.
High Coefficient of Variation (CV) between Duplicates - Inconsistent pipetting.- Inadequate mixing of reagents.- Cross-contamination between wells.- Ensure consistent and accurate pipetting.- Thoroughly mix all reagents before use.- Be careful to avoid splashing and use fresh pipette tips for each sample and standard.

By following these detailed application notes and protocols, researchers can confidently and accurately measure serum this compound levels, contributing to a deeper understanding of gastric physiology and pathophysiology.

References

Application Notes: Gastrin-17 Radioimmunoassay (RIA)

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide a detailed protocol for the quantitative in vitro measurement of human Gastrin-17 in serum using a competitive radioimmunoassay (RIA). This document is intended for researchers, scientists, and drug development professionals.

Introduction

Gastrin is a key gastrointestinal hormone that regulates gastric acid secretion. It exists in several molecular forms, with this compound (G-17) being one of the most biologically active. The determination of this compound levels is crucial in the diagnosis and monitoring of various gastrointestinal conditions, including gastrin-producing tumors and achlorhydria. This radioimmunoassay provides a sensitive and specific method for quantifying this compound.[1]

Principle of the Method

The this compound RIA is a competitive immunoassay. The assay is based on the competition between unlabeled this compound in the sample (or calibrators) and a fixed amount of 125I-labeled this compound for a limited number of binding sites on a specific rabbit anti-gastrin antibody. As the concentration of unlabeled this compound in the sample increases, the amount of 125I-labeled this compound bound to the antibody decreases. The antibody-bound fraction is then precipitated using a double antibody-polyethylene glycol (PEG) technique. After centrifugation, the radioactivity in the pellet is measured using a gamma counter. The concentration of this compound in the samples is determined by comparing the measured radioactivity with a standard curve generated from calibrators of known this compound concentrations.[1]

Reagents and Materials

Materials Provided in a Typical Kit:

ComponentDescriptionStorage
Anti-Gastrin AntiserumRabbit anti-gastrin antibody, ready to use.2-8°C
125I-GastrinLyophilized 125I-labeled this compound. Reconstitute with distilled water.2-8°C after reconstitution
Double Antibody-PEGReady to use. Mix thoroughly before use.2-8°C
Gastrin CalibratorsLyophilized, with known concentrations of this compound. Reconstitute with distilled water.≤ -18°C after reconstitution
ControlsLyophilized, with low and high concentrations of this compound. Reconstitute with distilled water.≤ -18°C after reconstitution
Assay BufferReady to use.2-8°C

Materials Required but Not Provided:

  • Disposable polystyrene test tubes (11-13 x 55 mm)

  • Precision pipettes with disposable tips (100 µL, 200 µL, 500 µL)

  • Repeating pipette

  • Vortex mixer

  • Refrigerated centrifuge capable of at least 1700 x g

  • Gamma counter

  • Distilled water

Experimental Protocol

1. Reagent Preparation

  • Allow all reagents to reach room temperature before use.

  • 125I-Gastrin Reconstitution: Reconstitute the lyophilized 125I-Gastrin with the volume of distilled water specified on the vial label (e.g., 25 mL).

  • Calibrator and Control Reconstitution: Reconstitute the lyophilized Gastrin Calibrators and Controls with the volume of distilled water specified on the vial labels (e.g., 1 mL).

  • Working Calibrators: Prepare a serial dilution of the reconstituted Gastrin Calibrator using the Assay Buffer to create a standard curve. An example of a dilution series is provided in the table below.

2. Standard Curve Preparation

CalibratorConcentration (pmol/L)Volume of Stock/Previous CalibratorVolume of Assay Buffer
S5500Stock-
S42501.0 mL of S51.0 mL
S31251.0 mL of S41.0 mL
S262.51.0 mL of S31.0 mL
S131.21.0 mL of S21.0 mL
S00-1.0 mL

3. Assay Procedure

  • Label Tubes: Label duplicate tubes for Total Counts (TC), Non-Specific Binding (NSB), Zero Calibrator (B0), Calibrators (S1-S5), Controls, and Samples.

  • Pipetting:

    • Pipette 100 µL of Calibrators, Controls, and samples into their respective tubes.

    • Pipette 300 µL of Assay Buffer into the NSB tubes.

    • Pipette 200 µL of 125I-Gastrin into all tubes. Cap the TC tubes and set them aside.

    • Pipette 200 µL of anti-Gastrin antiserum into all tubes except the NSB and TC tubes.

  • First Incubation: Vortex all tubes gently and incubate for 60 minutes at room temperature (18-25°C).[1]

  • Precipitation: Add 500 µL of well-mixed Double Antibody-PEG solution to all tubes except the TC tubes.

  • Second Incubation: Vortex the tubes carefully and incubate for 30-60 minutes at room temperature.[1]

  • Centrifugation: Centrifuge all tubes (except TC) for 15 minutes at a minimum of 1700 x g at 4°C.[1]

  • Aspiration: Carefully aspirate the supernatant from all tubes except the TC tubes, without disturbing the pellet.

  • Counting: Measure the radioactivity in the pellets of all tubes (and the TC tubes) using a gamma counter for at least one minute.

Data Analysis

  • Calculate the average counts per minute (CPM) for each duplicate set of tubes.

  • Subtract the average NSB CPM from all other tube averages (except for the TC tubes).

  • Calculate the percentage of binding for each calibrator, control, and sample using the following formula: % B/B0 = [(Sample or Calibrator CPM - NSB CPM) / (B0 CPM - NSB CPM)] x 100

  • Plot the % B/B0 for the calibrators against their corresponding concentrations on a logit-log scale.

  • Determine the concentration of this compound in the controls and samples by interpolating their % B/B0 values from the standard curve.

Performance Characteristics

ParameterValue
Normal Fasting Level≤ 60 pmol/L
Mean Normal Value25 ± 10 pmol/L (1 SD)
Normal Range11-54 pmol/L
Intra-assay VariationRefer to kit-specific documentation
Inter-assay VariationRefer to kit-specific documentation

Note: These values are for guidance only. Each laboratory should establish its own normal range.

Experimental Workflow Diagram

Gastrin17_RIA_Workflow start Start reagent_prep Reagent Preparation start->reagent_prep pipetting Pipetting: - Calibrators/Samples - 125I-Gastrin - Anti-Gastrin reagent_prep->pipetting incubation1 Incubation 1 (60 min, RT) pipetting->incubation1 precipitation Add Double Antibody-PEG incubation1->precipitation incubation2 Incubation 2 (30-60 min, RT) precipitation->incubation2 centrifugation Centrifugation (1700g, 15 min, 4°C) incubation2->centrifugation aspiration Aspirate Supernatant centrifugation->aspiration counting Gamma Counting aspiration->counting analysis Data Analysis counting->analysis end End analysis->end

Caption: Workflow of the this compound Radioimmunoassay.

References

Application Notes and Protocols for Gastrin-17 Rapid Test Kits in Clinical Diagnosis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gastrin-17 (G-17) is a peptide hormone primarily secreted by G-cells located in the antrum of the stomach.[1] It is a key regulator of gastric acid secretion and also plays a role in the proliferation and maintenance of the gastric epithelium.[2] The concentration of circulating G-17 is influenced by the functional state of the gastric antral mucosa, the intragastric pH, and the presence of Helicobacter pylori infection.[1][3] Consequently, the measurement of G-17 serves as a valuable non-invasive biomarker for assessing gastric mucosal health.

Abnormal G-17 levels are associated with various gastrointestinal pathologies. Low levels may indicate atrophic gastritis of the antrum, a condition characterized by the loss of G-cells, which is a risk factor for gastric cancer. Conversely, elevated G-17 levels can be seen in conditions with low gastric acid output, such as atrophic gastritis of the corpus (body) of the stomach, or in patients using proton pump inhibitors (PPIs). Therefore, quantifying G-17 provides critical insights for the diagnosis and risk stratification of gastric diseases, including atrophic gastritis, peptic ulcers, and gastric cancer.

Rapid test kits, typically based on lateral flow immunoassay (LFIA) or fluorescence immunochromatography, offer a point-of-care alternative to traditional enzyme-linked immunosorbent assays (ELISA), providing quantitative results in minutes. This allows for timely clinical decision-making and patient management.

Principle of the Assay

Quantitative this compound rapid tests are typically based on a sandwich immunoassay format utilizing fluorescence immunochromatography.

The test cassette contains a membrane pre-coated with capture antibodies specific to G-17 on the test line (T) and control antibodies on the control line (C). When the sample (serum, plasma, or whole blood) is applied, it mixes with fluorescently labeled anti-G-17 detection antibodies present in the conjugate pad. This mixture migrates along the membrane via capillary action. If G-17 is present in the sample, it forms a complex with the fluorescent detection antibodies. This complex is then captured by the immobilized antibodies on the test line, resulting in the accumulation of fluorescent signal. The unbound fluorescent antibodies continue to migrate and are captured by the control line.

The intensity of the fluorescence at the test line is directly proportional to the concentration of G-17 in the sample. A dedicated fluorescence immunoassay analyzer is used to read the test cassette and provide a quantitative result.

Data Presentation: Performance Characteristics

The performance of this compound assays is crucial for their clinical utility. The following tables summarize key performance metrics for both rapid immunofluorescence assays and traditional ELISA methods.

Table 1: Performance of Quantitative this compound Rapid Test Kits (Fluorescence Immunoassay)
ParameterSpecificationSource
Methodology Microfluidic Fluorescent Immunoassay
Sample Type Serum, Plasma, Whole Blood
Time to Result 10 - 15 minutes
Linearity Range 0.5 - 100 pmol/L
Detection Limit 0.5 pmol/L
Precision (CV%) Repeatability: ≤ 10% Inter-lot: ≤ 15%
Accuracy Correlation with ELISA: R = 0.9798
Storage 2 - 30 °C
Shelf Life 24 months
Table 2: Diagnostic Accuracy of this compound Testing for Chronic Atrophic Gastritis (Meta-Analysis Data)

Note: This data primarily reflects ELISA and Radioimmunoassay (RIA) methods but provides a benchmark for clinical performance.

ParameterPooled Estimate (95% CI)Source
Sensitivity 0.48 (0.45 - 0.51)
Specificity 0.79 (0.77 - 0.81)
Diagnostic Odds Ratio (DOR) 5.93 (2.93 - 11.99)
Area Under Curve (AUC) 0.82
Table 3: Reference Intervals for this compound
StateG-17 Level (Fasting)InterpretationSource
Normal Antrum 1 - 7 pmol/LHealthy, functional antral mucosa.
Low Level < 1 pmol/LMay indicate antral atrophy or high gastric acid output.
High Level > 7 pmol/LMay indicate corpus atrophy (low acid state) or PPI use.
Stimulated (Post-protein) 3 - 30 pmol/LA failure to increase from a low fasting level suggests antral atrophy.

Experimental Protocols

Sample Collection and Handling
  • Sample Type: Human serum, plasma (EDTA or heparin), or whole blood can be used.

  • Patient Preparation: For an accurate assessment of basal G-17 levels, patients should fast for at least 4-8 hours prior to sample collection. If a stimulated test is required, a baseline (fasting) sample is taken, followed by a protein-rich meal, and a second sample is collected at a specified time post-meal.

  • Serum Collection: Collect whole blood in a tube without anticoagulant. Allow to clot for 30 minutes at room temperature, then centrifuge at 1,000-2,000 x g for 10 minutes. Carefully aspirate the serum.

  • Plasma Collection: Collect whole blood into a tube containing EDTA or heparin as an anticoagulant. Centrifuge at 1,000-2,000 x g for 10 minutes within 30 minutes of collection. Carefully aspirate the plasma.

  • Storage: Samples should be assayed immediately. If not, they can be stored at 2-8°C for up to 24 hours. For long-term storage, aliquot and freeze at -20°C or below. Avoid repeated freeze-thaw cycles.

Protocol: Quantitative this compound Rapid Test (Fluorescence Immunoassay)

This protocol is a representative example. Always refer to the specific kit manufacturer's instructions for use.

Materials Provided:

  • Individually pouched test cassettes

  • Sample diluent/buffer

  • ID chip for analyzer calibration

  • Instructions for Use

Materials Required but Not Provided:

  • Fluorescence Immunoassay Analyzer (e.g., Anbio FIA Meter, LYOFIA® platform)

  • Pipette and disposable tips

  • Timer

  • Centrifuge

Procedure:

  • Preparation: Bring all reagents and samples to room temperature (15-30°C) before use.

  • Analyzer Setup: Turn on the fluorescence immunoassay analyzer. Insert the ID chip provided with the kit to load lot-specific calibration data.

  • Sample Addition:

    • For serum or plasma : Using a calibrated pipette, draw the sample up to the fill line (typically 10-20 µL) and dispense it into the sample well of the test cassette. Then, add 2-3 drops of the provided sample diluent into the same well.

    • For whole blood : Follow the same procedure as for serum/plasma.

  • Incubation: Start a timer immediately after adding the sample and diluent. Allow the reaction to proceed for the time specified in the kit insert (typically 10-15 minutes).

  • Reading: Once the incubation time is complete, immediately insert the test cassette into the analyzer.

  • Data Interpretation: The analyzer will automatically measure the fluorescence intensity and calculate the G-17 concentration based on the pre-loaded calibration curve. The result will be displayed on the screen.

Visualizations

This compound Signaling Pathway

Gastrin17_Signaling_Pathway cluster_Parietal Parietal Cell cluster_ECL ECL Cell G17 This compound CCK2R CCK2 Receptor (on Parietal & ECL Cells) G17->CCK2R G_Protein Gq/11 Protein CCK2R->G_Protein activates PLC Phospholipase C (PLC) G_Protein->PLC activates PIP2 PIP2 PLC->PIP2 cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Ca²⁺ Release (from ER) IP3->Ca_Release triggers PKC Protein Kinase C (PKC) DAG->PKC activates H_K_ATPase H⁺/K⁺ ATPase (Proton Pump) Ca_Release->H_K_ATPase activates Histamine Histamine Release Ca_Release->Histamine triggers PKC->H_K_ATPase activates Acid_Secretion HCl Secretion H_K_ATPase->Acid_Secretion

Caption: this compound binding to CCK2R activates PLC, leading to Ca²⁺ release and PKC activation, stimulating acid secretion.

Experimental Workflow: Rapid Test vs. ELISA

Workflow_Comparison cluster_Rapid Quantitative Rapid Test Workflow cluster_ELISA ELISA Workflow RT_Start Start RT_Sample 1. Add Sample & Diluent to Cassette RT_Start->RT_Sample RT_Incubate 2. Incubate (10-15 min) RT_Sample->RT_Incubate RT_Read 3. Read in Fluorescence Analyzer RT_Incubate->RT_Read RT_Result Result (Quantitative) RT_Read->RT_Result ELISA_Start Start ELISA_Add_Sample 1. Add Sample/Standards to Plate ELISA_Start->ELISA_Add_Sample ELISA_Incubate1 2. Incubate & Wash ELISA_Add_Sample->ELISA_Incubate1 ELISA_Add_Conj 3. Add Conjugate Antibody ELISA_Incubate1->ELISA_Add_Conj ELISA_Incubate2 4. Incubate & Wash ELISA_Add_Conj->ELISA_Incubate2 ELISA_Add_Sub 5. Add Substrate ELISA_Incubate2->ELISA_Add_Sub ELISA_Incubate3 6. Incubate ELISA_Add_Sub->ELISA_Incubate3 ELISA_Stop 7. Add Stop Solution ELISA_Incubate3->ELISA_Stop ELISA_Read 8. Read Plate (Spectrophotometer) ELISA_Stop->ELISA_Read ELISA_Analyze 9. Analyze Data & Plot Standard Curve ELISA_Read->ELISA_Analyze ELISA_Result Result (Quantitative) ELISA_Analyze->ELISA_Result

Caption: Comparison of a streamlined rapid test workflow versus the multi-step, longer ELISA procedure.

References

sample collection and preparation for Gastrin-17 analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the collection and preparation of various biological samples for the quantitative analysis of Gastrin-17 (G-17). Adherence to these guidelines is critical for obtaining accurate and reproducible results. This compound is an unstable analyte, making strict adherence to collection and processing protocols essential.[1]

Pre-analytical Considerations

Several factors can influence circulating this compound levels. Proper patient preparation and sample handling are crucial to minimize pre-analytical variability.

Patient Preparation

It is essential to control for physiological and pharmacological variables that can alter this compound concentrations.

  • Fasting: The patient should fast for at least 4 hours, though an overnight fast (approximately 10-12 hours) is highly recommended.[2][3][4][5] Food intake, particularly protein-rich meals, stimulates gastrin secretion.[6]

  • Medication: Certain medications can significantly impact this compound levels. It is crucial to discontinue these medications, if medically feasible, prior to sample collection.[1][6]

    • Proton Pump Inhibitors (PPIs): Drugs like omeprazole (B731) and lansoprazole (B1674482) can cause a significant increase in gastrin levels.[1][6] It is recommended to stop these medications for at least one week before the test.[6]

    • H2 Receptor Antagonists: These should ideally be ceased for 72 hours before sample collection.[1]

    • Antacids and Calcium Supplements: These can also affect gastric acid production and should be avoided.[5]

    • Drugs Affecting Gastrointestinal Motility: Opioids, for example, may interfere with the test and should be discontinued (B1498344) for at least two weeks prior.[6]

  • Alcohol and Caffeine: Alcohol should be avoided for at least 24 hours before the test.[5] Caffeine can also influence results and should be avoided.[7]

  • Other Conditions: Hypercalcemia and renal failure can lead to elevated gastrin levels and should be considered during interpretation.[1]

Sample Type

The most common sample types for this compound analysis are serum and plasma.[8][9][10] There are no statistically significant differences in this compound levels between serum and plasma.[10] Other less common sample types include urine, saliva, feces, tissue homogenates, and cell culture supernatants.[8][9]

Sample Collection and Processing

Proper handling during and after sample collection is critical for maintaining the integrity of this compound.

Blood Collection
  • For Serum: Collect whole blood in a serum separator tube.[8][9]

  • For Plasma: Collect whole blood using EDTA or heparin as an anticoagulant.[2][8][9] EDTA is a commonly recommended anticoagulant.[1][3]

Centrifugation
  • Serum: Allow the blood to clot for 2 hours at room temperature or overnight at 4°C before centrifugation.[8][9] Centrifuge at 1000 x g for 20 minutes.[8][9]

  • Plasma: Centrifuge within 30 minutes of collection at 1000 x g for 15 minutes at 2-8°C.[8][9] The samples should be placed on ice immediately after collection and transported to the laboratory for prompt separation.[1]

Sample Stability and Storage

This compound is prone to time-dependent degradation.[10] Therefore, prompt processing and appropriate storage are crucial.

  • Short-term Storage: If the assay is to be performed within 5 days, samples can be stored at 2-8°C.[11]

  • Long-term Storage: For longer-term storage, aliquots should be stored at -20°C or -80°C.[8][9][11][12] Samples can be stored for up to 1 month at -20°C or up to 2 months at -80°C.[11]

  • Freeze-Thaw Cycles: Avoid repeated freeze-thaw cycles as this can lead to degradation of the analyte.[8][9][11][12]

  • Stabilizers: The addition of a this compound stabilizer immediately after sample separation can enhance stability, allowing for storage for 7 days at 2-8°C and 3 days at room temperature.[4][13] However, one study suggested that the addition of a stabilizer showed no improvement in stability.[10]

Table 1: Summary of Blood Sample (Serum/Plasma) Processing and Storage Conditions

ParameterRecommendationSource(s)
Anticoagulant (Plasma) EDTA or Heparin[2][3][8][9]
Serum Clotting Time 2 hours at room temperature or overnight at 4°C[8][9]
Centrifugation (Serum) 1000 x g for 20 minutes[8][9]
Centrifugation (Plasma) 1000 x g for 15 minutes at 2-8°C (within 30 mins of collection)[8][9]
Short-Term Storage 2-8°C for up to 5 days[11]
Long-Term Storage ≤ -20°C for up to 1 month; ≤ -80°C for up to 2 months[11]
Freeze-Thaw Cycles Avoid[8][9][11][12]

Experimental Protocols

The following are generalized protocols for sample preparation. For specific assay procedures, always refer to the instructions provided with the particular ELISA kit being used.[8]

Protocol for Serum Preparation
  • Collect whole blood into a serum separator tube.

  • Allow the blood to clot by leaving it undisturbed at room temperature for 2 hours or overnight at 4°C.[8][9]

  • Centrifuge the clotted blood at 1000 x g for 20 minutes.[8][9]

  • Carefully aspirate the serum and transfer it to a clean polypropylene (B1209903) tube.

  • If not assaying immediately, aliquot the serum and store at ≤ -20°C.[8]

Protocol for Plasma Preparation
  • Collect whole blood into a tube containing EDTA or heparin as an anticoagulant.[8][9]

  • Mix the sample gently by inverting the tube 5-6 times.[2][4]

  • Centrifuge at 1000 x g for 15 minutes at 2-8°C within 30 minutes of collection.[8][9]

  • Aspirate the plasma and transfer it to a clean polypropylene tube.

  • If not assaying immediately, aliquot the plasma and store at ≤ -20°C.[8]

Protocol for Tissue Homogenate Preparation
  • Rinse tissues with ice-cold PBS to remove excess blood.[9]

  • Weigh the tissue and mince it into small pieces on ice.[9]

  • Homogenize the tissue in a suitable lysis buffer (e.g., 1:20 w/v) using a glass homogenizer on ice.[9]

  • If necessary, sonicate the suspension to clarify the solution.[9]

  • Centrifuge the homogenate at 10,000 x g for 5 minutes to pellet cellular debris.[11]

  • Collect the supernatant for analysis or aliquot and store at ≤ -20°C.[11]

Visualization of Workflows and Pathways

Experimental Workflow for Blood Sample Processing

G cluster_collection Patient and Sample Collection cluster_processing Sample Processing cluster_analysis Analysis and Storage Patient Patient Preparation (Fasting, Medication Withdrawal) BloodCollection Blood Collection Patient->BloodCollection SerumTube Serum Separator Tube BloodCollection->SerumTube PlasmaTube EDTA/Heparin Tube BloodCollection->PlasmaTube Clotting Clotting (2h @ RT or O/N @ 4°C) SerumTube->Clotting CentrifugePlasma Centrifugation (1000g, 15 min, 2-8°C) PlasmaTube->CentrifugePlasma CentrifugeSerum Centrifugation (1000g, 20 min) Clotting->CentrifugeSerum Serum Serum CentrifugeSerum->Serum Plasma Plasma CentrifugePlasma->Plasma ImmediateAssay Immediate Assay Serum->ImmediateAssay Storage Storage (≤ -20°C) Serum->Storage Plasma->ImmediateAssay Plasma->Storage

Caption: Workflow for blood sample collection and preparation.

This compound Secretion and Regulation Pathway

G Stimuli Stimuli (e.g., Peptides, Amino Acids, Stomach Distension) G_Cell G-Cell (in Gastric Antrum) Stimuli->G_Cell stimulates Gastrin17 This compound Secretion G_Cell->Gastrin17 releases Parietal_Cell Parietal Cell Gastrin17->Parietal_Cell stimulates Acid_Secretion HCl (Acid) Secretion Parietal_Cell->Acid_Secretion produces Low_pH Low Gastric pH (Increased Acidity) Acid_Secretion->Low_pH D_Cell D-Cell Somatostatin Somatostatin Release D_Cell->Somatostatin releases Somatostatin->G_Cell inhibits Low_pH->D_Cell stimulates

Caption: Regulation of this compound secretion.

References

Gastrin-17 Immunohistochemistry: A Detailed Protocol for Tissue Samples

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to performing Gastrin-17 (G-17) immunohistochemistry (IHC) on formalin-fixed, paraffin-embedded (FFPE) tissue samples. This compound, a key gastrointestinal hormone, plays a crucial role in gastric acid secretion and cellular growth. Its detection in tissue samples is vital for research into gastrointestinal pathologies, including gastritis, peptic ulcers, and gastric cancer.[1] This protocol outlines the necessary reagents, step-by-step procedures, and control measures to ensure reliable and reproducible staining results.

I. Principle of the Method

Immunohistochemistry for this compound involves the use of specific antibodies to detect the presence and localization of G-17 within the cellular components of a tissue section. The protocol employs a multi-step process that includes tissue preparation, antigen retrieval to unmask the target epitope, incubation with a primary antibody directed against this compound, and subsequent detection using a labeled secondary antibody and a chromogenic substrate. This results in a colored precipitate at the site of the antigen, allowing for microscopic visualization.

II. Materials and Reagents

A. Primary Antibodies

The choice of primary antibody is critical for successful staining. Below is a summary of commercially available antibodies suitable for this compound IHC.

Antibody TypeHost SpeciesClonalityRecommended DilutionManufacturer (Example)
Anti-Gastrin-17RabbitPolyclonal5-10 µg/mLBiosensis
Anti-Gastrin-17MouseMonoclonal1:100 - 1:300Cohesion Biosciences
Anti-Human GastrinRabbitPolyclonalNot specifiedDakocytomation
B. Reagents
  • Xylene (Histology grade)

  • Ethanol (B145695) (100%, 95%, 80%, 70%)

  • Deionized or Distilled Water

  • Phosphate Buffered Saline (PBS, pH 7.4)

  • Antigen Retrieval Solution (Citrate Buffer or Tris-EDTA Buffer)

  • Proteolytic Enzyme (e.g., Pepsin)

  • 3% Hydrogen Peroxide

  • Blocking Solution (e.g., 10% Normal Goat Serum in PBS)

  • Biotinylated Secondary Antibody (corresponding to the primary antibody host)

  • Avidin-Biotin Complex (ABC) Reagent or Polymer-based Detection System

  • Chromogen (e.g., DAB - 3,3'-Diaminobenzidine)

  • Hematoxylin (for counterstaining)

  • Mounting Medium

III. Experimental Protocols

This section details the step-by-step methodology for this compound immunohistochemistry on FFPE tissue sections.

A. Tissue Preparation
  • Deparaffinization:

    • Immerse slides in two changes of xylene for 5 minutes each.

  • Rehydration:

    • Immerse slides in two changes of 100% ethanol for 3 minutes each.

    • Immerse slides in 95% ethanol for 1 minute.

    • Immerse slides in 80% ethanol for 1 minute.

    • Immerse slides in 70% ethanol for 1 minute.

    • Rinse slides in distilled water.

B. Antigen Retrieval

Formalin fixation can create protein cross-links that mask the antigenic sites. Antigen retrieval is necessary to reverse this and allow for antibody binding. Two common methods are Heat-Induced Epitope Retrieval (HIER) and Proteolytic-Induced Epitope Retrieval (PIER). The optimal method may depend on the primary antibody used.

Method 1: Heat-Induced Epitope Retrieval (HIER) (Recommended for mouse monoclonal antibodies)[2]

  • Pre-heat a water bath or steamer to 95-100°C.

  • Immerse slides in a staining dish containing 10 mM Sodium Citrate Buffer (pH 6.0).[2]

  • Heat the slides in the buffer for 20-40 minutes.

  • Remove the staining dish and allow the slides to cool to room temperature for 20 minutes.

  • Rinse sections with PBS.

Method 2: Proteolytic-Induced Epitope Retrieval (PIER) (As used with a rabbit polyclonal antibody)[3]

  • Prepare a 1:3 dilution of Pepsin reagent in distilled water.[3]

  • Preheat slides to 37°C in a wash buffer.

  • Incubate the slides in the pepsin solution for 90 seconds at 37°C.

  • Rinse the slides in distilled water for 1 minute to stop the enzymatic reaction.

  • Rinse sections with PBS.

C. Immunohistochemical Staining
  • Endogenous Peroxidase Blocking:

    • Incubate slides in 3% hydrogen peroxide for 10-15 minutes to block endogenous peroxidase activity.

    • Rinse with PBS.

  • Blocking:

    • Incubate sections with a blocking solution (e.g., 10% normal goat serum in PBS) for 20-30 minutes at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation:

    • Dilute the primary anti-Gastrin-17 antibody to its optimal concentration in a suitable antibody diluent.

    • Incubate the sections with the primary antibody for 1 hour at room temperature or overnight at 4°C in a humidified chamber.

    • Rinse with PBS.

  • Secondary Antibody Incubation:

    • Incubate sections with a biotinylated secondary antibody (e.g., goat anti-rabbit or goat anti-mouse) for 30 minutes at room temperature.

    • Rinse with PBS.

  • Detection:

    • Incubate sections with an Avidin-Biotin Complex (ABC) reagent or a polymer-based detection system for 30 minutes at room temperature.

    • Rinse with PBS.

  • Chromogen Application:

    • Incubate sections with DAB chromogen solution until the desired brown color intensity is reached (typically 1-5 minutes).

    • Rinse slides in distilled water to stop the reaction.

  • Counterstaining:

    • Immerse slides in Hematoxylin for 1-2 minutes to stain the cell nuclei.

    • Rinse with tap water.

  • Dehydration and Mounting:

    • Dehydrate the slides through graded alcohols (70%, 80%, 95%, 100%) and xylene.

    • Coverslip the slides using a permanent mounting medium.

IV. Controls and Interpretation

  • Positive Control: Normal human stomach tissue, specifically the antrum, should be used as a positive control. G-cells in the antral mucosa are expected to show positive staining.

  • Negative Control: A negative control should be run in parallel by omitting the primary antibody or replacing it with a non-immune serum from the same species as the primary antibody. This helps to identify non-specific staining from the secondary antibody or detection system.

  • Staining Pattern: Positive this compound staining will appear as a brown precipitate in the cytoplasm of G-cells.

V. Workflow and Signaling Pathway Diagrams

IHC_Workflow cluster_prep Tissue Preparation cluster_retrieval Antigen Retrieval cluster_staining Immunostaining cluster_final Final Steps Deparaffinization Deparaffinization (Xylene) Rehydration Rehydration (Graded Ethanol) Deparaffinization->Rehydration HIER HIER (Citrate Buffer, 95-100°C) Rehydration->HIER or PIER PIER (Pepsin, 37°C) Rehydration->PIER or Peroxidase_Block Endogenous Peroxidase Block (3% H2O2) HIER->Peroxidase_Block PIER->Peroxidase_Block Blocking Blocking (Normal Serum) Peroxidase_Block->Blocking Primary_Ab Primary Antibody Incubation (Anti-Gastrin-17) Blocking->Primary_Ab Secondary_Ab Secondary Antibody Incubation (Biotinylated) Primary_Ab->Secondary_Ab Detection Detection (ABC/Polymer) Secondary_Ab->Detection Chromogen Chromogen (DAB) Detection->Chromogen Counterstain Counterstain (Hematoxylin) Chromogen->Counterstain Dehydrate_Mount Dehydration & Mounting Counterstain->Dehydrate_Mount

Caption: this compound Immunohistochemistry Workflow.

Gastrin_Signaling Gastrin17 This compound CCK2R CCK2 Receptor (Parietal/ECL Cell) Gastrin17->CCK2R binds to PLC Phospholipase C (PLC) CCK2R->PLC activates Cell_Growth Cell Growth & Proliferation CCK2R->Cell_Growth promotes IP3_DAG IP3 & DAG Increase PLC->IP3_DAG Ca2 ↑ Intracellular Ca2+ IP3_DAG->Ca2 PKC Protein Kinase C (PKC) Activation IP3_DAG->PKC H_K_ATPase H+/K+ ATPase (Proton Pump) Ca2->H_K_ATPase activates PKC->H_K_ATPase activates Acid_Secretion Gastric Acid Secretion H_K_ATPase->Acid_Secretion

Caption: Simplified this compound Signaling Pathway.

VI. Troubleshooting

Common issues in IHC include weak or no staining, and high background. The following table provides potential causes and solutions.

ProblemPossible CauseSolution
Weak or No Staining Primary antibody concentration too low.Increase antibody concentration or incubation time.
Inadequate antigen retrieval.Optimize antigen retrieval method (try different buffer, pH, or heating time).
Inactive primary or secondary antibody.Use a new aliquot of antibody; ensure proper storage.
High Background Primary antibody concentration too high.Decrease antibody concentration.
Inadequate blocking.Increase blocking time or use a different blocking reagent.
Non-specific binding of secondary antibody.Ensure secondary antibody is appropriate for the primary antibody species.
Endogenous peroxidase activity.Ensure peroxidase blocking step is performed correctly.

For more detailed troubleshooting, refer to comprehensive IHC guides.

References

Application Notes and Protocols for Measuring Postprandial Gastrin-17 Levels in Atrophic Gastritis

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Atrophic gastritis is a chronic inflammatory condition characterized by the loss of gastric glandular cells, leading to impaired secretion of stomach acid, pepsin, and intrinsic factor. This condition is a significant risk factor for the development of gastric cancer. Gastrin-17 (G-17), a hormone produced by G-cells in the gastric antrum, plays a crucial role in regulating gastric acid secretion. In atrophic gastritis, particularly when the atrophy is located in the corpus of the stomach, the reduced acid production leads to a compensatory increase in G-17 levels. Conversely, atrophy in the antrum, where G-cells reside, results in decreased G-17 secretion. The measurement of postprandial G-17 levels, following a protein-rich meal stimulation, serves as a sensitive and dynamic biomarker for assessing the functional status of the gastric mucosa and diagnosing atrophic gastritis. Evaluating G-17 after a protein-rich meal provides a more accurate assessment than fasting levels because food intake stimulates gastrin production.[1][2]

These application notes provide detailed protocols for the measurement of postprandial this compound levels, guidance on data interpretation, and an overview of the underlying physiological pathways.

Data Presentation

The following tables summarize the expected postprandial this compound levels in different clinical scenarios, providing a basis for data interpretation.

Table 1: Postprandial this compound Levels in Atrophic Gastritis

ConditionTypical Postprandial this compound Level (pmol/L)Rationale
Healthy Gastric Mucosa3 - 30Normal physiological response to protein stimulation.
Atrophic Corpus GastritisHigh (>30)Reduced acid secretion from the atrophic corpus leads to a lack of negative feedback on antral G-cells, resulting in hypergastrinemia.[1][2]
Atrophic Antral GastritisLow (<3)Destruction of G-cells in the atrophic antrum impairs the ability to secrete G-17 in response to stimulation.[1][2]
Multifocal Atrophic GastritisVariable (can be low or normal)The G-17 level depends on the relative extent of atrophy in the antrum and corpus.

Table 2: Diagnostic Sensitivity of Postprandial this compound for Atrophic Gastritis

Cut-off Level (pmol/L)SensitivityReference
0 - 462.2%Kotelevets et al.[1]
0 - 10100%Kotelevets et al.[1]

Experimental Protocols

Protein-Rich Meal Stimulation Test

This protocol outlines the procedure for stimulating gastrin secretion using a standardized protein-rich meal.

3.1.1. Patient Preparation

  • Patients should fast for a minimum of 4-12 hours prior to the test.[3] Water is permitted.

  • Certain medications can interfere with gastrin levels and should be discontinued (B1498344) prior to the test, if medically feasible. Consult with a physician for appropriate washout periods.

    • Proton pump inhibitors (PPIs): Discontinue for at least one week.[4]

    • H2-receptor antagonists: Discontinue for at least 72 hours.[5]

  • Avoid alcohol for 24 hours before the test.

3.1.2. Materials

  • Standardized protein-rich drink or meal (e.g., a drink containing 20g of protein powder). A meal consisting of hard-boiled eggs or a steak can also be used.[6][7][8]

  • Blood collection tubes (EDTA plasma or serum tubes).

3.1.3. Procedure

  • Baseline Blood Sample (Fasting): Collect a baseline blood sample into an appropriate tube before the patient consumes the protein meal.

  • Protein Meal Administration: The patient should consume the entire protein-rich meal or drink within 5-10 minutes.

  • Postprandial Blood Sample: Collect a second blood sample exactly 20 minutes after the completion of the protein meal.[3]

Blood Sample Collection and Processing

Proper handling of blood samples is critical for accurate this compound measurement.

3.2.1. Materials

  • Blood collection tubes (EDTA or serum separator tubes).

  • Centrifuge.

  • Pipettes and storage vials.

  • This compound stabilizer (optional, but recommended for prolonged storage).[3]

3.2.2. Procedure

  • Collection: Collect venous blood into the appropriate tube.

  • Processing:

    • For Plasma: If using EDTA tubes, gently invert the tube 5-6 times to mix. Centrifuge at approximately 1000-2000 x g for 10-15 minutes at 2-8°C within 30 minutes of collection.[3][9]

    • For Serum: If using serum separator tubes, allow the blood to clot at room temperature for at least 30 minutes but no longer than 2 hours. Centrifuge at 1000 x g for 20 minutes.[9]

  • Stabilization (Optional): If available, add a this compound stabilizer to the separated plasma or serum according to the manufacturer's instructions. This allows for storage at 2-8°C for up to 7 days or at room temperature for up to 3 days.[3]

  • Storage: If not analyzed immediately, aliquot the plasma or serum into cryovials and store at -20°C or preferably -70°C. Avoid repeated freeze-thaw cycles.[3][9]

This compound Measurement by ELISA

This protocol provides a general procedure for a sandwich ELISA. Always refer to the specific manufacturer's instructions provided with the ELISA kit. [9][10][11]

3.3.1. Principle

The this compound ELISA is a quantitative immunoassay. A microtiter plate is pre-coated with a monoclonal antibody specific for human this compound. Standards and patient samples are added to the wells, and any G-17 present binds to the antibody. A biotin-conjugated anti-G-17 antibody is then added, followed by an enzyme-conjugated avidin (B1170675) (e.g., horseradish peroxidase - HRP). A substrate solution is added, and the color development is proportional to the amount of G-17 in the sample. The reaction is stopped, and the absorbance is measured spectrophotometrically.

3.3.2. Materials

  • This compound ELISA kit (containing microplate, standards, detection antibody, enzyme conjugate, substrate, wash buffer, and stop solution).

  • Microplate reader capable of measuring absorbance at 450 nm.

  • Pipettes and pipette tips.

  • Distilled or deionized water.

  • Plate washer (optional).

3.3.3. Procedure

  • Reagent Preparation: Prepare all reagents, standards, and samples as directed in the kit manual. Allow all reagents to reach room temperature before use.

  • Plate Setup: Determine the number of wells required for standards, controls, and samples.

  • Sample Addition: Add 100 µL of each standard, control, and patient sample to the appropriate wells.

  • Incubation: Cover the plate and incubate as specified in the kit manual (e.g., 50 minutes at 37°C).[9]

  • Washing: Aspirate or decant the contents of the wells. Wash the wells with the provided wash buffer multiple times (e.g., 3-5 times) as per the kit instructions.[9]

  • Detection Antibody Addition: Add 100 µL of the biotinylated detection antibody working solution to each well.

  • Incubation: Cover the plate and incubate (e.g., 50 minutes at 37°C).[9]

  • Washing: Repeat the washing step.

  • Enzyme Conjugate Addition: Add 100 µL of the streptavidin-HRP working solution to each well.

  • Incubation: Cover the plate and incubate (e.g., 50 minutes at 37°C).[9]

  • Washing: Repeat the washing step.

  • Substrate Addition: Add 90 µL of the TMB substrate solution to each well.

  • Incubation: Incubate in the dark at 37°C for the time specified in the manual (e.g., 20 minutes).[9]

  • Stop Reaction: Add 50 µL of the stop solution to each well. The color will change from blue to yellow.[9]

  • Read Plate: Measure the optical density (OD) of each well at 450 nm within 10-15 minutes of adding the stop solution.

  • Data Analysis: Construct a standard curve by plotting the mean OD for each standard against its concentration. Use the standard curve to determine the concentration of this compound in the patient samples.

Mandatory Visualizations

This compound Signaling Pathway in Atrophic Gastritis

Gastrin17_Signaling_Pathway cluster_Antrum Gastric Antrum cluster_Corpus Gastric Corpus/Fundus G_cell G-cell Gastrin17 This compound G_cell->Gastrin17 Secretes Parietal_cell Parietal Cell HCl HCl (Acid) Parietal_cell->HCl Secretes ECL_cell ECL Cell Histamine Histamine ECL_cell->Histamine Releases Protein_Meal Protein-Rich Meal Protein_Meal->G_cell Stimulates Gastrin17->ECL_cell Stimulates (CCK2R) Histamine->Parietal_cell Stimulates (H2R) HCl->Negative_Feedback Low pH Negative_Feedback->G_cell Inhibits Atrophy Atrophic Gastritis Atrophy->G_cell Loss of cells (in antral atrophy) Atrophy->Parietal_cell Loss of cells

Caption: this compound signaling in healthy and atrophic states.

Experimental Workflow for Postprandial this compound Measurement

Experimental_Workflow cluster_Patient_Preparation Patient Preparation cluster_Stimulation_Test Stimulation Test cluster_Sample_Processing Sample Processing cluster_ELISA_Assay ELISA Assay cluster_Data_Analysis Data Analysis Fasting 1. Fasting (4-12h) Med_Washout 2. Medication Washout (PPIs, H2 Blockers) Baseline_Sample 3. Collect Baseline Blood Sample Med_Washout->Baseline_Sample Protein_Meal 4. Administer Protein-Rich Meal Baseline_Sample->Protein_Meal Postprandial_Sample 5. Collect Postprandial Blood Sample (20 min) Protein_Meal->Postprandial_Sample Centrifugation 6. Centrifuge to Separate Plasma/Serum Postprandial_Sample->Centrifugation Storage 7. Store at -20°C/-70°C Centrifugation->Storage Plate_Prep 8. Prepare Plate, Standards, and Samples Storage->Plate_Prep Incubations 9. Incubations with Antibodies & Substrate Plate_Prep->Incubations Read_Plate 10. Read Absorbance at 450nm Incubations->Read_Plate Standard_Curve 11. Generate Standard Curve Read_Plate->Standard_Curve Calculate_Concentration 12. Calculate G-17 Concentration Standard_Curve->Calculate_Concentration

Caption: Workflow for postprandial this compound measurement.

References

Application Notes and Protocols for Recombinant Gastrin-17 in Cell Culture Studies

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Gastrin-17 is the most abundant and potent form of the gastrointestinal hormone gastrin.[1] It plays a crucial role in regulating gastric acid secretion and maintaining the integrity of the gastric mucosa.[1] Beyond its physiological functions, this compound has been implicated as a significant factor in the proliferation and survival of various cancer cells, particularly in gastrointestinal cancers.[2] Recombinant this compound is a vital tool for in vitro studies aimed at elucidating the molecular mechanisms of cancer progression and for the preclinical evaluation of novel therapeutic agents targeting gastrin-dependent pathways.

These application notes provide a comprehensive overview of the use of recombinant this compound in cell culture, including its signaling pathways and detailed protocols for key cellular assays.

Biological Activity and Signaling Pathways

This compound exerts its biological effects primarily through the cholecystokinin (B1591339) 2 receptor (CCK2R), a G-protein coupled receptor.[2] Activation of CCK2R by this compound initiates a cascade of intracellular signaling events that modulate fundamental cellular processes, including proliferation, apoptosis, migration, and invasion.

Several key signaling pathways are activated by this compound:

  • MAPK/ERK Pathway: This pathway is a central regulator of cell proliferation and differentiation. This compound binding to CCK2R can lead to the phosphorylation and activation of ERK1/2, promoting cell cycle progression.[1]

  • PI3K/Akt Pathway: This pathway is critical for cell survival and inhibition of apoptosis. This compound can activate PI3K, leading to the phosphorylation of Akt, which in turn regulates downstream targets involved in cell survival.

  • Wnt/β-catenin Pathway: In some cancer cells, this compound has been shown to activate the Wnt/β-catenin signaling pathway, which is heavily implicated in cancer development and metastasis. This can lead to the upregulation of genes involved in cell proliferation and invasion.

  • NF-κB Pathway: this compound can modulate the activity of NF-κB, a key transcription factor involved in inflammation and cell survival. In some contexts, this compound has been shown to suppress NF-κB activation, leading to apoptosis.

Signaling Pathway Diagrams

Gastrin17_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus G17 This compound CCK2R CCK2R G17->CCK2R PLC PLC CCK2R->PLC PI3K PI3K CCK2R->PI3K Ras Ras CCK2R->Ras Wnt Wnt/ β-catenin CCK2R->Wnt NFkB NF-κB CCK2R->NFkB PKC PKC PLC->PKC Raf Raf PKC->Raf Akt Akt PI3K->Akt Survival Survival Akt->Survival Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation Migration Migration/ Invasion Wnt->Migration Apoptosis Apoptosis NFkB->Apoptosis Experimental_Workflow Start Start CellCulture Cell Culture (e.g., SGC-7901) Start->CellCulture SerumStarvation Serum Starvation (12-24h) CellCulture->SerumStarvation Treatment Treat with Recombinant this compound SerumStarvation->Treatment Assays Perform Cellular Assays Treatment->Assays Proliferation Proliferation Assay (MTT, BrdU) Assays->Proliferation Apoptosis Apoptosis Assay (Annexin V/PI) Assays->Apoptosis Migration Migration/Invasion Assay (Transwell) Assays->Migration Analysis Data Analysis Proliferation->Analysis Apoptosis->Analysis Migration->Analysis End End Analysis->End

References

Quantitative Analysis of Gastrin-17 by Mass Spectrometry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gastrin-17 (G-17) is a crucial peptide hormone primarily responsible for stimulating gastric acid secretion and regulating the growth of the gastric mucosa.[1] Dysregulation of this compound has been implicated in various gastrointestinal pathologies, including atrophic gastritis and gastric cancer.[2][3] Accurate quantification of this compound in biological matrices is therefore essential for both clinical diagnostics and therapeutic development. While immunoassays have traditionally been employed for this purpose, they can suffer from cross-reactivity and a lack of standardization.[4] Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as a superior alternative, offering high specificity, sensitivity, and multiplexing capabilities for the simultaneous quantification of different gastrin isoforms.[4][5][6]

This document provides detailed application notes and protocols for the quantitative analysis of this compound in human serum or plasma using LC-MS/MS.

Signaling Pathways of this compound

This compound exerts its biological effects primarily through the cholecystokinin (B1591339) B receptor (CCKBR), a G-protein coupled receptor. Upon binding, it activates multiple downstream signaling pathways that influence cell proliferation, migration, and survival. One of the key pathways implicated in gastric cancer is the Wnt/β-catenin signaling cascade.

This compound Signaling Pathway This compound This compound CCKBR CCKBR This compound->CCKBR G-Protein G-Protein CCKBR->G-Protein PLC PLC G-Protein->PLC IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Ca2+ Ca2+ IP3->Ca2+ release PKC PKC DAG->PKC activates Wnt/β-catenin Pathway Wnt/β-catenin Pathway PKC->Wnt/β-catenin Pathway Cell Proliferation, Migration, Survival Cell Proliferation, Migration, Survival Wnt/β-catenin Pathway->Cell Proliferation, Migration, Survival Experimental Workflow cluster_sample_prep Sample Preparation cluster_lcms LC-MS/MS Analysis cluster_data_analysis Data Analysis Sample_Collection 1. Serum/Plasma Collection IS_Spiking 2. Internal Standard Spiking Sample_Collection->IS_Spiking SPE 3. Anion-Exchange SPE IS_Spiking->SPE Elution 4. Elution SPE->Elution Drying 5. Drying Elution->Drying Reconstitution 6. Reconstitution Drying->Reconstitution LC_Separation 7. Liquid Chromatography Reconstitution->LC_Separation MS_Detection 8. Mass Spectrometry (MRM) LC_Separation->MS_Detection Peak_Integration 9. Peak Integration MS_Detection->Peak_Integration Calibration_Curve 10. Calibration Curve Generation Peak_Integration->Calibration_Curve Quantification 11. Concentration Calculation Calibration_Curve->Quantification

References

Application Notes: Gastrin-17 as a Biomarker for Gastric Atrophy

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Gastrin-17 (G-17) is a peptide hormone secreted by G-cells in the antrum of the stomach. It plays a crucial role in regulating gastric acid secretion and mucosal cell growth.[1][2] Serum levels of G-17 can serve as a valuable non-invasive biomarker for assessing the functional state of the gastric antral mucosa. In the context of gastric atrophy, a precursor to gastric cancer, G-17 levels, particularly when combined with pepsinogen I (PGI) and pepsinogen II (PGII) levels, can aid in the diagnosis and risk stratification of patients.[3][4][5]

Clinical Significance

The interpretation of this compound levels is dependent on the location of gastric atrophy:

  • Atrophic Antral Gastritis: In cases of atrophy in the antrum, the G-cells are diminished, leading to a decrease in G-17 secretion.[5] Therefore, low serum G-17 levels are indicative of atrophic antral gastritis.

  • Atrophic Corpus Gastritis: When atrophy is confined to the corpus (body) of the stomach, the acid-producing parietal cells are lost. This leads to a decrease in gastric acid, which in turn removes the negative feedback on G-cells in the healthy antrum, resulting in hypergastrinemia and consequently, high serum G-17 levels.[3][4]

  • Extensive Gastric Atrophy: Low serum levels of both pepsinogen and G-17 are predictive of extensive gastric atrophy.[4]

Protein-Stimulated this compound Testing

To improve the diagnostic accuracy of G-17 testing, particularly in differentiating between atrophic antral gastritis and high gastric acidity, a protein stimulation test is recommended.[3][4] In individuals with a healthy antral mucosa, a protein-rich meal will stimulate G-cell secretion, leading to a significant rise in serum G-17 levels. However, in patients with atrophic antral gastritis, this response is blunted or absent.[6]

Combined Biomarker Panel (GastroPanel)

For a more comprehensive assessment of gastric mucosal health, G-17 is often measured as part of a panel of biomarkers, commonly known as the GastroPanel. This panel typically includes:

  • Pepsinogen I (PGI): A marker for the corpus mucosa. Low levels suggest corpus atrophy.

  • Pepsinogen II (PGII): A marker for the entire stomach mucosa.

  • PGI/PGII Ratio: A sensitive indicator of corpus atrophy.

  • This compound (G-17): A marker for the antral mucosa.

  • Helicobacter pylori antibodies: To determine the presence of H. pylori infection, a primary cause of atrophic gastritis.

A meta-analysis of studies evaluating a panel of biomarkers including pepsinogens and G-17 showed a pooled sensitivity of 74.7% and a specificity of 95.6% for the diagnosis of atrophic gastritis.[7]

Quantitative Data Summary

The following tables summarize the diagnostic performance of this compound and its combination with other biomarkers for gastric atrophy from various studies.

Table 1: Diagnostic Performance of this compound in Detecting Atrophic Gastritis

Study/Meta-AnalysisPopulationG-17 Cut-offSensitivity (%)Specificity (%)
Meta-analysis (13 studies)894 patients, 1950 controlsVariable4879
Study in Caucasian and Asian patients (Fasting)241 dyspeptic patients<1 pmol/L15.888.7
Study in Caucasian and Asian patients (Stimulated)241 dyspeptic patients<5 pmol/L36.886.5
Study in an Iranian population309 patients<2.6 or >40 pmol/L8173.3

Table 2: Diagnostic Performance of a Biomarker Panel (including G-17) for Atrophic Gastritis

Study/Meta-analysisBiomarkersSensitivity (%)Specificity (%)
Meta-analysis (20 studies)PGI, PGII, G-17, H. pylori Ab74.795.6
Study in a Chinese populationPGI, PGII, PGI/PGII ratio, G-1765.2973.18

Signaling Pathways and Experimental Workflows

This compound Signaling Pathway

This compound exerts its effects by binding to the cholecystokinin (B1591339) B receptor (CCKBR) on gastric epithelial cells.[8] This binding activates several downstream signaling pathways, including the Protein Kinase C (PKC), MAPK, and PI3K/AKT pathways, which are involved in cell proliferation, differentiation, and acid secretion.[9]

G17_Signaling_Pathway G17 This compound CCKBR CCKBR G17->CCKBR Gq Gq CCKBR->Gq PI3K PI3K/AKT Pathway CCKBR->PI3K PLC PLC Gq->PLC PKC PKC PLC->PKC MAPK MAPK Pathway PKC->MAPK Acid_Secretion Acid Secretion Regulation PKC->Acid_Secretion Proliferation Cell Proliferation & Differentiation MAPK->Proliferation PI3K->Proliferation

Caption: this compound signaling cascade via the CCKBR.

Clinical Workflow for this compound Testing

The following diagram illustrates a typical clinical workflow for the application of this compound testing in the diagnosis of gastric atrophy.

Clinical_Workflow Patient Patient with Dyspeptic Symptoms or Risk Factors for Gastric Cancer Biomarker_Test Perform Serum Biomarker Panel (PGI, PGII, G-17, H. pylori Ab) Patient->Biomarker_Test Fasting_G17 Measure Fasting G-17 Biomarker_Test->Fasting_G17 Protein_Stimulation Protein Stimulation Test Fasting_G17->Protein_Stimulation Low or Borderline Fasting G-17 Interpretation Interpret Results Fasting_G17->Interpretation Normal or High Fasting G-17 Post_Stim_G17 Measure Post-Stimulation G-17 Protein_Stimulation->Post_Stim_G17 Yes Protein_Stimulation->Interpretation No Post_Stim_G17->Interpretation Endoscopy Refer for Endoscopy and Biopsy Interpretation->Endoscopy High Suspicion of Atrophy Low_Risk Low Risk of Atrophic Gastritis Interpretation->Low_Risk Low Suspicion of Atrophy Follow_up Follow-up and Management Endoscopy->Follow_up Low_Risk->Follow_up

Caption: Clinical decision-making workflow using this compound.

Experimental Protocols

1. Protocol for Serum this compound Measurement by ELISA

This protocol provides a general procedure for the quantitative determination of human this compound in serum or plasma samples using a sandwich ELISA kit. It is essential to follow the specific instructions provided by the manufacturer of the chosen ELISA kit.

a. Sample Collection and Preparation

  • Fasting Sample: Collect a blood sample after an overnight fast (at least 8-10 hours).

  • Sample Type: Use a serum separator tube (SST) or an EDTA plasma tube.

  • Processing:

    • For serum, allow the blood to clot for 30-60 minutes at room temperature.

    • Centrifuge the sample at 1000-2000 x g for 15 minutes at 2-8°C.

    • Aliquot the serum or plasma into clean tubes.

  • Storage: Samples can be stored at 2-8°C for up to 24 hours. For longer storage, freeze at -20°C or -80°C. Avoid repeated freeze-thaw cycles.

b. Protein Stimulation Protocol (Optional)

  • After collecting the fasting blood sample, provide the patient with a protein-rich drink (e.g., 20g of protein in 200-300 mL of liquid).

  • Collect a second blood sample exactly 20 minutes after the consumption of the protein drink.

  • Process and store the post-stimulation sample as described above.

c. ELISA Procedure

  • Reagent Preparation: Bring all reagents and samples to room temperature before use. Reconstitute or dilute standards, controls, and wash buffers as per the kit instructions.

  • Assay Procedure:

    • Add 100 µL of standards, controls, and samples to the appropriate wells of the microplate pre-coated with anti-G-17 antibody.

    • Incubate for the time and temperature specified in the kit manual (e.g., 60-90 minutes at 37°C).

    • Aspirate the liquid from each well and wash the plate 3-5 times with diluted wash buffer.

    • Add 100 µL of biotinylated anti-G-17 antibody to each well.

    • Incubate as specified (e.g., 60 minutes at 37°C).

    • Wash the plate as before.

    • Add 100 µL of Streptavidin-HRP conjugate to each well.

    • Incubate as specified (e.g., 30 minutes at 37°C).

    • Wash the plate as before.

    • Add 100 µL of TMB substrate solution to each well.

    • Incubate in the dark for the specified time (e.g., 15-20 minutes at 37°C).

    • Add 50-100 µL of stop solution to each well.

  • Data Analysis:

    • Read the absorbance of each well at 450 nm using a microplate reader.

    • Generate a standard curve by plotting the absorbance of the standards against their concentrations.

    • Determine the concentration of this compound in the samples by interpolating their absorbance values from the standard curve.

2. Histological Assessment of Gastric Atrophy (Gold Standard)

Histological examination of gastric biopsies remains the gold standard for the diagnosis of atrophic gastritis.

a. Biopsy Collection

  • During endoscopy, obtain at least two biopsies from the antrum (from the lesser and greater curvature, approximately 2-3 cm from the pylorus) and at least two biopsies from the corpus (from the lesser and greater curvature, approximately 8 cm from the cardia).

  • Place the biopsies in separate, clearly labeled vials containing 10% buffered formalin.

b. Histological Processing and Staining

  • Process the formalin-fixed biopsies through graded alcohols and xylene and embed them in paraffin (B1166041).

  • Cut 4-5 µm thick sections from the paraffin blocks.

  • Stain the sections with Hematoxylin and Eosin (H&E) for general morphology.

  • Special stains such as Giemsa or Warthin-Starry may be used to detect H. pylori.

c. Histological Evaluation

  • Evaluate the biopsies according to the updated Sydney System for the classification of gastritis.

  • Assess the presence and severity of atrophy (loss of appropriate glands) and intestinal metaplasia in both the antrum and corpus.

  • Grade the severity of atrophy as mild, moderate, or severe.

  • The Operative Link on Gastritis Assessment (OLGA) and Operative Link on Gastric Intestinal Metaplasia Assessment (OLGIM) staging systems can be used to stratify the risk of gastric cancer.

References

Troubleshooting & Optimization

Technical Support Center: Gastrin-17 Measurement and Proton Pump Inhibitor (PPI) Interference

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding the measurement of Gastrin-17 (G-17) and the significant interference caused by proton pump inhibitors (PPIs).

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism by which Proton Pump Inhibitors (PPIs) interfere with this compound (G-17) measurement?

A1: PPIs block the H+/K+ ATPase (proton pump) in gastric parietal cells, inhibiting gastric acid secretion. This reduction in stomach acidity removes the natural negative feedback on antral G-cells, leading to increased gastrin production and secretion, a condition known as hypergastrinemia. This physiological response, not an analytical interference with the assay itself, results in elevated circulating levels of gastrin, including G-17.

Q2: How significantly can PPIs elevate this compound levels?

A2: The magnitude of PPI-induced hypergastrinemia can be substantial, though it varies among individuals. Studies have shown that PPIs can cause a 3 to 5-fold increase in fasting serum gastrin levels in most individuals, with some experiencing much higher elevations. In some cases, gastrin levels can increase to over 400 ng/L, and in a smaller subset of patients, particularly those with underlying conditions like H. pylori infection or atrophic gastritis, levels can exceed 1000 ng/L.

Q3: Is it necessary to discontinue PPIs before measuring this compound?

A3: Yes, it is highly recommended to discontinue PPIs before measuring G-17 to obtain a baseline level that is not influenced by the medication. Clinical laboratory guidelines and test catalogs consistently advise a washout period for PPIs prior to gastrin measurement.

Q4: What is the recommended washout period for PPIs before this compound testing?

A4: The recommended washout period for PPIs is typically one to two weeks. This allows for the physiological feedback loop regulating gastrin secretion to normalize. For H2-receptor antagonists, a shorter washout period of three days is often sufficient.

Q5: Are there other factors that can influence the extent of PPI-induced hypergastrinemia?

A5: Yes, several factors can modulate the effect of PPIs on gastrin levels. These include:

  • Dosage and Duration of PPI Therapy: Higher doses and longer duration of PPI use are generally associated with greater elevations in gastrin levels.

  • Helicobacter pylori Infection: Concurrent H. pylori infection can exacerbate PPI-induced hypergastrinemia.

  • Atrophic Gastritis: Patients with atrophic gastritis, particularly of the gastric corpus, may exhibit a more pronounced increase in gastrin levels in response to PPIs.

  • Gender: Some studies suggest that females may experience higher gastrin elevations on PPI therapy compared to males.

Troubleshooting Guide

Issue Possible Cause Recommended Action
Unexpectedly High this compound Levels Patient is currently taking or has recently stopped taking a PPI.Verify the patient's medication history, including the type of PPI, dosage, and duration of use. If the patient is on a PPI, recommend a washout period of at least one to two weeks before re-testing.
Presence of underlying conditions such as H. pylori infection or atrophic gastritis.Recommend further clinical evaluation for these conditions, as they can independently elevate gastrin levels and potentiate the effect of PPIs.
The sample was not collected under fasting conditions.Ensure the patient has fasted for at least 12 hours prior to blood collection.
Inconsistent or Non-reproducible this compound Results Inter-individual variability in response to PPIs.Acknowledge the significant individual variation in PPI-induced hypergastrinemia. Consider serial measurements over time after a standardized washout period.
Improper sample handling and storage.Ensure blood samples are collected in appropriate tubes (e.g., EDTA plasma), placed on ice immediately, and centrifuged within one hour. Serum or plasma should be frozen if not analyzed promptly.
Assay-related issues (e.g., cross-reactivity, kit variability).Use a well-validated this compound assay. Be aware of potential cross-reactivity with other gastrin forms. If using a new kit lot, perform validation studies.
This compound Levels Remain Elevated After PPI Washout Period Incomplete washout or patient non-compliance.Confirm the patient has adhered to the recommended washout period.
Presence of a gastrin-producing tumor (gastrinoma).If hypergastrinemia persists after an adequate washout period and other causes are ruled out, further investigation for a gastrinoma may be warranted.
Slower than average normalization of gastrin levels.In some individuals, particularly after long-term PPI use, gastrin levels may take longer to return to baseline. Consider extending the washout period and re-testing.

Data Presentation

Table 1: Impact of PPI Therapy on Fasting Serum Gastrin Levels

Patient Group Median Fasting Gastrin (pmol/L) Reference
Normal (No PPI, No H. pylori)20
PPI Users (No H. pylori)46
Active H. pylori Infection (No PPI)27
PPI Users with Active H. pylori50

Table 2: Factors Influencing PPI-Induced Hypergastrinemia

Factor Observation Reference
PPI Dosage Higher doses are correlated with higher gastrin levels.
Gender Females may exhibit higher gastrin levels on PPIs than males.
Atrophic Gastritis Patients with corpus atrophy show more pronounced gastrin elevation.
H. pylori Infection Co-infection significantly increases gastrin levels in PPI users.

Experimental Protocols

Note: The following are generalized protocols and should be adapted based on the specific instructions provided with the commercial assay kit being used.

This compound Enzyme-Linked Immunosorbent Assay (ELISA) - Representative Protocol
  • Sample Preparation:

    • Collect whole blood in EDTA tubes.

    • Place the sample on ice immediately after collection.

    • Centrifuge at 1000-2000 x g for 10-15 minutes at 4°C within one hour of collection.

    • Aliquot the plasma into cryovials and store at -20°C or lower until analysis. Avoid repeated freeze-thaw cycles.

  • Assay Procedure (Sandwich ELISA Principle):

    • Bring all reagents and samples to room temperature before use.

    • Add 100 µL of standards, controls, and patient plasma samples to the appropriate wells of the G-17 antibody-coated microplate.

    • Incubate for the time specified in the kit manual (e.g., 2 hours) at room temperature or 37°C.

    • Wash the wells 3-5 times with the provided wash buffer.

    • Add 100 µL of HRP-conjugated detection antibody to each well.

    • Incubate for the time specified in the kit manual (e.g., 1 hour) at room temperature or 37°C.

    • Wash the wells 3-5 times with wash buffer.

    • Add 100 µL of TMB substrate solution to each well and incubate in the dark for a specified time (e.g., 15-30 minutes).

    • Add 50-100 µL of stop solution to each well.

    • Read the absorbance at 450 nm using a microplate reader.

    • Calculate the G-17 concentration of the samples by interpolating from the standard curve.

This compound Radioimmunoassay (RIA) - Representative Protocol
  • Sample Preparation:

    • Follow the same sample collection and processing steps as for the ELISA protocol.

  • Assay Procedure (Competitive RIA Principle):

    • Pipette standards, controls, and patient plasma samples into appropriately labeled tubes.

    • Add a known amount of 125I-labeled this compound to each tube.

    • Add the this compound specific antibody to each tube.

    • Incubate for the time and temperature specified in the kit manual (e.g., overnight at 4°C).

    • Add a precipitating reagent (e.g., second antibody) to separate the antibody-bound fraction from the free fraction.

    • Centrifuge the tubes and decant the supernatant.

    • Measure the radioactivity of the pellet using a gamma counter.

    • Generate a standard curve by plotting the percentage of bound 125I-Gastrin-17 against the concentration of the standards.

    • Determine the this compound concentration in the patient samples from the standard curve.

Visualizations

cross-reactivity issues in Gastrin-17 immunoassays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Gastrin-17 (G-17) immunoassays. Cross-reactivity is a critical factor that can affect the accuracy and reliability of immunoassay results. This guide offers insights into potential cross-reactivity issues and provides structured advice to ensure data integrity.

Frequently Asked Questions (FAQs)

Q1: What is cross-reactivity in the context of a this compound immunoassay?

A1: Cross-reactivity is the phenomenon where the antibodies in an immunoassay kit, which are intended to bind specifically to this compound, also bind to other structurally similar molecules present in the sample. This can lead to inaccurate, often falsely elevated, measurements of this compound concentration.

Q2: What are the common cross-reactants in this compound immunoassays?

A2: Due to structural similarities, particularly in the C-terminal region, several other endogenous peptides can cross-react with this compound antibodies. The most common cross-reactants include:

  • Other forms of Gastrin: Gastrin-34 ("big gastrin"), Gastrin-14 ("minigastrin"), and other processing intermediates of the gastrin precursor, preprogastrin.

  • Sulfated this compound: this compound can exist in both sulfated and non-sulfated forms. Antibodies raised against the non-sulfated form may show varying degrees of cross-reactivity with the sulfated form, and this can sometimes lead to an overestimation of the gastrin concentration.

  • Cholecystokinin (CCK): CCK shares an identical C-terminal pentapeptide sequence with gastrin, which is a common epitope for antibody binding. This makes CCK a significant potential cross-reactant in some this compound immunoassays.[1][2]

Q3: What is the impact of sample matrix on this compound immunoassay results?

A3: The sample matrix refers to the components of a sample other than the analyte of interest (this compound). In biological samples like serum or plasma, the matrix can contain substances that interfere with the assay, a phenomenon known as the "matrix effect".[3] These interfering substances can include endogenous antibodies (like heterophile antibodies), lipids, and other proteins that can non-specifically bind to the assay antibodies, leading to either falsely high or low results.[3]

Q4: What are heterophile antibodies and how do they interfere with this compound immunoassays?

A4: Heterophile antibodies are human antibodies that can bind to the animal antibodies used in immunoassays. This interference can cause a "bridge" between the capture and detection antibodies in a sandwich ELISA, even in the absence of the target analyte, resulting in a false-positive signal. The presence of heterophile antibodies is a known issue in various immunoassays and should be considered when unexpected results are obtained.

Troubleshooting Guide

This section provides a structured approach to troubleshoot common issues related to cross-reactivity in this compound immunoassays.

Issue 1: Higher than Expected this compound Concentrations
Possible Cause Troubleshooting Steps
Cross-reactivity with other gastrin forms (e.g., Gastrin-34) 1. Review the cross-reactivity data provided in the immunoassay kit insert. 2. If quantitative data is not available, perform a cross-reactivity assessment (see Experimental Protocols section). 3. Consider using a more specific assay, such as one that specifically measures amidated this compound, or liquid chromatography-tandem mass spectrometry (LC-MS/MS) for higher specificity.[4]
Cross-reactivity with sulfated this compound 1. Check the kit specifications to see if the antibody is specific to non-sulfated this compound. 2. Be aware that some assays may overestimate gastrin levels due to over-reactivity with sulfated forms.
Cross-reactivity with Cholecystokinin (CCK) 1. Consult the kit's cross-reactivity information for CCK. 2. If significant cross-reactivity is suspected, a more specific this compound antibody is required.
Heterophile antibody interference 1. Re-test the sample after pre-treatment with a commercial heterophile antibody blocking agent. 2. Perform a sample dilution series. If the results do not dilute linearly, interference is likely.
Matrix Effect 1. Perform a spike and recovery experiment to assess the impact of the sample matrix. 2. Dilute the sample in the assay buffer to minimize the concentration of interfering substances.
Issue 2: Inconsistent or Non-Reproducible Results
Possible Cause Troubleshooting Steps
Variable levels of cross-reacting substances in samples 1. Ensure consistent sample collection and handling procedures. 2. Consider sample pre-treatment to remove potential interferents (see Experimental Protocols section).
Improper sample handling and storage 1. Follow the manufacturer's instructions for sample collection, processing, and storage. This compound can be sensitive to degradation. Some protocols recommend the use of a stabilizer. 2. Avoid repeated freeze-thaw cycles.

Quantitative Data on Cross-Reactivity

The degree of cross-reactivity can vary significantly between different immunoassay kits due to the specificity of the antibodies used. It is crucial to consult the product insert for your specific kit. The following table provides an example of how cross-reactivity data might be presented.

Potential Cross-ReactantExample Cross-Reactivity (%)
Gastrin-34 (G-34)< 1% - 100% (highly variable between kits)
Sulfated this compoundCan be >100% in some assays
Cholecystokinin-8 (CCK-8)< 0.1% - 5% (depending on antibody specificity)
ProgastrinGenerally low, but should be verified
Other related peptidesRefer to kit-specific data

Note: This table is for illustrative purposes only. Users must refer to the documentation of their specific assay for accurate cross-reactivity information.

Experimental Protocols

Protocol 1: Assessment of Cross-Reactivity using Competitive ELISA

This protocol outlines a method to determine the percentage of cross-reactivity of a substance with the this compound antibody in your immunoassay.

Objective: To quantify the extent to which structurally related molecules interfere with the this compound immunoassay.

Principle: A competitive ELISA is used where the potential cross-reactant competes with a known amount of this compound for binding to the capture antibody.

Materials:

  • This compound ELISA kit (including coated plates, detection antibody, substrate, and stop solution)

  • This compound standard

  • Purified potential cross-reactants (e.g., Gastrin-34, sulfated this compound, CCK-8)

  • Assay buffer

Procedure:

  • Prepare a standard curve for this compound according to the kit instructions.

  • Prepare serial dilutions of the potential cross-reactant in the assay buffer. The concentration range should be wide enough to observe a dose-response curve.

  • Add a fixed, mid-range concentration of the this compound standard to each well , except for the blank and the wells for the this compound standard curve.

  • Add the different concentrations of the potential cross-reactant to the wells containing the fixed this compound concentration.

  • Follow the remaining steps of the ELISA protocol as instructed by the manufacturer (incubation, washing, addition of detection antibody, substrate, and stop solution).

  • Measure the absorbance at the appropriate wavelength.

  • Calculate the concentration of this compound that produces a 50% inhibition of the maximum signal (IC50) from the standard curve.

  • Calculate the concentration of the cross-reactant that produces a 50% inhibition of the maximum signal (IC50).

  • Calculate the percent cross-reactivity using the following formula: % Cross-reactivity = (IC50 of this compound / IC50 of cross-reactant) x 100

Protocol 2: Sample Pre-treatment to Reduce Matrix Effects

Objective: To minimize interference from the sample matrix.

Method 1: Sample Dilution

  • Dilute the serum or plasma sample with the assay buffer provided in the kit.

  • A starting dilution of 1:2 or 1:4 is recommended.

  • Test a series of dilutions to determine the optimal dilution factor that minimizes matrix effects while keeping the this compound concentration within the detection range of the assay.

Method 2: Heat Treatment (for removal of some protein interferences) Note: This method should be validated to ensure it does not degrade this compound.

  • To a serum or plasma sample, add an equal volume of a buffer such as 0.1 M EDTA, pH 7.4.

  • Heat the sample at 95-100°C for 5-10 minutes.

  • Centrifuge at 10,000 x g for 15 minutes to pellet the precipitated proteins.

  • Use the supernatant for the immunoassay.

Visualizations

Cross_Reactivity_Assessment_Workflow cluster_prep Preparation cluster_assay Competitive ELISA cluster_analysis Data Analysis G17_Std This compound Standard Curve Add_G17 Add fixed concentration of this compound to wells CrossReact_Dil Serial Dilutions of Potential Cross-Reactant Add_CR Add dilutions of Cross-Reactant to wells CrossReact_Dil->Add_CR Incubate Incubate and complete ELISA protocol Add_CR->Incubate Read Read Absorbance Incubate->Read Calc_IC50 Calculate IC50 for This compound and Cross-Reactant Read->Calc_IC50 Calc_CR Calculate % Cross-Reactivity Calc_IC50->Calc_CR

Caption: Workflow for assessing cross-reactivity in a this compound immunoassay.

Troubleshooting_High_Results Start Higher than Expected This compound Results Check_Kit Review Kit Insert for Cross-Reactivity Data Start->Check_Kit Dilution Perform Serial Dilution of Sample Start->Dilution Blocker Re-test with Heterophile Antibody Blocker Start->Blocker Spike Perform Spike and Recovery Experiment Start->Spike Linear Results Linear? Dilution->Linear Blocked Results Normalized? Blocker->Blocked Recovered Acceptable Recovery? Spike->Recovered Conclusion_CR Cross-Reactivity Likely Linear->Conclusion_CR No OK Proceed with Caution or Use Alternative Assay Linear->OK Yes Conclusion_HAMA Heterophile Ab Interference Blocked->Conclusion_HAMA Yes Blocked->OK No Conclusion_Matrix Matrix Effect Recovered->Conclusion_Matrix No Recovered->OK Yes

Caption: Logical workflow for troubleshooting high this compound immunoassay results.

References

optimizing Gastrin-17 ELISA for reproducibility

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing your Gastrin-17 ELISA for maximum reproducibility. This resource provides detailed troubleshooting guides and frequently asked questions (FAQs) to help you identify and resolve common issues encountered during your experiments.

Troubleshooting Guides

This section is designed to help you diagnose and solve specific problems you might be facing with your this compound ELISA.

Issue 1: High Background

A high background signal can mask the true signal from your samples, reducing the sensitivity and reliability of your assay.[1][2]

Question: My negative controls and blank wells show high absorbance values. What are the possible causes and solutions?

Answer: High background can stem from several factors, often related to non-specific binding or issues with reagents.[1] Here’s a breakdown of potential causes and how to address them:

Potential CauseRecommended Solution
Insufficient Washing Increase the number of wash cycles (e.g., from 3 to 5). Ensure adequate volume of wash buffer is used to cover the well surface completely (at least 400 µL per well). If using an automated washer, verify its performance and ensure all ports are dispensing and aspirating correctly.
Improper Blocking Optimize the blocking buffer. You can try increasing the incubation time for the blocking step or using a different blocking agent (e.g., 5-10% normal serum of the same species as the secondary antibody).
Antibody Concentration Too High The concentration of the primary or secondary antibody may be too high, leading to non-specific binding. Perform a titration experiment to determine the optimal antibody concentration.
Contaminated Reagents Reagents, especially the substrate solution, can become contaminated. Always use fresh, clean pipette tips for each reagent. Ensure the TMB Substrate Solution is colorless before adding it to the wells.
Excessive Incubation Times or Temperature Adhere strictly to the incubation times and temperatures specified in the kit protocol. Running assays near heat sources or in direct sunlight can increase background.
Cross-Contamination Avoid splashing between wells by carefully adding reagents. Use plate sealers during incubations to prevent cross-well contamination.
Issue 2: Low or No Signal

A weak or absent signal can make it impossible to quantify this compound levels accurately.

Question: My standard curve is weak, and my sample signals are very close to the background. What should I do?

Answer: Low or no signal often points to issues with reagent activity, incorrect assay setup, or problems with the samples themselves.

Potential CauseRecommended Solution
Reagents Not at Room Temperature Ensure all kit components are brought to room temperature (18–25°C) before use, which can take 30-40 minutes. Cold reagents can hinder binding efficiency.
Expired or Improperly Stored Reagents Check the expiration dates on all reagents. Avoid multiple freeze-thaw cycles of standards and antibodies.
Incorrect Reagent Preparation or Omission of a Step Double-check all calculations for dilutions. Carefully review the protocol to ensure all steps were performed in the correct order and that no reagents were omitted.
Low Antibody Concentration The concentration of the capture or detection antibody may be too low. Consider performing a titration to find the optimal concentration.
Inactive Substrate or Enzyme The substrate solution may have deteriorated. If it has developed color, it should be discarded. Sodium azide (B81097) is a known inhibitor of HRP, so ensure it is not present in any of your buffers.
Insufficient Incubation Time Adhere to the incubation times recommended in the protocol. Shortened incubation times can lead to incomplete reactions.
Issue 3: Poor Reproducibility (High Coefficient of Variation - CV)

Inconsistent results between replicates or between plates are a common challenge that can undermine the validity of your findings.

Question: I am seeing high variability between my duplicate/triplicate wells and between different plates. How can I improve my precision?

Answer: Poor reproducibility can be caused by technical inconsistencies in pipetting, washing, or timing.

Potential CauseRecommended Solution
Inaccurate Pipetting Calibrate your pipettes regularly. Ensure there are no air bubbles when aspirating or dispensing liquids. Use fresh pipette tips for each standard, sample, and reagent to avoid cross-contamination.
Inconsistent Washing Inconsistent washing across the plate is a major source of variability. An automated plate washer can improve consistency. If washing manually, ensure the same technique and number of washes are applied to all wells.
Temperature Gradients ("Edge Effect") Wells on the edge of the plate can experience different temperatures than the inner wells, leading to variability. Ensure the plate is incubated in a stable temperature environment and consider using a plate rotator for even temperature distribution. Allow all reagents and the plate to reach room temperature before starting.
Variable Incubation Times Add standards, samples, and reagents to all wells in the same sequence and with consistent timing. Using a multichannel pipette can help reduce variability in addition times.
Improper Sample Handling If samples were frozen, ensure they are thoroughly mixed after thawing before being added to the wells.
Reagents from Different Kit Lots Do not mix components from different kit lots, as they are not interchangeable.

Experimental Protocols & Visualizations

To aid in troubleshooting, refer to the following standard workflow and decision-making diagrams.

Standard this compound ELISA (Sandwich) Workflow

This diagram outlines the critical steps in a typical sandwich ELISA protocol. Inconsistencies at any of these stages can lead to the issues detailed above.

Standard ELISA Workflow cluster_prep Preparation cluster_assay Assay Procedure prep_reagents Bring all reagents to Room Temperature prep_standards Prepare Standard Dilutions & Samples prep_reagents->prep_standards add_samples Add Standards & Samples to Wells prep_standards->add_samples incubate1 Incubate add_samples->incubate1 wash1 Wash Plate incubate1->wash1 add_detection_ab Add Biotin-conjugated Detection Antibody wash1->add_detection_ab incubate2 Incubate add_detection_ab->incubate2 wash2 Wash Plate incubate2->wash2 add_hrp Add HRP-Streptavidin wash2->add_hrp incubate3 Incubate add_hrp->incubate3 wash3 Wash Plate incubate3->wash3 add_substrate Add TMB Substrate wash3->add_substrate incubate4 Incubate in Dark add_substrate->incubate4 add_stop Add Stop Solution incubate4->add_stop read_plate Read Plate at 450 nm add_stop->read_plate

Caption: A typical workflow for a sandwich this compound ELISA.

Troubleshooting Logic for Poor Reproducibility

This decision tree can help you systematically identify the source of high CVs in your assay.

Troubleshooting Poor Reproducibility start High CV% Observed check_pipetting Review Pipetting Technique? start->check_pipetting pipetting_issue Calibrate Pipettes. Use fresh tips for every addition. Check for air bubbles. check_pipetting->pipetting_issue Yes check_washing Review Washing Protocol? check_pipetting->check_washing No pipetting_issue->check_washing washing_issue Ensure consistent volume & number of washes. Verify automated washer performance. check_washing->washing_issue Yes check_temp Potential Temperature Gradients? check_washing->check_temp No washing_issue->check_temp temp_issue Ensure uniform plate incubation. Allow all reagents to reach RT. check_temp->temp_issue Yes check_timing Consistent Incubation Times? check_temp->check_timing No temp_issue->check_timing timing_issue Use a multichannel pipette. Follow a consistent sequence for adding reagents. check_timing->timing_issue Yes end_point Re-run Assay with Corrections check_timing->end_point No timing_issue->end_point

Caption: A decision tree for troubleshooting poor ELISA reproducibility.

Frequently Asked Questions (FAQs)

Q1: Can I use components from different this compound ELISA kit lots together? No, you should never mix components from different kit lots. Reagents like antibodies and standards are optimized for each specific lot and are not interchangeable. Using reagents from different lots can lead to significant variability and inaccurate results.

Q2: How many times should I wash the plate between steps? Most protocols recommend washing between 3 to 5 times. If you are experiencing high background, increasing the number of washes is a good first step. It is also beneficial to ensure a sufficient volume of wash buffer is used and that wells are completely aspirated between washes.

Q3: My sample concentrations are higher than the highest standard. What should I do? If your sample readings are "out of range," you will need to dilute your samples and re-run the assay. It is recommended to perform serial dilutions of your sample to ensure the final concentration falls within the linear range of the standard curve.

Q4: What is the "edge effect" and how can I prevent it? The "edge effect" refers to the phenomenon where wells on the perimeter of the microplate show different absorbance readings than the interior wells. This is often due to temperature fluctuations during incubation. To minimize this, ensure the entire plate is heated or cooled evenly. You can also try placing a water-filled plate in the incubator to maintain humidity and temperature stability.

Q5: The kit provides a protocol for a sandwich ELISA, but I've seen competitive ELISAs for this compound. What's the difference? A sandwich ELISA, the more common format, "sandwiches" the analyte between a capture antibody and a detection antibody. The signal is directly proportional to the amount of analyte. A competitive ELISA involves competition between the sample analyte and a labeled analyte for a limited number of antibody binding sites. In this format, the signal is inversely proportional to the amount of analyte in the sample. The choice of assay depends on the specific antibodies available and the nature of the antigen.

References

Technical Support Center: Understanding the Impact of H. pylori Infection on Gastrin-17 Diagnostic Accuracy

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the influence of Helicobacter pylori (H. pylori) infection on the diagnostic accuracy of Gastrin-17 (G-17).

Frequently Asked Questions (FAQs)

Q1: How does an active H. pylori infection affect serum this compound levels?

An active H. pylori infection, particularly in the antrum of the stomach, typically leads to an increase in serum this compound levels.[1][2][3] This is primarily because the inflammation caused by the infection stimulates G-cells in the antrum to produce more G-17.[2][4] Furthermore, H. pylori infection can reduce the number of somatostatin-secreting D-cells, which normally inhibit gastrin release, thus contributing to hypergastrinemia.[2][5][6]

Q2: Does the eradication of H. pylori affect this compound levels?

Yes, successful eradication of H. pylori has been shown to decrease elevated serum this compound levels.[7][8][9] Following eradication, the inflammation in the gastric mucosa subsides, leading to a normalization of G-cell function and a reduction in G-17 secretion.[8] This return to baseline levels can typically be observed within a year of successful eradication therapy.[7]

Q3: Can this compound be used as a reliable biomarker for atrophic gastritis in patients with an active H. pylori infection?

The presence of an active H. pylori infection complicates the interpretation of this compound levels as a standalone biomarker for atrophic gastritis. While antral atrophy leads to a decrease in G-17 due to the loss of G-cells, an active infection can concurrently increase G-17 secretion.[2][10] Therefore, in patients with H. pylori-positive atrophic gastritis, G-17 levels can be misleadingly normal or even elevated. A comprehensive panel including pepsinogen I (PGI), pepsinogen II (PGII), and H. pylori antibody status is recommended for a more accurate assessment of gastric mucosal health.[11][12][13]

Q4: What is the expected this compound level in a patient with H. pylori-induced antral atrophic gastritis?

In cases of moderate to severe atrophic gastritis in the antrum caused by chronic H. pylori infection, a low fasting plasma/serum this compound level (e.g., <1.0 pmol/l) is often observed.[11][14] This is due to the destruction of G-cells in the atrophied antral mucosa.[11] However, it is crucial to confirm the H. pylori status, as high acid secretion can also lead to low G-17 levels.[11][14]

Q5: How do different strains of H. pylori (e.g., CagA-positive) distinctly impact this compound secretion?

H. pylori strains that are positive for cytotoxin-associated gene A (CagA) are associated with a more significant impact on the gastric mucosa and this compound levels.[3][15] The CagA protein is injected into gastric epithelial cells, where it can disrupt cellular signaling pathways, leading to increased inflammation and cell proliferation, which can influence gastrin secretion.[16][17][18] Studies have shown that serum G-17 levels are higher in individuals infected with CagA-positive (Type 1) H. pylori strains compared to those with CagA-negative (Type 2) strains.[3]

Troubleshooting Guide

Issue Possible Causes Recommended Actions
Unexpectedly high this compound levels in a patient suspected of atrophic gastritis. Active H. pylori infection causing inflammation and stimulating G-cell secretion.1. Test for active H. pylori infection using methods like the Urea (B33335) Breath Test (UBT) or Stool Antigen Test.[19] 2. Consider that high G-17 can also be due to decreased stomach acid (hypochlorhydria) or the use of proton pump inhibitors (PPIs).[11]
Low this compound levels in a patient with a confirmed active H. pylori infection. This may indicate the presence of atrophic gastritis in the antrum, where the G-cells are diminished.[11] Alternatively, it could be due to very high gastric acid secretion which inhibits G-17 release.[11][14]1. Perform a comprehensive gastric panel including PGI, PGII, and the PGI/PGII ratio to assess for corpus and antral atrophy.[12] 2. A protein-stimulated this compound test can help differentiate between antral atrophy and high acid output. In antral atrophy, the G-17 level will not increase significantly after stimulation.[20]
Inconsistent this compound results in longitudinal studies following H. pylori eradication. Incomplete eradication of H. pylori. Persistence of gastric inflammation despite bacterial clearance. Variability in the patient's fasting state before sample collection.1. Confirm successful H. pylori eradication using a reliable test like the UBT at least 4 weeks after therapy.[13] 2. Allow sufficient time (up to one year) for the gastric mucosa to recover and for this compound levels to stabilize.[7] 3. Ensure strict adherence to fasting protocols before blood sampling.

Data Presentation

Table 1: Impact of H. pylori Infection on Fasting Serum this compound Levels

Study Patient Group H. pylori Status Mean/Median this compound Level (pmol/L) Key Finding
Park et al. (as cited in[2])Gastritis patientsPositive80.3 ± 23.5 pg/mlH. pylori positive patients had significantly higher fasting gastrin concentrations.
Negative47.6 ± 14.1 pg/ml
Unnamed study (as cited in[2])Patients without atrophyPositiveSignificantly higherIn patients without atrophy, H. pylori infection significantly increases G-17.
NegativeLower
Pimanov et al., 2007[7]Duodenal ulcer patientsBefore eradicationElevatedSuccessful eradication of H. pylori leads to a significant decrease in serum G-17.
1 year after successful eradicationDecreased
Zhou et al., 2022[21]Health check-up participantsPositiveHigherH. pylori infection is associated with elevated G-17 levels.
NegativeLower

Table 2: Effect of H. pylori Eradication on this compound Levels in Duodenal Ulcer Patients

Parameter Before Eradication (Median, pmol/L) One Month After Eradication (Median, pmol/L) p-value
Basal Total Gastrin2619< 0.05
Basal this compound6< 2.4< 0.001
Postprandial Total Gastrin5933< 0.005
Postprandial this compound4317< 0.001
Data adapted from a study on 13 duodenal ulcer patients.[1]

Experimental Protocols

1. Measurement of Serum this compound

  • Method: Enzyme-linked immunosorbent assay (ELISA) is a common method for quantifying serum this compound levels.[2][3]

  • Procedure Outline:

    • Collect blood samples from fasting patients.

    • Separate serum by centrifugation.

    • Use a commercial ELISA kit specific for human this compound (e.g., BIOHIT Oyj).[2]

    • Follow the manufacturer's instructions for the assay, which typically involves the following steps:

      • Addition of standards, controls, and samples to microplate wells coated with a monoclonal antibody specific to this compound.

      • Incubation to allow binding of this compound to the antibody.

      • Washing to remove unbound substances.

      • Addition of a biotin-labeled antibody followed by a streptavidin-horseradish peroxidase (HRP) conjugate.

      • Addition of a substrate solution to produce a color reaction.

      • Stopping the reaction and measuring the absorbance at a specific wavelength using a microplate reader.

    • Calculate this compound concentrations based on a standard curve.

2. Detection of H. pylori Infection

  • Method 1: Campylobacter-like organism (CLO) test / Rapid Urease Test (RUT)

    • Principle: This is a biopsy-based test that detects the presence of the urease enzyme produced by H. pylori.[2]

    • Procedure Outline:

      • Obtain a gastric biopsy sample during endoscopy.

      • Place the biopsy specimen into a test medium containing urea and a pH indicator.

      • If H. pylori is present, the urease will break down urea into ammonia (B1221849), causing a pH increase and a color change of the indicator (e.g., from yellow to red).[2]

  • Method 2: 13C- or 14C-Urea Breath Test (UBT)

    • Principle: A non-invasive test that detects active H. pylori infection by measuring the products of urease activity in the patient's breath.[22]

    • Procedure Outline:

      • The patient ingests a capsule or liquid containing urea labeled with a non-radioactive (13C) or radioactive (14C) carbon isotope.

      • If H. pylori is present in the stomach, its urease enzyme will hydrolyze the labeled urea into ammonia and labeled carbon dioxide (CO2).

      • The labeled CO2 is absorbed into the bloodstream, transported to the lungs, and exhaled.

      • Breath samples are collected before and after ingestion of the urea, and the amount of labeled CO2 is measured. An increase in labeled CO2 in the post-dose sample indicates an active H. pylori infection.

  • Method 3: Serology for H. pylori Antibodies

    • Principle: Detects the presence of IgG antibodies against H. pylori in the blood, indicating a past or current infection.[3]

    • Procedure Outline:

      • Collect a blood sample.

      • Use an ELISA or Western blotting method to detect H. pylori-specific IgG antibodies in the serum.[3]

3. Histological Assessment of Gastritis

  • Method: Gastric biopsies are stained and examined microscopically.

  • Procedure Outline:

    • Obtain biopsy samples from the antrum and corpus of the stomach during endoscopy.

    • Fix, process, and embed the tissue in paraffin.

    • Section the tissue and stain with Hematoxylin and Eosin (H&E) for general morphology and with special stains (e.g., Giemsa) to visualize H. pylori.

    • Assess the severity of gastritis (inflammation, activity, atrophy, and intestinal metaplasia) according to a standardized system, such as the Updated Sydney System.[2]

Mandatory Visualizations

H_pylori_Gastrin_Signaling cluster_lumen Gastric Lumen cluster_mucosa Gastric Mucosa H_pylori H. pylori G_cell G-cell H_pylori->G_cell Inflammation (Cytokines) Ammonia D_cell D-cell H_pylori->D_cell Inhibition Gastrin17 Gastrin17 G_cell->Gastrin17 secretes D_cell->G_cell Somatostatin (B550006) (Inhibition) Parietal_cell Parietal Cell HCl Gastric Acid (HCl) Parietal_cell->HCl secretes Gastrin17->Parietal_cell stimulates HCl->G_cell Negative Feedback (Inhibition)

Caption: Impact of H. pylori on this compound Secretion Pathway.

experimental_workflow cluster_patient Patient Assessment cluster_hpylori H. pylori Detection cluster_gastrin Biomarker Analysis cluster_diagnosis Diagnosis Patient Patient with Gastric Symptoms Endoscopy Upper Endoscopy Patient->Endoscopy UBT Urea Breath Test (UBT) Patient->UBT Blood_Sample Fasting Blood Sample Patient->Blood_Sample Biopsy Gastric Biopsy (Antrum & Corpus) Endoscopy->Biopsy RUT Rapid Urease Test (RUT) Biopsy->RUT Histology_HP Histology for H. pylori Biopsy->Histology_HP Diagnosis Diagnosis of Gastritis (Atrophic vs. Non-atrophic) RUT->Diagnosis Histology_HP->Diagnosis UBT->Diagnosis Serology Serology (IgG) Serology->Diagnosis Blood_Sample->Serology ELISA This compound ELISA Blood_Sample->ELISA PG_Panel Pepsinogen I & II ELISA Blood_Sample->PG_Panel ELISA->Diagnosis PG_Panel->Diagnosis

Caption: Experimental Workflow for Assessing Gastric Health.

References

Technical Support Center: Stability of Gastrin-17 in Serum and Plasma Samples

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, accurate measurement of Gastrin-17 is crucial for a variety of gastrointestinal studies. However, the stability of this peptide hormone in biological samples can be a significant pre-analytical variable, leading to inaccurate results if not handled correctly. This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues related to this compound stability in serum and plasma samples.

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge with this compound stability in blood samples?

A1: this compound is susceptible to time-dependent degradation by proteases present in blood. This degradation can lead to falsely low measurements of the hormone. Therefore, proper sample handling and processing are critical to ensure the accuracy of results.

Q2: Which sample type is recommended for this compound measurement: serum or plasma?

A2: EDTA plasma is generally the preferred sample type for this compound analysis. The clotting process in serum releases proteases that can degrade this compound. Using an anticoagulant like EDTA helps to inhibit these enzymes and better preserve the integrity of the peptide.

Q3: How quickly do I need to process my blood samples after collection?

A3: It is highly recommended to process blood samples for this compound analysis as soon as possible, ideally within 6 hours of collection.[1] Delays in processing can lead to significant degradation of the analyte.

Q4: What are the recommended storage conditions for serum and plasma samples for this compound analysis?

A4: The recommended storage conditions depend on the duration of storage. For short-term storage, refrigeration at 2-8°C is acceptable. For longer-term storage, freezing at -20°C or, preferably, -70°C or lower is recommended to minimize degradation.

Q5: Should I use a stabilizer for my samples?

A5: The use of a commercial stabilizer, such as the one provided with the Biohit this compound ELISA kit, is recommended, particularly for plasma samples. These stabilizers contain protease inhibitors that help to prevent the degradation of this compound. One study, however, noted no improvement in stability with the addition of a G-17 stabilizer in their specific experimental setup.[1]

Q6: Can I use protease inhibitor cocktails?

A6: Yes, adding a broad-spectrum protease inhibitor cocktail to your samples immediately after collection can help to preserve this compound levels, especially if there will be a delay in processing. Studies on other peptides have shown that protease inhibitors can significantly improve their stability in both serum and plasma.

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps
Lower than expected this compound levels Sample degradation due to improper handling or storage.- Ensure blood samples are processed (centrifuged and separated) within 6 hours of collection.[1]- Use EDTA plasma instead of serum.- Add a commercial stabilizer or a protease inhibitor cocktail immediately after sample collection.- Store samples at appropriate temperatures (refrigerated for short-term, frozen at -70°C for long-term).
High variability between replicate measurements Inconsistent sample handling or processing times.- Standardize the time between blood collection and centrifugation/separation for all samples.- Ensure all samples are treated with the same stabilizer or protease inhibitor cocktail at the same concentration.- Avoid repeated freeze-thaw cycles.
Discrepancy between results from different sample types (serum vs. plasma) Differential degradation of this compound.- Re-analyze samples using only EDTA plasma for all subjects to ensure consistency.- If using serum is unavoidable, process the samples immediately after clotting and consider adding a serine protease inhibitor.

Data on this compound Stability

The following tables summarize the stability of this compound in different sample types and under various storage conditions based on available data.

Table 1: Stability of this compound in Unstabilized Serum and Plasma

Sample TypeStorage TemperatureDurationStabilityReference
SerumRoom Temperature> 6 hoursSignificant time-dependent degradation[1]
Plasma (EDTA)Room Temperature> 6 hoursMore stable than serum, but degradation still occursImplied from multiple sources

Table 2: Stability of this compound in Stabilized EDTA Plasma (with Biohit this compound Stabilizer)

Storage TemperatureDurationStabilityReference
20-25°C (Room Temperature)3 daysStableBiohit this compound ELISA Kit Insert
2-8°C (Refrigerated)7 daysStableBiohit this compound ELISA Kit Insert
-20°CUp to 2 weeksStableBiohit this compound ELISA Kit Insert
-70°C or lowerLong-termStableBiohit this compound ELISA Kit Insert

Experimental Protocols

Protocol 1: Blood Sample Collection and Processing for this compound Analysis

Objective: To obtain serum or plasma samples suitable for this compound measurement with minimal degradation.

Materials:

  • Vacutainer tubes for serum (red top) or EDTA plasma (lavender top)

  • Centrifuge

  • Pipettes and sterile, nuclease-free microcentrifuge tubes

  • Commercial this compound stabilizer or protease inhibitor cocktail (optional)

  • Ice

Procedure:

  • Draw blood from the patient into the appropriate Vacutainer tube.

  • For Plasma: Gently invert the EDTA tube 8-10 times to ensure proper mixing of the anticoagulant.

  • For Serum: Allow the blood to clot at room temperature for 30-60 minutes.

  • Place the tubes on ice if processing will be delayed, but aim to centrifuge within 6 hours of collection.

  • Centrifuge the tubes at 1000-1300 x g for 10-15 minutes at 4°C.

  • Carefully aspirate the plasma or serum, avoiding the buffy coat and red blood cells.

  • Transfer the plasma or serum to a clean, labeled microcentrifuge tube.

  • If using a stabilizer: Add the recommended amount of stabilizer to the plasma or serum and mix gently.

  • Store the samples at the appropriate temperature (see Table 2) until analysis.

Caption: Workflow for Blood Sample Collection and Processing.

Protocol 2: In Vitro Stability Assessment of this compound

Objective: To determine the degradation rate of this compound in serum and plasma under different conditions.

Materials:

  • Pooled human serum and EDTA plasma

  • Synthetic this compound peptide

  • Incubator or water bath

  • This compound ELISA kit

  • Microplate reader

Procedure:

  • Thaw pooled serum and plasma at room temperature.

  • Spike the serum and plasma with a known concentration of synthetic this compound.

  • Aliquot the spiked samples into multiple tubes for each time point and condition to be tested (e.g., 0, 2, 4, 6, 24 hours at room temperature and 4°C).

  • Incubate the aliquots at the designated temperatures.

  • At each time point, remove the corresponding aliquots and immediately freeze them at -70°C to stop further degradation.

  • Once all time points have been collected, thaw all samples simultaneously.

  • Measure the this compound concentration in each sample using a validated ELISA kit.

  • Calculate the percentage of this compound remaining at each time point relative to the 0-hour time point.

Stability_Assessment_Workflow cluster_incubation 3. Incubation Start Start: Pooled Serum/Plasma Spike 1. Spike with this compound Start->Spike Aliquot 2. Aliquot for Time Points Spike->Aliquot RT_Incubation Room Temperature Aliquot->RT_Incubation Fridge_Incubation 4°C Aliquot->Fridge_Incubation Freeze 4. Freeze at -70°C at each Time Point RT_Incubation->Freeze Fridge_Incubation->Freeze Thaw 5. Thaw all Samples Freeze->Thaw ELISA 6. Measure this compound (ELISA) Thaw->ELISA Analyze 7. Analyze Data (% Remaining) ELISA->Analyze End End: Stability Profile Analyze->End

Caption: Workflow for In Vitro Stability Assessment of this compound.

References

troubleshooting low sensitivity in Gastrin-17 detection

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Gastrin-17 detection assays. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues encountered during their experiments, with a particular focus on addressing low sensitivity.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section provides answers to common questions and step-by-step guidance to resolve specific issues related to low sensitivity in this compound detection.

Q1: I am getting a very weak or no signal in my this compound ELISA. What are the possible causes and how can I fix this?

A1: A weak or no signal is a common issue that can stem from various factors throughout the experimental workflow. Below is a systematic guide to help you identify and resolve the problem.

Troubleshooting Low Signal in this compound ELISA
Potential Cause Recommended Solution
Reagent-Related Issues
Expired or improperly stored reagentsVerify the expiration dates on all kit components. Ensure all reagents have been stored at the recommended temperatures (typically 2-8°C for most components, with standards and controls often requiring -20°C).[1]
Improperly reconstituted or diluted reagentsDouble-check all calculations for dilutions of standards, antibodies, and other reagents. Ensure lyophilized components were fully reconstituted and thoroughly mixed before use.[1][2]
Reagents not at room temperatureAllow all reagents to equilibrate to room temperature for at least 15-20 minutes before starting the assay.[1]
Inactive enzyme conjugate (e.g., HRP)Use fresh substrate to test the activity of the conjugate. If the substrate does not change color, the conjugate may be inactive and needs to be replaced.
Procedural & Protocol-Related Issues
Incorrect incubation times or temperaturesAdhere strictly to the incubation times and temperatures specified in the kit protocol. Deviations can significantly impact signal intensity.[1]
Inadequate washingEnsure thorough washing between steps to remove unbound reagents. Increase the number of washes or the soaking time if high background is also an issue.
Reagents added in the wrong orderReview the protocol to confirm the correct order of reagent addition. An incorrect sequence will disrupt the assay principle.
Pipetting errorsCalibrate your pipettes regularly. Use proper pipetting techniques to ensure accurate volumes are dispensed. Avoid introducing air bubbles into the wells.
Sample-Related Issues
Low this compound concentration in samplesThe this compound levels in your samples may be below the detection limit of the assay. Consider concentrating the samples or using a more sensitive assay kit if available. Also, be aware of biological factors; low fasting this compound can indicate high stomach acidity or atrophic gastritis in the antrum.
Improper sample collection and handlingThis compound is susceptible to degradation. Use EDTA plasma or serum, and add a gastrin stabilizer immediately after separation. If not analyzed immediately, samples should be frozen, preferably at -70°C. Avoid repeated freeze-thaw cycles.
Presence of interfering substancesSome drugs, like proton pump inhibitors, can affect this compound levels. Ensure that the sample collection protocol accounts for such interferences.
Plate & Equipment Issues
Using the wrong type of microplateEnsure you are using a plate suitable for ELISA. Tissue culture plates are not appropriate for this application.
Scratched wellsBe careful not to scratch the bottom of the wells with pipette tips, as this can lead to inconsistent antibody binding.
Incorrect plate reader settingsVerify that the plate reader is set to the correct wavelength for the substrate used in your kit (e.g., 450 nm for TMB).

Q2: My standard curve is poor, showing low optical density (OD) values or a flat curve. What should I do?

A2: A poor standard curve is a critical issue as it prevents accurate quantification of your samples. Here’s how to troubleshoot it.

Troubleshooting a Poor Standard Curve
Potential Cause Recommended Solution
Standard Preparation Errors
Improper reconstitution of the standardBriefly centrifuge the vial before opening to ensure all the lyophilized powder is at the bottom. Ensure it is fully dissolved in the correct diluent.
Incorrect serial dilutionsCarefully check the dilution calculations and your pipetting technique. Use fresh pipette tips for each dilution step to avoid carryover.
Degraded standardStandards can degrade if not stored correctly or if subjected to multiple freeze-thaw cycles. Use a fresh vial of the standard and prepare it just before use.
Assay Procedure
Pipetting inconsistencyEnsure consistent pipetting technique across all wells for standards and samples.
Incomplete mixing of reagentsThoroughly mix all reagents before adding them to the wells.
Assay Conditions
Suboptimal incubation times or temperaturesFollow the kit's protocol precisely. You may need to optimize these parameters if you are developing your own assay.

Q3: What are the expected values for this compound and how do they vary?

A3: this compound levels can vary significantly based on physiological conditions and the assay kit used. Below is a summary of typical performance characteristics for a commercial ELISA kit.

Representative this compound ELISA Kit Performance
Parameter Typical Value
Assay Type Sandwich ELISA or Competitive ELISA
Detection Range e.g., 31.25 - 2000 pg/mL
Sensitivity e.g., < 15 pg/mL
Sample Type Serum, Plasma
Intra-Assay Precision CV% < 8%
Inter-Assay Precision CV% < 10%

Note: These values are examples and can vary between different manufacturers. Always refer to the technical datasheet of your specific kit.

It is also important to consider biological factors that influence this compound levels:

  • Fasting: Samples are typically collected after an overnight fast.

  • H. pylori infection: Can be associated with an increase in serum this compound levels.

  • Atrophic Gastritis: Atrophy in the antrum of the stomach leads to decreased this compound levels.

  • Proton Pump Inhibitors (PPIs): Use of these medications can alter this compound concentrations.

Experimental Protocols

Detailed Methodology for a Typical this compound Sandwich ELISA

This protocol is a generalized example. Always follow the specific instructions provided with your ELISA kit.

1. Reagent Preparation:

  • Bring all reagents and samples to room temperature before use.
  • Prepare the Wash Buffer by diluting the concentrated buffer with deionized water as instructed.
  • Reconstitute the lyophilized this compound standard with the provided Standard Diluent to create the stock solution. Allow it to sit for 10-15 minutes to ensure complete dissolution.
  • Perform serial dilutions of the standard stock solution to create the standard curve points (e.g., from 2000 pg/mL down to 31.25 pg/mL). Use the Standard Diluent for the dilutions.

2. Assay Procedure:

  • Determine the number of wells required for standards, samples, and blanks. It is highly recommended to run all in duplicate.
  • Add 100 µL of each standard, sample, and blank (Standard Diluent only) to the appropriate wells of the pre-coated microplate.
  • Cover the plate and incubate for the specified time and temperature (e.g., 90 minutes at 37°C).
  • Aspirate the liquid from each well and wash the plate 3-5 times with 1x Wash Buffer. Ensure complete removal of the buffer after the last wash by inverting the plate and tapping it on absorbent paper.
  • Add 100 µL of the biotin-conjugated detection antibody to each well.
  • Cover and incubate as directed (e.g., 60 minutes at 37°C).
  • Repeat the wash step as described above.
  • Add 100 µL of HRP-Streptavidin solution to each well.
  • Cover and incubate (e.g., 45 minutes at 37°C).
  • Repeat the wash step.

3. Signal Development and Reading:

  • Add 100 µL of TMB Substrate Solution to each well.
  • Incubate in the dark at room temperature for the recommended time (e.g., 15-30 minutes).
  • Add 50 µL of Stop Solution to each well. The color will change from blue to yellow.
  • Read the absorbance of each well within 15-30 minutes using a microplate reader set to 450 nm.

4. Data Analysis:

  • Subtract the average blank OD from the OD of all other wells.
  • Plot the corrected OD values for the standards against their concentrations.
  • Use a regression analysis (e.g., four-parameter logistic curve fit) to generate the standard curve.
  • Determine the concentration of this compound in your samples by interpolating their corrected OD values from the standard curve.

Visual Guides

Experimental Workflow for this compound ELISA

ELISA_Workflow cluster_prep Preparation cluster_assay Assay Steps cluster_detection Detection Reagents Bring Reagents to RT Standards Prepare Standards Samples Prepare Samples Add_Sample Add 100µL of Standards/Samples Samples->Add_Sample Incubate1 Incubate & Wash Add_Sample->Incubate1 Add_Detection_Ab Add 100µL Detection Ab Incubate1->Add_Detection_Ab Incubate2 Incubate & Wash Add_Detection_Ab->Incubate2 Add_HRP Add 100µL HRP-Streptavidin Incubate2->Add_HRP Incubate3 Incubate & Wash Add_HRP->Incubate3 Add_Substrate Add TMB Substrate Incubate3->Add_Substrate Incubate_Dark Incubate in Dark Add_Substrate->Incubate_Dark Add_Stop Add Stop Solution Incubate_Dark->Add_Stop Read_Plate Read at 450nm Add_Stop->Read_Plate

Caption: A typical workflow for a this compound sandwich ELISA experiment.

Troubleshooting Logic for Low Sensitivity

Troubleshooting_Low_Sensitivity Start Low or No Signal Detected Check_Curve Is the Standard Curve OK? Start->Check_Curve Check_Reagents Check Reagents: - Expiration - Storage - Preparation Check_Curve->Check_Reagents No Check_Samples Investigate Samples: - Low Concentration? - Degradation? - Interfering Substances? Check_Curve->Check_Samples Yes Check_Protocol Review Protocol: - Incubation Times/Temps - Reagent Order - Washing Steps Check_Reagents->Check_Protocol Check_Technique Review Technique: - Pipetting Accuracy - Plate Handling Check_Protocol->Check_Technique Optimize_Sample Consider Sample Concentration or a More Sensitive Assay Check_Samples->Optimize_Sample Rerun_Assay Rerun Assay with Fresh Reagents/Standards Check_Technique->Rerun_Assay

Caption: A decision tree for troubleshooting low sensitivity in this compound assays.

References

Technical Support Center: Addressing Variability in Postprandial Gastrin-17 Results

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address variability in postprandial Gastrin-17 (G-17) experimental results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its postprandial measurement important?

A1: this compound is the most abundant and biologically active form of the hormone gastrin, secreted by G-cells in the stomach antrum.[1] It plays a crucial role in stimulating gastric acid secretion.[2][3] Measuring G-17 levels after a meal (postprandial) provides a dynamic assessment of G-cell function and the physiological response to food stimulation, which can be more informative than fasting levels alone.[2][4] This is particularly relevant in the assessment of gastric mucosal health, including conditions like atrophic gastritis.[2][4]

Q2: What are the primary factors that can cause variability in postprandial G-17 results?

A2: Variability in postprandial G-17 levels can be attributed to a range of physiological, pre-analytical, and analytical factors. Key physiological factors include the composition of the test meal, the presence of Helicobacter pylori infection, the status of the gastric mucosa (e.g., atrophic gastritis), and the use of medications such as proton pump inhibitors (PPIs).[3][5] Pre-analytical factors involve patient preparation (e.g., fasting state), sample collection and handling procedures.[6] Analytical variability can arise from the specific ELISA kit used and adherence to the assay protocol.[7][8][9]

Q3: How does a protein-rich meal affect this compound levels?

A3: A protein-rich meal is a potent stimulus for G-17 secretion.[3][5] In individuals with a healthy gastric antrum, a significant increase in serum G-17 concentration is expected after a protein challenge.[5] However, in cases of severe atrophic gastritis in the antrum, where G-cells are diminished, the postprandial G-17 response is blunted or absent.[1]

Q4: Can I use a different type of meal for the stimulation test?

A4: While various meal compositions can stimulate gastrin release, protein-rich meals are commonly used to elicit a robust G-17 response.[10][11] Using a standardized meal protocol is crucial for minimizing variability between experiments and ensuring results are comparable. Different meal compositions (e.g., high fat or high carbohydrate) may lead to different G-17 secretion profiles.[11]

Q5: How long after the meal should I collect the blood sample?

A5: The timing of postprandial blood collection is critical. While the peak G-17 response can vary between individuals, a common time point for collection is 20-60 minutes after the completion of the stimulation meal. For detailed and dynamic studies, a time-course collection (e.g., at 0, 15, 30, 60, and 120 minutes) may be more informative.

Troubleshooting Guides

High Variability Between Replicates
Possible Cause Recommended Solution
Inconsistent Pipetting Ensure pipettes are properly calibrated. Use fresh, correctly fitting pipette tips for each sample and reagent addition. When pipetting, pre-wet the tip and ensure no air bubbles are present.[12]
Inadequate Plate Washing Ensure all wells are completely filled and emptied during each wash step. Increase the number of washes or introduce a short soak step. If using an automated washer, check for clogged nozzles.[13]
Temperature Gradients Across the Plate Allow all reagents and the microplate to equilibrate to room temperature before starting the assay. Avoid stacking plates during incubation.[12]
Sample Heterogeneity Vortex samples gently but thoroughly before aliquoting into the wells.
Unexpectedly Low or No Signal
Possible Cause Recommended Solution
Incorrect Reagent Preparation or Addition Double-check all reagent dilution calculations and ensure they are prepared according to the kit protocol. Confirm that all reagents were added in the correct order.[14]
Degraded Reagents Ensure the kit and reagents have not expired and have been stored at the recommended temperature. Avoid repeated freeze-thaw cycles of standards and samples.[15]
Presence of Inhibitory Substances Sodium azide, for example, can inhibit the HRP enzyme used in many ELISA kits. Ensure buffers and samples are free from such inhibitors.
Atrophic Antral Gastritis in the Study Population In subjects with severe atral atrophy, a blunted or absent postprandial G-17 response is expected.[1] Review the clinical characteristics of your study population.
Unexpectedly High Signal or High Background
Possible Cause Recommended Solution
Insufficient Washing Inadequate washing can leave unbound enzyme conjugate in the wells, leading to a high background signal. Increase the number of wash cycles or the soaking time.[16]
Cross-reactivity The antibodies in the ELISA kit may be cross-reacting with other molecules in the sample. Consult the kit's package insert for information on antibody specificity.[8]
Contaminated Reagents or Buffers Use fresh, sterile reagents and buffers. Ensure that pipette tips are not reused between different reagents.
Use of Proton Pump Inhibitors (PPIs) by Subjects PPIs can cause a significant increase in G-17 levels.[3] Ensure subjects have undergone an appropriate washout period before the study.

Data Presentation

Table 1: Factors Influencing Postprandial this compound Variability
FactorEffect on Postprandial G-17 LevelsNotes
Protein-Rich Meal Significant increaseThe primary stimulus for postprandial G-17 release.[5]
Atrophic Antral Gastritis Blunted or no increaseDue to the loss of G-cells in the stomach antrum.[1]
Helicobacter pylori Infection Can be increasedThe effect can vary depending on the location and severity of gastritis.[5]
Proton Pump Inhibitors (PPIs) Markedly increasedDue to the compensatory response to reduced gastric acidity.[3]
High Gastric Acidity DecreasedA low gastric pH provides negative feedback on G-cell secretion.
Table 2: Representative this compound Levels in Different Conditions
ConditionFasting G-17 (pmol/L)Postprandial G-17 (pmol/L)
Healthy Individual < 10Significant increase from fasting
Atrophic Antral Gastritis Low (< 3)Little to no increase from fasting
Atrophic Corpus Gastritis High (> 20)Further increase from an already high baseline
Proton Pump Inhibitor Use Significantly elevatedFurther increase from an elevated baseline

Note: These values are illustrative and can vary between individuals and the specific ELISA kit used. Consult the relevant literature and kit instructions for precise reference ranges.

Experimental Protocols

Protocol for Postprandial this compound Measurement

1. Patient/Subject Preparation:

  • Subjects should fast for at least 8-12 hours overnight prior to the test.[6]

  • A washout period for medications known to affect G-17 levels (e.g., proton pump inhibitors for at least one week) should be implemented if clinically permissible.[3]

  • Subjects should refrain from smoking and vigorous exercise on the morning of the test.

2. Baseline Sample Collection (Time 0):

  • Collect a venous blood sample into a serum separator tube or an EDTA plasma tube.

  • Process the sample according to the "Sample Handling and Storage" protocol below. This will serve as the fasting (baseline) G-17 level.

3. Protein-Rich Meal Stimulation:

  • Provide the subject with a standardized protein-rich meal. An example could be two hard-boiled eggs or a commercially available protein drink.[10]

  • The meal should be consumed within a 10-15 minute timeframe.

  • Record the exact time the subject finishes the meal.

4. Postprandial Sample Collection:

  • Collect a second venous blood sample at a predetermined time point after the meal, typically 20-60 minutes.

  • For a more detailed analysis, a time-course collection (e.g., at 15, 30, 60, and 120 minutes post-meal) can be performed.

  • Process each sample promptly as described below.

5. Sample Handling and Storage:

  • Allow serum samples to clot for 30-60 minutes at room temperature.

  • Centrifuge the samples at 1000-2000 x g for 15 minutes at 4°C.

  • Aliquot the serum or plasma into cryovials to avoid repeated freeze-thaw cycles.[15]

  • Store the aliquots at -20°C for short-term storage or -80°C for long-term storage.[15]

6. This compound ELISA:

  • On the day of the assay, thaw the samples on ice.

  • Perform the this compound ELISA according to the manufacturer's instructions for the specific kit being used.[17][18]

  • Ensure that all samples (baseline and postprandial) from a single subject are analyzed on the same plate to minimize inter-assay variability.

Mandatory Visualizations

Gastrin17_Signaling_Pathway cluster_lumen Stomach Lumen cluster_antrum Antrum cluster_corpus Corpus Food Food G_Cell G_Cell Food->G_Cell Stimulates Gastrin_17 Gastrin_17 G_Cell->Gastrin_17 Secretes D_Cell D_Cell Somatostatin Somatostatin D_Cell->Somatostatin Releases ECL_Cell ECL_Cell Histamine Histamine ECL_Cell->Histamine Releases Parietal_Cell Parietal_Cell HCl HCl Parietal_Cell->HCl Secretes Gastrin_17->ECL_Cell Binds to CCK2R Histamine->Parietal_Cell Stimulates H2R HCl->D_Cell Stimulates Somatostatin->G_Cell Inhibits

Caption: this compound signaling pathway for gastric acid secretion.

Experimental_Workflow Patient_Prep Patient Preparation (Fasting, Medication Washout) Baseline_Sample Baseline Blood Sample (Time 0) Patient_Prep->Baseline_Sample Meal Protein-Rich Meal Stimulation Baseline_Sample->Meal Postprandial_Sample Postprandial Blood Sample (e.g., 20-60 min) Meal->Postprandial_Sample Processing Sample Processing (Centrifugation, Aliquoting) Postprandial_Sample->Processing Storage Sample Storage (-20°C / -80°C) Processing->Storage ELISA This compound ELISA Storage->ELISA Analysis Data Analysis ELISA->Analysis

Caption: Experimental workflow for postprandial this compound measurement.

Troubleshooting_Logic Start Variable Results Check_Replicates High CV in Replicates? Start->Check_Replicates Check_Signal Signal Strength Issue? Check_Replicates->Check_Signal No Pipetting Review Pipetting Technique Check_Replicates->Pipetting Yes Low_Signal Low/No Signal? Check_Signal->Low_Signal Yes Washing Optimize Washing Steps Pipetting->Washing Washing->Check_Signal Reagents Check Reagent Prep & Storage Low_Signal->Reagents Yes High_Signal High Signal/Background? Low_Signal->High_Signal No Protocol Verify Protocol Adherence Reagents->Protocol End Consistent Results Protocol->End Insufficient_Washing Insufficient Washing? High_Signal->Insufficient_Washing Yes High_Signal->End No Subject_Factors Consider Subject Factors (e.g., PPIs) Insufficient_Washing->Subject_Factors Subject_Factors->End

Caption: Logical troubleshooting flow for variable this compound results.

References

challenges in distinguishing between Gastrin-17 and Gastrin-34

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming the challenges associated with distinguishing between Gastrin-17 (G-17) and Gastrin-34 (G-34).

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My ELISA results for gastrin seem inconsistent with the expected physiological state. What could be the issue?

A1: Inconsistent results often stem from the specificity of the antibodies used in the ELISA kit. Many commercially available kits have varying degrees of cross-reactivity with different gastrin isoforms.[1]

  • Troubleshooting Steps:

    • Verify Kit Specificity: Check the manufacturer's data sheet for cross-reactivity information with G-17, G-34, and other precursors like progastrin. Some kits may be designed to detect only G-17, which can lead to falsely low readings in conditions where larger forms like G-34 predominate, such as in some gastrinomas.[2][3]

    • Sample Handling: Ensure proper sample collection and storage. Gastrin is a peptide hormone and can be susceptible to degradation. Use appropriate collection tubes (e.g., with protease inhibitors) and follow recommended storage temperatures.

    • Assay Protocol Adherence: Strictly follow the incubation times, temperatures, and washing steps outlined in the kit manual. Deviations can significantly impact results.[4][5]

Q2: Why am I seeing a discrepancy between results obtained from an immunoassay and a mass spectrometry-based method?

A2: Immunoassays and mass spectrometry (LC-MS/MS) are fundamentally different techniques. Immunoassays rely on antibody-antigen recognition, which can be prone to cross-reactivity with structurally similar molecules. In contrast, LC-MS/MS separates molecules based on their mass-to-charge ratio, offering higher specificity for distinguishing between G-17 and G-34.

  • Key Differences:

    • Specificity: LC-MS/MS can simultaneously and accurately quantify both G-17 and G-34 without the issue of cross-reactivity that can affect immunoassays.

    • Quantification: While immunoassays provide a total or specific gastrin concentration, LC-MS/MS can provide individual concentrations for both G-17 and G-34.

Q3: I am studying gastrinomas, and my G-17 specific ELISA is showing normal or only slightly elevated levels in patients with confirmed tumors. Why is this?

A3: In patients with gastrinomas, there can be a shift in gastrin biosynthesis towards the production of larger, less processed forms of gastrin, such as G-34 and progastrin. An ELISA that is highly specific for G-17 will not detect these other forms, leading to an underestimation of the total bioactive gastrin and potentially a misinterpretation of the results. For gastrinoma diagnosis, an assay that detects both G-17 and G-34 with equimolar potency is more appropriate.

Q4: What are the main physiological differences between this compound and Gastrin-34 that I should consider in my experimental design?

A4: G-17 and G-34 have distinct physiological properties that can influence their measurement and interpretation:

  • Half-life: G-17 has a shorter half-life of about 5 minutes, while G-34 has a longer half-life of 20 to 25 minutes. This difference in stability can affect their circulating concentrations.

  • Origin and Secretion: G-17 is the predominant form in the antral mucosa and is mainly secreted after a meal. G-34 is also present and both are produced by G-cells in the antrum and duodenum.

  • Biological Activity: Both G-17 and G-34 are biologically active and stimulate gastric acid secretion.

Quantitative Data Summary

The following table summarizes the performance characteristics of different methods used for gastrin measurement, highlighting the challenges in distinguishing between G-17 and G-34.

ParameterImmunoassay (ELISA/RIA)Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Specificity Variable; prone to cross-reactivity between G-17, G-34, and their precursors. Some kits are highly specific to G-17.High; capable of simultaneous and specific quantification of G-17 and G-34.
Correlation with LC-MS/MS Correlation coefficient (r) with CLIA: 0.87; with RIA: 0.84.N/A
Intra-assay CV (%) for G-17 4.7% (at 20 pmol/l) for a G-17 specific ELISA.4.0% - 14.2%.
Intra-assay CV (%) for G-34 N/A4.4% - 10.4%.
Total CV (%) for G-17 7.9% (at 30 pmol/l) for a G-17 specific ELISA.5.2% - 14.1%.
Total CV (%) for G-34 N/A4.6% - 12.4%.

CV: Coefficient of Variation; CLIA: Chemiluminescence Immunoassay; RIA: Radioimmunoassay

Experimental Protocols

Protocol: Immunoassay for this compound

This is a generalized protocol for a competitive ELISA. Refer to the specific manufacturer's instructions for your kit.

  • Sample Preparation: Collect blood in appropriate tubes and process to obtain serum or plasma. Store at -20°C or below until use. Thaw samples on ice.

  • Reagent Preparation: Prepare wash buffers, standards, and controls as per the kit manual.

  • Assay Procedure:

    • Add standards, controls, and samples to the appropriate wells of the microplate pre-coated with anti-gastrin antibodies.

    • Add biotinylated detection antibody to each well.

    • Incubate for the specified time and temperature (e.g., 45 minutes at 37°C).

    • Wash the plate multiple times with the wash buffer to remove unbound reagents.

    • Add Streptavidin-HRP conjugate to each well and incubate.

    • Wash the plate again.

    • Add TMB substrate solution and incubate in the dark.

    • Stop the reaction with the stop solution.

    • Read the absorbance at 450 nm using a microplate reader.

  • Data Analysis: Calculate the concentration of this compound in the samples by comparing their absorbance to the standard curve.

Protocol: LC-MS/MS for Simultaneous Quantification of this compound and Gastrin-34

This protocol is based on a published method and may require optimization.

  • Sample Preparation:

    • Perform solid-phase extraction (SPE) of serum samples to isolate and concentrate the gastrin peptides. Anion-exchange SPE is a common method.

  • Liquid Chromatography (LC):

  • Tandem Mass Spectrometry (MS/MS):

    • Use an electrospray ionization (ESI) source in negative mode.

    • Set up multiple reaction monitoring (MRM) for the specific precursor-to-product ion transitions for both G-17 and G-34.

  • Data Analysis:

    • Quantify G-17 and G-34 concentrations by comparing the peak areas from the samples to those of known standards.

Visualizations

Experimental_Workflow_for_Gastrin_Analysis cluster_sample Sample Collection & Preparation cluster_methods Analytical Methods cluster_immunoassay Immunoassay Workflow cluster_lcms LC-MS/MS Workflow Blood_Sample Blood Sample Collection Serum_Plasma Serum/Plasma Separation Blood_Sample->Serum_Plasma Immunoassay Immunoassay (ELISA/RIA) Serum_Plasma->Immunoassay LCMS LC-MS/MS Serum_Plasma->LCMS Result_IA Result_IA Immunoassay->Result_IA G-17 or Total Gastrin Concentration Result_LCMS Result_LCMS LCMS->Result_LCMS Specific G-17 & G-34 Concentrations Plate_Coating Plate Coating (Anti-Gastrin Ab) Addition Add Sample, Biotin-Ab, Strep-HRP, Substrate Plate_Coating->Addition Washing Washing Steps Addition->Washing Readout Colorimetric Readout Washing->Readout SPE Solid-Phase Extraction LC Liquid Chromatography (Separation) SPE->LC MS Mass Spectrometry (Detection & Quantification) LC->MS

Caption: Experimental workflows for analyzing this compound and Gastrin-34.

Gastrin_Signaling_Pathway cluster_stimuli Stimuli for Gastrin Release cluster_effects Physiological Effects Food Food Intake (Peptides, Amino Acids) G_Cell G-Cell (Antrum & Duodenum) Food->G_Cell Vagal Vagal Stimulation Vagal->G_Cell Distention Gastric Distention Distention->G_Cell Gastrin Gastrin Release (G-17 & G-34) G_Cell->Gastrin ECL_Cell ECL Cell Gastrin->ECL_Cell Parietal_Cell Parietal Cell Gastrin->Parietal_Cell Growth Mucosal Growth Gastrin->Growth Histamine Histamine Release ECL_Cell->Histamine Acid HCl Secretion Parietal_Cell->Acid Histamine->Parietal_Cell Acid->G_Cell -ve feedback Somatostatin Somatostatin (Inhibition) Somatostatin->G_Cell Inhibition

Caption: Simplified signaling pathway of gastrin secretion and action.

Troubleshooting_Logic Start Inconsistent Gastrin Results Q1 Check Assay Specificity - G-17 specific? - Cross-reactivity with G-34? Start->Q1 A1_Yes Issue likely due to isoform measured. Consider assay for total gastrin or LC-MS/MS. Q1->A1_Yes Yes A1_No Specificity is appropriate for the study. Q1->A1_No No Q2 Review Sample Handling - Correct collection tubes? - Proper storage? A1_No->Q2 A2_No Sample degradation is possible. Optimize collection and storage protocols. Q2->A2_No No A2_Yes Sample handling is correct. Q2->A2_Yes Yes Q3 Verify Assay Protocol - Adherence to incubation times/temps? - Correct washing technique? A2_Yes->Q3 A3_No Procedural errors are likely. Repeat assay with strict adherence to protocol. Q3->A3_No No A3_Yes Protocol followed correctly. Consider other factors or consult manufacturer. Q3->A3_Yes Yes

Caption: Troubleshooting logic for inconsistent gastrin measurements.

References

Validation & Comparative

A Comparative Guide to the Diagnostic Accuracy of Gastrin-17 for Atrophic Gastritis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the diagnostic performance of serum Gastrin-17 (G-17) against alternative non-invasive methods for the detection of atrophic gastritis, a significant risk factor for gastric cancer. The following sections present quantitative data from meta-analyses and key studies, detailed experimental methodologies, and visual representations of biological pathways and laboratory workflows to support objective evaluation.

Data Presentation: Diagnostic Accuracy of this compound and Panel Tests

The diagnostic utility of this compound is often evaluated both as a standalone marker and as part of a panel of serological biomarkers. These panels typically include Pepsinogen I (PGI), Pepsinogen II (PGII), and antibodies against Helicobacter pylori (H. pylori).

This compound as a Standalone Biomarker

A meta-analysis of thirteen studies, encompassing 894 patients with chronic atrophic gastritis (CAG) and 1950 controls, reported on the diagnostic value of G-17 alone.[1][2][3][4][5] The findings revealed a moderate diagnostic capability, with good specificity but lower sensitivity.

MetricPooled Value (95% CI)
Sensitivity0.48 (0.45-0.51)
Specificity0.79 (0.77-0.81)
Diagnostic Odds Ratio (DOR)5.93 (2.93-11.99)
Area Under the Curve (AUC)0.82

The diagnostic accuracy of G-17 can be influenced by the assay method used. A subgroup analysis within the same meta-analysis indicated that Radioimmunoassay (RIA) might offer higher sensitivity compared to Enzyme Immunoassay (EIA).

Assay MethodSensitivity (95% CI)Specificity (95% CI)AUC
RIA0.84 (0.75-0.91)0.77 (0.67-0.85)N/A
EIA0.58 (0.53-0.63)0.80 (0.78-0.83)0.80
Serological Panel Test (this compound, Pepsinogens, and H. pylori Antibodies)

Combining G-17 with other biomarkers, such as pepsinogens and H. pylori antibodies, generally improves diagnostic performance. A systematic review and meta-analysis of 20 studies with a total of 4,241 participants assessed the accuracy of this panel test for atrophic gastritis.

MetricSummary Value (95% CI)
Sensitivity74.7% (62.0-84.3)
Specificity95.6% (92.6-97.4)
Negative Predictive Value (at 27% prevalence)91%

This panel is considered a reliable tool for the diagnosis of atrophic gastritis and may be used for screening high-risk individuals.

Postprandial this compound

Evaluating G-17 levels after a protein-rich meal (postprandial) may enhance sensitivity, as gastrin production is stimulated by food intake. One study demonstrated that the sensitivity of postprandial G-17 for detecting atrophic gastritis could reach 100% at a specific cut-off level. This suggests that dynamic testing could be a valuable approach.

Experimental Protocols

Accurate diagnosis relies on standardized and meticulously executed experimental procedures. Below are detailed methodologies for the serological tests and the histological gold standard.

Serological Biomarker Analysis

1. Sample Collection and Preparation:

  • Fasting Sample: Patients should fast for a minimum of 4-10 hours overnight.

  • Postprandial Sample (for G-17):

    • After the fasting blood sample is drawn, the patient consumes a standardized protein-rich drink (e.g., a commercially available protein powder drink).

    • A second blood sample is collected exactly 20 minutes after consumption of the drink.

  • Blood Collection: Collect 5 mL of venous blood into an EDTA tube.

  • Sample Processing:

    • Centrifuge the blood sample to separate the plasma.

    • Immediately after separation, add a stabilizer to the plasma sample if required by the assay manufacturer.

    • Samples can be stored at 2-8°C for up to 7 days or at -20°C for longer-term storage.

2. Enzyme-Linked Immunosorbent Assay (ELISA): This is a common method for the quantitative determination of G-17, PGI, and PGII.

  • Principle: The assay typically uses a sandwich ELISA format. A monoclonal antibody specific to the target biomarker is coated onto microplate wells. The patient's sample is added, and the biomarker binds to the antibody. A second, enzyme-conjugated monoclonal antibody is added, which binds to a different epitope on the captured biomarker. After washing, a substrate solution is added, and the enzyme catalyzes a color change, which is proportional to the amount of biomarker present.

  • Generic Procedure:

    • Prepare all reagents, samples, and standards according to the kit manufacturer's instructions.

    • Add 100 µL of standards, controls, and patient samples to the appropriate wells.

    • Incubate the plate, typically for 60-80 minutes at 37°C.

    • Wash the plate multiple times with the provided wash buffer to remove unbound substances.

    • Add 100 µL of the HRP-conjugated detection antibody to each well and incubate for 50-60 minutes at 37°C.

    • Repeat the washing step.

    • Add 90-100 µL of TMB substrate solution to each well and incubate in the dark for 10-20 minutes at 37°C for color development.

    • Add 50 µL of stop solution to each well to terminate the reaction.

    • Read the optical density (OD) of each well at 450 nm using a microplate reader within 10 minutes.

    • Calculate the biomarker concentrations by plotting a standard curve of the OD values of the standards against their known concentrations.

3. Lateral Flow Assay (LFA): This method allows for rapid, point-of-care testing of the biomarker panel.

  • Principle: LFA is a paper-based immunoassay. The sample is applied to a sample pad and migrates along a nitrocellulose membrane via capillary action. As it moves, it encounters colored nanoparticles conjugated to antibodies specific for the target biomarkers. If the biomarker is present, it binds to the conjugated antibody. This complex then continues to migrate until it is captured by a line of immobilized antibodies, forming a visible colored line (the test line). A separate control line indicates the test has run correctly.

  • Generic Procedure (e.g., GastroPanel® Quick Test):

    • Ensure the patient has followed pre-sampling instructions (e.g., fasting, discontinuation of certain medications).

    • Collect a blood sample (finger prick whole blood, plasma, or serum).

    • Dispense 100 µL of the sample into each of the four sample holes on the lateral-flow test cassette.

    • Allow the test to run for 15 minutes.

    • Read the results using a dedicated reader instrument, which provides numerical values for each biomarker and an interpretation based on a diagnostic algorithm.

Histological Diagnosis (Reference Standard)

The Updated Sydney System: Histological assessment of gastric biopsies remains the gold standard for diagnosing atrophic gastritis. The Updated Sydney System provides a standardized protocol for biopsy collection and evaluation.

  • Biopsy Sampling:

    • A minimum of five biopsy specimens should be taken from specific locations in the stomach to ensure accurate assessment.

    • Two biopsies from the antrum (one from the lesser and one from the greater curvature, approximately 2-3 cm from the pylorus).

    • One biopsy from the incisura angularis.

    • Two biopsies from the corpus (one from the lesser curvature, approximately 4 cm proximal to the incisura, and one from the middle of the greater curvature).

    • Biopsies from the antrum and corpus should be placed in separate, labeled vials.

  • Histopathological Evaluation:

    • The biopsies are processed, sectioned, and stained (typically with Hematoxylin and Eosin).

    • A pathologist evaluates the slides for the presence and severity of chronic inflammation, inflammatory activity (neutrophils), atrophy (loss of appropriate glands), intestinal metaplasia, and the presence of H. pylori.

    • The findings are graded using a visual analogue scale (e.g., none, mild, moderate, severe).

    • The topographical distribution of these features (antrum-predominant, corpus-predominant, or pangastritis) is documented to classify the type of gastritis.

Mandatory Visualizations

This compound Signaling in Gastric Acid Secretion

Gastrin17_Signaling cluster_lumen Stomach Lumen Food Food (Peptides, Amino Acids) G_Cell G Cell Food->G_Cell Stimulates (+) Bloodstream G_Cell->Bloodstream Secretes G-17 ECL_Cell ECL Cell Parietal_Cell Parietal Cell ECL_Cell->Parietal_Cell Histamine (+) Gastric_Acid Gastric Acid (HCl) Parietal_Cell->Gastric_Acid Secretes H+ D_Cell D Cell D_Cell->G_Cell Somatostatin (-) Bloodstream->ECL_Cell G-17 Bloodstream->Parietal_Cell G-17 (Directly) Gastric_Acid->D_Cell Stimulates (+)

Caption: this compound stimulates gastric acid secretion directly and indirectly.

Diagnostic Workflow for Atrophic Gastritis

Diagnostic_Workflow cluster_patient Patient Presentation cluster_serology Non-Invasive Serological Testing cluster_endoscopy Invasive Confirmation (Gold Standard) Symptoms Dyspeptic Symptoms or High-Risk Factors Fasting Patient Fasting (4-10 hours) Symptoms->Fasting Blood_Draw Blood Sample Collection (EDTA) Fasting->Blood_Draw Assay Serological Assay (ELISA or LFA) Blood_Draw->Assay Biomarkers Measure: - this compound - Pepsinogen I/II - H. pylori Ab Assay->Biomarkers Result Test Result Interpretation Assay->Result Endoscopy Gastroscopy with Biopsy (Updated Sydney System) Histology Histopathological Evaluation Endoscopy->Histology Diagnosis Diagnosis of Atrophic Gastritis Histology->Diagnosis Result->Endoscopy Positive/High-Risk No_AG No Atrophic Gastritis Result->No_AG Negative/Low-Risk

Caption: Workflow for atrophic gastritis diagnosis using serological tests.

References

Gastrin-17: A Critical Evaluation as a Biomarker for Antral Atrophy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Comparative Guide to the Validation of Gastrin-17

The identification of reliable, non-invasive biomarkers for gastric pathologies is a critical unmet need in gastroenterology and oncology drug development. Among the candidates, this compound (G-17), a hormone produced by G-cells in the gastric antrum, has emerged as a promising biomarker for antral atrophy, a condition preceding gastric cancer. This guide provides a comprehensive comparison of this compound's performance against other diagnostic modalities, supported by experimental data and detailed protocols to aid in the design and interpretation of research studies.

Performance of this compound in Diagnosing Atrophic Gastritis

The diagnostic accuracy of this compound is a subject of ongoing research, with varying results across studies. Its performance is often evaluated in conjunction with other serological markers like Pepsinogen I (PGI) and Pepsinogen II (PGII). A meta-analysis of thirteen studies revealed a pooled sensitivity of 48% and a specificity of 79% for G-17 in detecting chronic atrophic gastritis (CAG)[1][2][3]. However, these values can be influenced by the assay method and patient population[1].

A key consideration in G-17 testing is the distinction between fasting and postprandial measurements. Gastrin production increases after a meal, suggesting that postprandial G-17 levels may offer a more accurate reflection of antral function[4][5]. One study demonstrated that the sensitivity of postprandial G-17 for detecting atrophic gastritis could be significantly improved with specific cut-off levels[5].

Here is a summary of the diagnostic performance of this compound from various studies:

Diagnostic MethodSensitivity (%)Specificity (%)Population/NotesReference
This compound (Fasting) 15.888.7Combined Caucasian and Asian populations.[6]
15.491.5Caucasian subgroup.[6]
16.773.5Asian subgroup.[6]
This compound (Postprandial) 36.886.5Combined Caucasian and Asian populations.[6]
30.892.6Caucasian subgroup.[6]
50.052.9Asian subgroup.[6]
This compound (Meta-Analysis) 4879Pooled data from 13 studies for Chronic Atrophic Gastritis.[1][2][3]
Serological Panel (PGI, PGII, G-17, H. pylori Ab) 74.795.6Meta-analysis for atrophic gastritis.[7]
Serological Panel (PGI, PGII, PGR, G-17) 65.2973.18For detecting any Chronic Atrophic Gastritis.[8][9]
66.1083.40For detecting progressive Chronic Atrophic Gastritis (moderate to severe).[9]

Comparison with Alternative Diagnostic Methods

The gold standard for diagnosing antral atrophy is endoscopy with histological examination of gastric biopsies, typically following the Sydney System for classification[10][11]. This method, while highly accurate, is invasive, costly, and not suitable for large-scale screening.

Pepsinogens (PGI and PGII) are other well-established serum biomarkers for atrophic gastritis. A low PGI level and a low PGI/PGII ratio are indicative of corpus atrophy, while changes in G-17 are more specific to the antrum[4]. The combination of pepsinogens and this compound in a panel (often referred to as a "serological biopsy" or "GastroPanel") is proposed to enhance diagnostic accuracy and allow for the topographical assessment of atrophic gastritis[4][7].

Experimental Protocols

This compound and Pepsinogen I/II Measurement (ELISA)

Principle: The enzyme-linked immunosorbent assay (ELISA) is the most common method for quantifying this compound and pepsinogen levels in serum or plasma. The following is a general protocol based on commercially available sandwich ELISA kits.

Materials:

  • Microplate pre-coated with monoclonal antibodies specific for this compound, PGI, or PGII.

  • Patient serum or plasma samples.

  • Standard solutions of known concentrations.

  • Biotin-conjugated detection antibody.

  • Streptavidin-HRP (Horseradish Peroxidase) conjugate.

  • TMB (3,3’,5,5’-tetramethylbenzidine) substrate solution.

  • Stop solution (e.g., 0.2M Sulfuric Acid).

  • Wash buffer.

  • Microplate reader.

Procedure:

  • Preparation: Bring all reagents and samples to room temperature. Prepare working solutions of standards and wash buffer.

  • Sample Addition: Add 100 µL of standards and patient samples to the appropriate wells of the microplate.

  • Incubation: Cover the plate and incubate for a specified time (e.g., 2.5 hours) at room temperature with gentle shaking.

  • Washing: Aspirate the contents of the wells and wash each well multiple times (e.g., 4 times) with 300 µL of wash buffer.

  • Detection Antibody: Add 100 µL of the biotinylated detection antibody to each well and incubate for 1 hour at room temperature with gentle shaking.

  • Washing: Repeat the washing step.

  • Streptavidin-HRP: Add 100 µL of the Streptavidin-HRP solution to each well and incubate for 45 minutes at room temperature with gentle shaking.

  • Washing: Repeat the washing step.

  • Substrate Reaction: Add 100 µL of TMB substrate to each well and incubate for 30 minutes at room temperature in the dark.

  • Stopping the Reaction: Add 50 µL of stop solution to each well. The color will change from blue to yellow.

  • Measurement: Read the absorbance of each well at 450 nm using a microplate reader.

  • Calculation: Construct a standard curve by plotting the absorbance of the standards against their concentrations. Determine the concentration of the target protein in the patient samples by interpolating from the standard curve.

Histological Assessment of Antral Atrophy (Sydney System)

Principle: The Sydney System is a standardized protocol for the histological classification of gastritis. It involves the collection of gastric biopsies from specific locations and their subsequent microscopic evaluation.

Procedure:

  • Biopsy Collection: During endoscopy, obtain at least two biopsy specimens from the antrum (from both the greater and lesser curvatures, approximately 2-3 cm from the pylorus) and at least two from the corpus (from the greater and lesser curvatures). An additional biopsy from the incisura angularis is also recommended.

  • Fixation and Processing: Fix the biopsy specimens in 10% neutral buffered formalin. Process the fixed tissues through graded alcohols and xylene, and embed in paraffin (B1166041) wax.

  • Sectioning and Staining: Cut thin sections (e.g., 4-5 µm) from the paraffin blocks and mount them on glass slides. Stain the sections with Hematoxylin and Eosin (H&E) for general morphology. Special stains, such as Giemsa or Warthin-Starry, can be used to identify Helicobacter pylori.

  • Microscopic Examination: A pathologist examines the stained sections under a microscope to assess the following features in the antral mucosa:

    • Chronic inflammation: Infiltration of lymphocytes and plasma cells in the lamina propria.

    • Activity: Presence of neutrophils, indicating active inflammation.

    • Atrophy: Loss of appropriate glandular structures. This is the key feature for diagnosing antral atrophy.

    • Intestinal metaplasia: Replacement of gastric glands with intestinal-type epithelium.

    • Helicobacter pylori density.

  • Grading: Each feature is graded on a visual analog scale as normal, mild, moderate, or marked.

Visualizations

experimental_workflow cluster_patient Patient Cohort cluster_sample Sample Collection & Processing cluster_analysis Data Analysis cluster_validation Validation P Recruitment of Patients with Suspected Antral Atrophy B Endoscopy with Antral Biopsy P->B S Serum/Plasma Collection P->S H Histological Processing (Sydney System) B->H E ELISA for G-17 and Pepsinogens S->E D Histopathological Diagnosis (Gold Standard) H->D R Biomarker Level Quantification E->R C Statistical Comparison (Sensitivity, Specificity) D->C R->C V Validation of this compound as a Biomarker C->V

Caption: Experimental workflow for the validation of this compound as a biomarker for antral atrophy.

gastrin_signaling cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Signaling cluster_nucleus Nuclear Events G17 This compound CCKBR CCKBR (Gastrin Receptor) G17->CCKBR Binding PLC Phospholipase C (PLC) CCKBR->PLC Activation MAPK MAPK/ERK Pathway CCKBR->MAPK PI3K PI3K/Akt Pathway CCKBR->PI3K PKC Protein Kinase C (PKC) PLC->PKC Activation PKC->MAPK TF Transcription Factors MAPK->TF PI3K->TF Gene Gene Expression (Proliferation, Acid Secretion) TF->Gene

Caption: Simplified signaling pathway of this compound in gastric cells.

References

Gastrin-17 vs. Gastrin-34 in Zollinger-Ellison Syndrome: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Gastrin-17 (G-17) and Gastrin-34 (G-34), the two major bioactive isoforms of the hormone gastrin, in the context of Zollinger-Ellison Syndrome (ZES). ZES is a rare neuroendocrine disorder characterized by a gastrin-secreting tumor (gastrinoma), leading to severe hypergastrinemia and subsequent gastric acid hypersecretion.[1][2][3] Understanding the roles and relative concentrations of G-17 and G-34 is critical for the accurate diagnosis and management of this condition.

Differentiating this compound and Gastrin-34

Gastrin is a peptide hormone that plays a primary role in stimulating gastric acid secretion.[4] It exists in several molecular forms, with this compound (a 17-amino acid peptide, also known as "little gastrin") and Gastrin-34 (a 34-amino acid peptide, or "big gastrin") being the most physiologically relevant.[1] In healthy individuals, G-17 is the predominant form in the antrum of the stomach, while G-34 is more abundant in the duodenum. Following a meal, both forms are released into the bloodstream, but G-34 has a longer half-life.

In patients with Zollinger-Ellison Syndrome, the molecular pattern of circulating gastrin is often altered. Gastrinomas can secrete a heterogeneous mix of gastrin precursors and fragments. Studies have shown that in hypergastrinemic states like ZES, there can be a predominance of larger molecular forms, including Gastrin-34 and even larger precursors like gastrin-71. This shift in the gastrin profile has significant implications for diagnostic testing, as assays with specificity for only one isoform, such as G-17, may underestimate the total gastrin level and potentially lead to a missed or delayed diagnosis.

Comparative Diagnostic Performance

The accurate measurement of serum gastrin is the cornerstone of diagnosing ZES. A fasting serum gastrin level greater than ten times the upper limit of normal, in conjunction with a gastric pH of less than 2, is considered diagnostic. However, a significant proportion of ZES patients present with less pronounced elevations in gastrin, falling into a diagnostic gray area that overlaps with other causes of hypergastrinemia. In these cases, provocative testing, such as the secretin stimulation test, is often employed.

The choice of gastrin immunoassay is critical. As highlighted in the literature, some commercial kits may only detect G-17, leading to falsely low measurements in ZES patients whose tumors predominantly secrete G-34 or other gastrin precursors. Therefore, assays that recognize the C-terminal amide of gastrin, common to all bioactive forms, are recommended for the diagnosis of ZES.

While a direct head-to-head comparison of the diagnostic accuracy of G-17 versus G-34 is not extensively detailed in the literature with large cohort studies, some data provides insight into their relative concentrations and specificity.

Quantitative Data Summary
ParameterThis compound (G-17)Gastrin-34 (G-34) & other Amidated GastrinsHealthy Controls (Fasting)Reference
Predominant Form in ZES Can be elevated, but often less predominant than G-34 and precursors.Often the predominant circulating form in ZES.G-17 and G-34 are present in lower concentrations.
Clinical Specificity A study identified G-17 as a highly specific biomarker for gastrinoma (96.9% specificity at a cutoff of 209.8 pg/mL).Data on the specific diagnostic accuracy of G-34 alone is limited; however, assays measuring total amidated gastrins are the standard for ZES diagnosis.N/A

Plasma Concentrations in a Small Cohort of Gastrinoma Patients

PatientAmidated Gastrins (pmol/L)This compound (pmol/L)
147510
223542
327090
48215
55724
66026
73056
Median 235 24

This table is adapted from a study by Rehfeld et al. and illustrates the variability and often lower proportion of G-17 compared to total amidated gastrins in gastrinoma patients.

Signaling Pathways of Gastrin

Both this compound and Gastrin-34 exert their physiological effects by binding to the cholecystokinin (B1591339) B (CCK-B) receptor, a G-protein coupled receptor found on parietal cells and enterochromaffin-like (ECL) cells in the stomach. Binding of gastrin to the CCK-B receptor on parietal cells directly stimulates gastric acid secretion. On ECL cells, it triggers the release of histamine, which in turn acts on parietal cells to further potentiate acid secretion.

GastrinSignaling cluster_G_Cell G-Cell (Antrum/Duodenum) cluster_Bloodstream Bloodstream cluster_Stomach_Mucosa Stomach Mucosa G_Cell Gastrin Precursors G17 This compound G_Cell->G17 G34 Gastrin-34 G_Cell->G34 CCKBR_P CCK-B Receptor G17->CCKBR_P Binds CCKBR_E CCK-B Receptor G17->CCKBR_E Binds G34->CCKBR_P Binds G34->CCKBR_E Binds Parietal_Cell Parietal Cell Acid_Secretion Gastric Acid (HCl) Parietal_Cell->Acid_Secretion Stimulates Acid Secretion ECL_Cell ECL Cell Histamine Histamine ECL_Cell->Histamine Releases H2R H2 Receptor Histamine->H2R Binds

Caption: Signaling pathway of this compound and Gastrin-34 leading to gastric acid secretion.

Experimental Protocols

The accurate measurement of this compound and Gastrin-34 is paramount for research and clinical diagnosis. The two most common methods are Radioimmunoassay (RIA) and Enzyme-Linked Immunosorbent Assay (ELISA).

Radioimmunoassay (RIA) for Gastrin

Principle: RIA is a competitive binding assay. A known quantity of radiolabeled gastrin (e.g., with ¹²⁵I) competes with unlabeled gastrin (from the sample or standard) for a limited number of binding sites on a specific anti-gastrin antibody. The amount of radioactivity in the antibody-bound fraction is inversely proportional to the concentration of gastrin in the sample.

Detailed Methodology:

  • Preparation of Reagents:

    • Antibody: A polyclonal or monoclonal antibody specific to the C-terminus of gastrin is typically used to ensure detection of all bioactive forms. The antibody is diluted in an appropriate assay buffer.

    • Tracer: this compound is radiolabeled with ¹²⁵I. The labeled gastrin is purified to separate it from free iodine and di-iodinated forms.

    • Standards: Lyophilized gastrin standards of known concentrations are reconstituted in the assay buffer to create a standard curve.

    • Samples: Patient blood samples are collected in tubes containing EDTA, and the plasma is separated and stored frozen until analysis.

  • Assay Procedure:

    • 100 µL of standard, control, or patient sample is pipetted into polypropylene (B1209903) tubes.

    • 100 µL of the diluted anti-gastrin antibody is added to all tubes except the non-specific binding (NSB) tubes.

    • 100 µL of the ¹²⁵I-labeled gastrin tracer is added to all tubes.

    • The tubes are vortexed and incubated for 24-72 hours at 4°C to allow for competitive binding.

  • Separation of Bound and Free Gastrin:

    • A separation reagent, such as a second antibody (double-antibody method) or charcoal-dextran suspension, is added to precipitate the antibody-bound gastrin.

    • The tubes are centrifuged to pellet the precipitate.

  • Detection and Calculation:

    • The supernatant (containing free gastrin) is decanted, and the radioactivity of the pellet (containing bound gastrin) is measured using a gamma counter.

    • A standard curve is generated by plotting the percentage of bound tracer against the concentration of the gastrin standards.

    • The concentration of gastrin in the patient samples is determined by interpolating their radioactivity readings from the standard curve.

RIA_Workflow Start Sample/Standard (Unlabeled Gastrin) Incubation Incubation (Competitive Binding) Start->Incubation Antibody Anti-Gastrin Antibody Antibody->Incubation Tracer ¹²⁵I-Labeled Gastrin Tracer->Incubation Separation Separation of Bound/ Free Gastrin Incubation->Separation Measurement Measure Radioactivity of Bound Fraction Separation->Measurement Calculation Calculate Gastrin Concentration Measurement->Calculation

Caption: General experimental workflow for Gastrin Radioimmunoassay (RIA).

Enzyme-Linked Immunosorbent Assay (ELISA) for Gastrin

Principle: A competitive ELISA is often used for gastrin measurement. Gastrin in the sample competes with a fixed amount of enzyme-labeled gastrin for binding to a limited number of anti-gastrin antibodies coated on a microplate. The amount of color produced by the enzyme substrate is inversely proportional to the concentration of gastrin in the sample.

Detailed Methodology:

  • Plate Preparation: A 96-well microplate is pre-coated with anti-gastrin antibodies.

  • Assay Procedure:

    • 50 µL of standards, controls, or patient samples are added to the wells.

    • 50 µL of biotinylated anti-gastrin antibody is then added.

    • The plate is incubated, typically for 1-2 hours at 37°C.

  • Washing: The plate is washed to remove unbound components.

  • Enzyme Conjugate Addition: 100 µL of avidin-horseradish peroxidase (HRP) conjugate is added to each well and incubated.

  • Second Washing: The plate is washed again to remove unbound enzyme conjugate.

  • Substrate Reaction: 90 µL of a TMB (3,3',5,5'-tetramethylbenzidine) substrate solution is added to each well, and the plate is incubated in the dark. The HRP enzyme catalyzes the conversion of the substrate to a colored product.

  • Stopping the Reaction: 50 µL of a stop solution (e.g., sulfuric acid) is added to each well to stop the reaction and change the color from blue to yellow.

  • Detection and Calculation:

    • The optical density (OD) of each well is measured using a microplate reader at a wavelength of 450 nm.

    • A standard curve is generated by plotting the OD values against the concentrations of the gastrin standards.

    • The gastrin concentration in the patient samples is determined from the standard curve.

Conclusion

In the diagnostic workup of Zollinger-Ellison Syndrome, the accurate measurement of total bioactive gastrin is of utmost importance. While both this compound and Gastrin-34 are elevated in ZES, the molecular pattern of gastrin secretion from gastrinomas often favors the larger G-34 isoform and other precursor molecules. Consequently, immunoassays that are specific only to G-17 are inadequate for the reliable diagnosis of ZES and can lead to falsely low results. For both clinical diagnostics and research applications, it is imperative to utilize assays that employ antibodies targeting the C-terminal amide of gastrin, thereby ensuring the detection of all biologically active forms. This approach minimizes the risk of misdiagnosis and allows for the appropriate management of patients with this rare and serious condition. Further research with large-scale comparative studies is warranted to better define the specific diagnostic utilities of G-17 and G-34 in ZES.

References

A Comparative Guide: Gastrin-17 Detection by ELISA and Lateral Flow Assay

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Gastrin-17 (G-17) is a key gastrointestinal hormone that plays a crucial role in regulating gastric acid secretion and mucosal cell growth.[1] Its measurement in serum or plasma is a valuable tool in the diagnosis and management of various gastric pathologies, including atrophic gastritis, which is a risk factor for gastric cancer.[1][2] This guide provides a comprehensive comparative analysis of two common immunoassay techniques for the quantitative determination of this compound: the Enzyme-Linked Immunosorbent Assay (ELISA) and the Lateral Flow Assay (LFA). This comparison is intended to assist researchers, scientists, and drug development professionals in selecting the most appropriate assay for their specific needs, supported by performance data and detailed experimental protocols.

Performance Characteristics: ELISA vs. Lateral Flow Assay

The choice between an ELISA and a lateral flow assay for this compound detection often depends on the specific requirements of the study, such as the need for high-throughput analysis, rapid results, or high sensitivity. The following table summarizes the key quantitative performance characteristics of commercially available this compound ELISA kits and a representative quantitative lateral flow assay.

Performance ParameterELISA (Enzyme-Linked Immunosorbent Assay)Lateral Flow Assay (LFA)
Sensitivity (Limit of Detection) 4.36 pg/mL to 14.3 pg/mL[3][4]3.365 pg/mL
Dynamic Range 15.625 - 1000 pg/mL; 31.25 - 2000 pg/mL; 0.8 - 40 pmol/L10 - 2200 pg/mL
Assay Time 2.5 to 3.5 hoursApproximately 35 minutes
Specificity High, specific for amidated this compoundHigh specificity reported
Precision (Intra-assay %CV) < 10%Not explicitly stated in the reviewed literature
Precision (Inter-assay %CV) < 12%Not explicitly stated in the reviewed literature
Sample Type Serum, Plasma, other biological fluidsSerum
Throughput High (96-well plate format)Low (single-strip format)
Instrumentation Microplate reader requiredLFA reader required for quantitative results
Ease of Use Requires trained personnel and laboratory equipmentSimple to perform, suitable for point-of-care settings

Experimental Principles and Workflows

The fundamental principles of ELISA and LFA for this compound detection involve antigen-antibody interactions. However, their formats and execution differ significantly.

This compound ELISA

The this compound ELISA is typically a sandwich or competitive immunoassay performed in a 96-well microplate. In a sandwich ELISA, the wells are pre-coated with a capture antibody specific for this compound. The sample is added, and any this compound present binds to the capture antibody. A second, detection antibody, which is conjugated to an enzyme (e.g., horseradish peroxidase), is then added and binds to a different epitope on the this compound molecule. Finally, a substrate is added, which is converted by the enzyme into a colored product. The intensity of the color is proportional to the concentration of this compound in the sample and is measured using a microplate reader.

ELISA_Workflow cluster_elisa This compound ELISA Workflow prep Sample & Reagent Preparation coat Plate Coating (Anti-G17 Ab) wash1 Washing coat->wash1 sample Add Sample (Incubate) wash1->sample wash2 Washing sample->wash2 detect Add Detection Ab-HRP (Incubate) wash2->detect wash3 Washing detect->wash3 substrate Add Substrate (Incubate) wash3->substrate stop Add Stop Solution substrate->stop read Read Absorbance (450 nm) stop->read calc Calculate G-17 Concentration read->calc

This compound ELISA Experimental Workflow
This compound Lateral Flow Assay

The this compound lateral flow assay is a rapid immunochromatographic test. A typical sandwich-format LFA strip consists of a sample pad, a conjugate pad, a nitrocellulose membrane with a test line and a control line, and an absorbent pad. The sample is applied to the sample pad and migrates by capillary action to the conjugate pad, where it rehydrates dried detection antibodies conjugated to colored nanoparticles (e.g., gold nanoparticles). If this compound is present in the sample, it forms a complex with the detection antibody. This complex continues to migrate along the nitrocellulose membrane. At the test line, capture antibodies specific to this compound are immobilized. These capture antibodies bind the this compound-detection antibody complex, resulting in the accumulation of colored nanoparticles and the appearance of a visible line. The control line contains antibodies that bind the detection antibody, confirming the proper flow of the assay. The intensity of the test line, which can be quantified with a reader, is proportional to the this compound concentration.

LFA_Workflow cluster_lfa This compound LFA Workflow sample_prep Sample Preparation apply_sample Apply Sample to Sample Pad sample_prep->apply_sample migration Migration to Conjugate Pad apply_sample->migration binding G-17 binds to Detector Ab-AuNP migration->binding flow Complex flows to Test & Control Lines binding->flow capture Complex captured at Test Line flow->capture read_result Read Result (Visual or Reader) capture->read_result

This compound LFA Experimental Workflow

This compound Signaling Pathway

This compound exerts its physiological effects primarily through the cholecystokinin (B1591339) B (CCK2) receptor. The binding of this compound to its receptor on parietal and enterochromaffin-like (ECL) cells in the stomach initiates a signaling cascade that ultimately leads to the secretion of gastric acid. This pathway is crucial for digestion and maintaining the gastric mucosal integrity. Dysregulation of this pathway is implicated in various gastrointestinal disorders.

Gastrin17_Signaling G17 This compound CCK2R CCK2 Receptor G17->CCK2R Binds to PLC Phospholipase C (PLC) CCK2R->PLC Activates IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Ca Ca²⁺ Release IP3->Ca PKC Protein Kinase C (PKC) DAG->PKC H_K_ATPase H⁺/K⁺-ATPase (Proton Pump) Ca->H_K_ATPase Stimulates PKC->H_K_ATPase Stimulates Acid_Secretion Gastric Acid Secretion H_K_ATPase->Acid_Secretion Leads to

This compound Signaling Pathway

Detailed Experimental Protocols

This compound ELISA Protocol (Sandwich ELISA)

This protocol is a generalized procedure based on commercially available kits. Users should always refer to the specific instructions provided with their chosen ELISA kit.

Materials:

  • This compound ELISA Kit (containing pre-coated 96-well plate, standards, detection antibody, wash buffer, substrate, and stop solution)

  • Microplate reader capable of measuring absorbance at 450 nm

  • Pipettes and pipette tips

  • Distilled or deionized water

  • Absorbent paper

Procedure:

  • Reagent Preparation: Prepare all reagents, standards, and samples as instructed in the kit manual. This may involve diluting concentrated buffers and standards.

  • Standard and Sample Addition: Add 100 µL of each standard and sample into the appropriate wells of the pre-coated microplate.

  • Incubation: Cover the plate and incubate for the time and temperature specified in the manual (e.g., 90 minutes at 37°C).

  • Washing: Aspirate or decant the contents of the wells. Wash the wells 3-5 times with 1X Wash Buffer. After the final wash, remove any remaining wash buffer by inverting the plate and blotting it on absorbent paper.

  • Detection Antibody Addition: Add 100 µL of the diluted detection antibody to each well.

  • Incubation: Cover the plate and incubate as specified (e.g., 60 minutes at 37°C).

  • Washing: Repeat the washing step as described in step 4.

  • Substrate Addition: Add 90 µL of TMB substrate to each well.

  • Incubation: Cover the plate and incubate in the dark at room temperature for the recommended time (e.g., 15-30 minutes).

  • Stop Reaction: Add 50 µL of Stop Solution to each well. The color in the wells will change from blue to yellow.

  • Measurement: Read the absorbance of each well at 450 nm using a microplate reader within 15 minutes of adding the stop solution.

  • Calculation: Construct a standard curve by plotting the absorbance of the standards against their known concentrations. Use the standard curve to determine the concentration of this compound in the samples.

This compound Lateral Flow Assay Protocol

This protocol outlines the general steps for performing a quantitative this compound lateral flow assay.

Materials:

  • This compound Lateral Flow Assay test strips/cassettes

  • Sample collection tubes

  • Buffer solution (if required)

  • Pipette for sample application

  • Lateral flow assay reader

Procedure:

  • Sample Collection: Collect blood samples (serum or plasma) according to standard procedures.

  • Assay Preparation: Bring the test cassette and any required buffer to room temperature.

  • Sample Application: Using a pipette, apply the specified volume of the sample (e.g., 10-20 µL) to the sample well of the test cassette.

  • Buffer Addition: If required by the kit, add the specified number of drops of buffer to the buffer well.

  • Incubation: Allow the test to run for the time specified in the instructions (e.g., 15-20 minutes). During this time, the sample will migrate along the strip.

  • Reading the Results:

    • Qualitative/Semi-quantitative: Visually inspect the test and control lines. The presence of both lines indicates a positive result, while the presence of only the control line indicates a negative result. The intensity of the test line can provide a semi-quantitative estimation.

    • Quantitative: Insert the test cassette into the lateral flow assay reader at the specified time. The reader will measure the intensity of the test line and provide a quantitative concentration of this compound.

Conclusion

Both ELISA and lateral flow assays are valuable tools for the detection of this compound. ELISA offers high sensitivity and is well-suited for high-throughput quantitative analysis in a laboratory setting. In contrast, the lateral flow assay provides a rapid, user-friendly, and portable solution, making it ideal for point-of-care testing and situations where rapid results are critical. A recent head-to-head comparison in the context of atrophic gastritis diagnosis found that a lateral flow assay demonstrated comparable diagnostic specificity to ELISA. The choice of assay should be guided by the specific research or clinical question, required throughput, turnaround time, and available resources.

References

Serum Gastrin-17: A Non-Invasive Biomarker for Gastric Mucosal Health

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers and Drug Development Professionals

Serum Gastrin-17 (G-17) is emerging as a valuable non-invasive biomarker for assessing the histological condition of the gastric mucosa. This peptide hormone, secreted exclusively by G-cells in the gastric antrum, offers insights into the functional and structural integrity of the stomach lining.[1] Its levels in the blood can reflect changes associated with various pathologies, including atrophic gastritis, Helicobacter pylori infection, and precursor lesions of gastric cancer. This guide provides a comprehensive comparison of the performance of serum G-17 in relation to histological findings, supported by experimental data and detailed methodologies.

Performance of Serum this compound as a Diagnostic Biomarker

The diagnostic accuracy of serum G-17, often used in conjunction with other biomarkers like pepsinogen I (PGI) and pepsinogen II (PGII), has been evaluated in numerous studies. The following tables summarize the quantitative data from key research, offering a comparative overview of its performance in detecting atrophic gastritis and other gastric lesions.

Study/AnalysisConditionSensitivitySpecificityPositive Predictive Value (PPV)Negative Predictive Value (NPV)
Väänänen et al. (2003)Advanced Atrophic Gastritis83%95%75%97%
Meta-analysis (2016)Chronic Atrophic Gastritis48%79%--
Zagari et al. (2017)Atrophic Gastritis74.7%95.6%-91%
Shafaghi et al.Pre-malignant lesions59%61%--

Table 1: Diagnostic accuracy of serum biomarker panels including this compound for atrophic gastritis and pre-malignant lesions.[2][3][4][5]

Biomarker CombinationConditionSensitivitySpecificityPositive Predictive Value (PPV)
PGI <70 µg/l and PGR <7Early Gastric Cancer & Precancerous Lesions21.2%91.18%31.3%
One abnormal indicator (PGI, PGR, or G-17)Early Gastric Cancer & Precancerous Lesions91.2%59.1%16.45%
Two abnormal indicators (PGI, PGR, G-17)Early Gastric Cancer & Precancerous Lesions79.6%87.7%32.5%
All three indicators abnormal (PGI, PGR, G-17)Early Gastric Cancer & Precancerous Lesions21.2%91.9%63.17%

Table 2: Comparative diagnostic performance of different biomarker combinations in screening for early gastric cancer and precancerous lesions.

Correlation with Histological Findings

Serum G-17 levels exhibit distinct patterns that correlate with specific histological changes in the gastric mucosa:

  • Antral Atrophy: A low fasting level of serum G-17 is a strong indicator of atrophic gastritis in the antrum. This is due to the loss of G-cells, which are responsible for G-17 production. In cases of advanced antral atrophy, post-prandial G-17 levels also remain low.

  • Corpus Atrophy: In atrophic gastritis limited to the corpus (body) of the stomach, fasting G-17 levels are typically elevated. This is a result of the reduced acid secretion from the atrophied corpus, which in turn stimulates the healthy antral G-cells to release more gastrin.

  • Helicobacter pylori Infection: H. pylori infection can have variable effects on G-17 levels. In non-atrophic gastritis, H. pylori infection often leads to increased G-17 secretion. However, as the infection leads to antral atrophy, G-17 levels begin to decline.

  • Precursor Lesions of Gastric Cancer: The relationship between G-17 and precancerous lesions like intestinal metaplasia and dysplasia is complex. Some studies report higher G-17 levels in patients with pre-malignant lesions, while others show a decrease, particularly in the presence of extensive atrophy. One study found that the serum G-17 level increased progressively from nonatrophic gastritis to atrophic gastritis with dysplasia, but was lowest in the gastric cancer group.

Experimental Protocols

The methodologies employed in the cited studies are crucial for interpreting the data. Below are detailed protocols for the key experiments.

Patient Selection and Endoscopy
  • Inclusion Criteria: Typically, studies enroll consecutive adult outpatients with dyspeptic symptoms who are referred for diagnostic upper-gastrointestinal endoscopy.

  • Exclusion Criteria: Patients with a history of gastric surgery, vagotomy, or those taking proton pump inhibitors (PPIs) or H2-receptor antagonists are often excluded, as these can significantly alter gastrin levels.

  • Endoscopic Procedure: During endoscopy, at least two biopsy specimens are taken from both the antrum and the corpus of the stomach for histological examination.

Histological Examination
  • Biopsy Processing: Biopsy samples are fixed in formalin, embedded in paraffin, and sectioned. The sections are then stained with hematoxylin (B73222) and eosin (B541160) (H&E) and other special stains as needed.

  • Grading System: The histological findings are typically evaluated and graded according to the updated Sydney System. This system assesses the severity of inflammation, neutrophil activity, glandular atrophy, and intestinal metaplasia.

Serological Analysis
  • Blood Sampling: Fasting blood samples are collected from patients. In some studies, a post-prandial sample is also taken 20 minutes after the ingestion of a protein-rich drink to stimulate G-17 secretion.

  • This compound Assay: Serum G-17 levels are measured using an enzyme-linked immunosorbent assay (ELISA). This method utilizes monoclonal antibodies specific to the amidated form of this compound.

  • Pepsinogen Assays: Serum levels of Pepsinogen I (PGI) and Pepsinogen II (PGII) are also commonly measured via ELISA.

  • H. pylori Serology: The presence of H. pylori infection is determined by detecting IgG antibodies against the bacterium in the serum using an EIA method.

Visualizing the Workflow

The following diagrams illustrate the typical experimental workflow and the logical relationship between G-17 levels and gastric health.

Experimental_Workflow cluster_patient Patient Cohort cluster_clinical Clinical Investigation cluster_lab Laboratory Analysis cluster_data Data Interpretation Patient Patients with Dyspeptic Symptoms Endoscopy Upper GI Endoscopy Patient->Endoscopy Blood_Sample Fasting & Post-prandial Blood Samples Patient->Blood_Sample Biopsy Gastric Biopsies (Antrum & Corpus) Endoscopy->Biopsy Histology Histological Examination (Sydney System) Biopsy->Histology Correlation Correlation of Serum Biomarkers with Histology Histology->Correlation ELISA Serological Analysis (G-17, PGI, PGII, H. pylori Ab) Blood_Sample->ELISA ELISA->Correlation Gastrin17_Interpretation cluster_serum Serum this compound Level cluster_histology Probable Histological Finding G17_Low Low G-17 Antral_Atrophy Antral Atrophic Gastritis G17_Low->Antral_Atrophy G17_High High G-17 Corpus_Atrophy Corpus Atrophic Gastritis G17_High->Corpus_Atrophy G17_Normal Normal G-17 Healthy_Mucosa Healthy Mucosa or High Acidity G17_Normal->Healthy_Mucosa

References

Evaluating Gastrin-17 as a Therapeutic Target in Gastric Cancer: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Gastric cancer remains a significant global health challenge, necessitating the exploration of novel therapeutic targets. Among these, the peptide hormone Gastrin-17 has emerged as a molecule of interest due to its role in promoting tumor growth and progression. This guide provides an objective comparison of this compound-targeted therapies with other established and emerging treatment modalities for gastric cancer, supported by experimental data and detailed methodologies.

The Role of this compound in Gastric Cancer

This compound (G-17) is a peptide hormone that plays a crucial role in regulating gastric acid secretion. However, in the context of gastric cancer, it acts as a growth factor, promoting cell proliferation, migration, invasion, and angiogenesis while inhibiting apoptosis.[1] Hypergastrinemia, an excess of gastrin in the blood, is a known risk factor for the development of gastric cancer and is often associated with chronic Helicobacter pylori infection or long-term use of proton pump inhibitors.[2]

This compound exerts its effects primarily through the cholecystokinin (B1591339) B receptor (CCKBR), a G-protein coupled receptor.[3] Activation of CCKBR by this compound triggers several downstream signaling pathways implicated in cancer progression, including the Wnt/β-catenin, PI3K/Akt, and MAPK pathways.[2][4]

Therapeutic Strategies Targeting this compound

Two main strategies have been explored to therapeutically target this compound:

  • Immunoneutralization: This approach utilizes a vaccine to induce the production of antibodies that neutralize circulating this compound.

  • Receptor Antagonism: This strategy involves the use of small molecule antagonists that block the this compound receptor (CCKBR), thereby preventing its activation.

A summary of key therapeutic agents targeting this compound is presented below:

Therapeutic AgentMechanism of ActionDeveloperKey Findings
G17DT (Gastrimmune) A vaccine that stimulates the production of antibodies against this compound and glycine-extended this compound.Aphton Corp.Phase II/III trials suggested a correlation between antibody response and improved survival in patients with advanced gastric cancer.
Netazepide (YF476) An orally active, selective antagonist of the cholecystokinin B receptor (CCKBR).Trio MedicinesHas shown the ability to cause regression of gastric neuroendocrine tumors (NETs) by blocking the trophic effects of gastrin.

Comparative Analysis with Alternative Therapeutic Targets

To provide a comprehensive evaluation, it is essential to compare this compound-targeted therapies with other prominent therapeutic strategies in gastric cancer. The following sections detail the mechanisms of action, key clinical data, and signaling pathways of these alternative targets.

Human Epidermal Growth Factor Receptor 2 (HER2)

HER2 is a receptor tyrosine kinase that is overexpressed in a subset of gastric cancers. Its activation leads to the stimulation of the PI3K/Akt and MAPK signaling pathways, promoting cell proliferation and survival.

Key Therapeutic Agent: Trastuzumab (Herceptin)

  • Mechanism of Action: A monoclonal antibody that binds to the extracellular domain of HER2, inhibiting its dimerization and downstream signaling. It also mediates antibody-dependent cell-mediated cytotoxicity (ADCC).

Vascular Endothelial Growth Factor (VEGF)

VEGF is a key mediator of angiogenesis, the formation of new blood vessels, which is crucial for tumor growth and metastasis. It primarily signals through the VEGF receptor 2 (VEGFR-2).

Key Therapeutic Agent: Ramucirumab (Cyramza)

  • Mechanism of Action: A monoclonal antibody that specifically binds to VEGFR-2, blocking the binding of VEGF-A, VEGF-C, and VEGF-D, thereby inhibiting angiogenesis.

Programmed Cell Death Protein 1 (PD-1) and its Ligand (PD-L1)

PD-1 is an immune checkpoint receptor expressed on T cells. Its interaction with PD-L1, which can be expressed on tumor cells, leads to the suppression of the anti-tumor immune response.

Key Therapeutic Agent: Pembrolizumab (Keytruda)

  • Mechanism of Action: A monoclonal antibody that binds to the PD-1 receptor, blocking its interaction with PD-L1 and PD-L2. This action restores T-cell-mediated anti-tumor activity.

Claudin-18.2 (CLDN18.2)

CLDN18.2 is a tight junction protein with highly restricted expression in normal tissues, primarily the gastric mucosa. In gastric cancer, its expression is often maintained and becomes accessible on the cell surface, making it a highly specific tumor target.

Key Therapeutic Agent: Zolbetuximab (Vyloy)

  • Mechanism of Action: A chimeric monoclonal antibody that binds to CLDN18.2 on the surface of cancer cells, inducing cell death through antibody-dependent cellular cytotoxicity (ADCC) and complement-dependent cytotoxicity (CDC).

Fibroblast Growth Factor Receptor 2 (FGFR2)

FGFR2 is a receptor tyrosine kinase that, when amplified or mutated, can drive gastric cancer cell proliferation, survival, and migration through the activation of pathways such as RAS-MAPK and PI3K-AKT.

Key Therapeutic Agents: Various FGFR Inhibitors (e.g., Bemarituzumab, Futibatinib)

  • Mechanism of Action: These agents include monoclonal antibodies that block ligand binding and small molecule tyrosine kinase inhibitors (TKIs) that inhibit the intracellular kinase activity of the receptor.

Quantitative Comparison of Therapeutic Performance

The following tables summarize key efficacy and safety data from clinical trials of therapies targeting this compound and its alternatives.

Table 1: Efficacy of Targeted Therapies in Advanced Gastric Cancer
TargetTherapeutic AgentTrial Name/PhasePatient PopulationOverall Survival (OS) (months)Progression-Free Survival (PFS) (months)Objective Response Rate (ORR) (%)
This compound G17DT + ChemotherapyPhase II/IIIAdvanced Gastric Cancer10.3 (responders) vs 3.8 (non-responders)--
HER2 Trastuzumab + ChemotherapyToGA (Phase III)HER2+ Advanced Gastric Cancer13.8 vs 11.1 (chemo alone)6.7 vs 5.5 (chemo alone)47 vs 35 (chemo alone)
VEGFR-2 RamucirumabREGARD (Phase III)Previously treated Advanced Gastric Cancer5.2 vs 3.8 (placebo)2.1 vs 1.3 (placebo)3.4 vs 2.6 (placebo)
PD-1 PembrolizumabKEYNOTE-059 (Phase II)PD-L1+ Advanced Gastric Cancer (≥2 prior lines)NR2.015.5
Claudin-18.2 Zolbetuximab + ChemotherapySPOTLIGHT (Phase III)CLDN18.2+/HER2- Advanced Gastric Cancer18.23 vs 15.54 (chemo alone)10.61 vs 8.67 (chemo alone)-
FGFR2 Bemarituzumab + ChemotherapyFIGHT (Phase II)FGFR2b+ Advanced Gastric CancerNR vs 12.9 (chemo alone)9.5 vs 7.4 (chemo alone)47 vs 33 (chemo alone)

NR: Not Reached

Table 2: Key Safety and Toxicity Profiles
TargetTherapeutic AgentCommon Adverse Events (Grade ≥3)
This compound G17DTInjection site reactions
HER2 TrastuzumabCardiac dysfunction, infusion reactions
VEGFR-2 RamucirumabHypertension, fatigue, diarrhea, hemorrhage
PD-1 PembrolizumabImmune-related adverse events (e.g., colitis, pneumonitis, hepatitis)
Claudin-18.2 ZolbetuximabNausea, vomiting, decreased appetite
FGFR2 BemarituzumabStomatitis, eye disorders, fatigue

Signaling Pathway Diagrams

The following diagrams illustrate the signaling pathways associated with this compound and the alternative therapeutic targets.

Gastrin17_Signaling_Pathway G17 This compound CCKBR CCKBR G17->CCKBR G_protein Gq/11 CCKBR->G_protein PLC PLC G_protein->PLC PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Ca2+ IP3->Ca2 PKC PKC DAG->PKC Ca2->PKC Wnt_beta_catenin Wnt/β-catenin Pathway PKC->Wnt_beta_catenin PI3K_Akt PI3K/Akt Pathway PKC->PI3K_Akt MAPK MAPK Pathway PKC->MAPK Proliferation Proliferation Wnt_beta_catenin->Proliferation Anti_Apoptosis Anti-Apoptosis PI3K_Akt->Anti_Apoptosis Migration Migration MAPK->Migration Invasion Invasion MAPK->Invasion Netazepide Netazepide Netazepide->CCKBR G17DT G17DT (Antibodies) G17DT->G17

Caption: this compound Signaling Pathway in Gastric Cancer.

Alternative_Targets_Signaling_Pathways cluster_HER2 HER2 Signaling cluster_VEGF VEGF Signaling cluster_PD1 PD-1/PD-L1 Checkpoint HER2 HER2 PI3K_Akt_HER2 PI3K/Akt HER2->PI3K_Akt_HER2 MAPK_HER2 RAS/RAF/MEK/ERK HER2->MAPK_HER2 Proliferation_HER2 Proliferation/ Survival PI3K_Akt_HER2->Proliferation_HER2 MAPK_HER2->Proliferation_HER2 Trastuzumab Trastuzumab Trastuzumab->HER2 VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Angiogenesis_pathways Downstream Signaling VEGFR2->Angiogenesis_pathways Angiogenesis Angiogenesis Angiogenesis_pathways->Angiogenesis Ramucirumab Ramucirumab Ramucirumab->VEGFR2 Tumor_Cell Tumor Cell PDL1 PD-L1 T_Cell T Cell PD1 PD-1 PDL1->PD1 Inhibition T-Cell Inhibition PD1->Inhibition Pembrolizumab Pembrolizumab Pembrolizumab->PD1

Caption: Signaling Pathways of Alternative Therapeutic Targets.

Experimental Protocols

This section provides an overview of the general methodologies employed in the clinical trials cited in this guide.

General Clinical Trial Protocol for Targeted Therapies in Advanced Gastric Cancer

1. Patient Selection:

  • Inclusion Criteria: Patients with histologically confirmed advanced or metastatic gastric or gastroesophageal junction adenocarcinoma. For targeted therapies, patients are often required to have tumors that express the specific biomarker (e.g., HER2-positive, PD-L1 positive, CLDN18.2 positive, FGFR2 amplification). Patients typically have an Eastern Cooperative Oncology Group (ECOG) performance status of 0 or 1.

  • Exclusion Criteria: Prior therapy targeting the specific pathway being investigated, significant comorbidities, or inadequate organ function.

2. Study Design:

  • Most pivotal trials are randomized, multicenter, and often double-blind, comparing the investigational drug in combination with standard-of-care chemotherapy versus chemotherapy plus placebo.

3. Treatment Regimen:

  • The investigational drug is administered at a predetermined dose and schedule (e.g., intravenously every 2 or 3 weeks).

  • Standard-of-care chemotherapy regimens commonly used include a fluoropyrimidine (e.g., 5-fluorouracil (B62378) or capecitabine) and a platinum agent (e.g., cisplatin (B142131) or oxaliplatin).

4. Efficacy Assessment:

  • Tumor response is typically assessed every 6-8 weeks using imaging techniques (e.g., CT or MRI) and evaluated based on Response Evaluation Criteria in Solid Tumors (RECIST).

  • Primary endpoints often include Overall Survival (OS) and Progression-Free Survival (PFS).

  • Secondary endpoints may include Objective Response Rate (ORR), Duration of Response (DOR), and safety.

5. Safety and Tolerability Assessment:

  • Adverse events are monitored throughout the study and graded according to the National Cancer Institute's Common Terminology Criteria for Adverse Events (CTCAE).

Conclusion

The evaluation of this compound as a therapeutic target in gastric cancer presents a compelling area of research, with agents like G17DT and netazepide showing promise in early to mid-stage clinical development. However, to establish its place in the therapeutic landscape, therapies targeting this compound must demonstrate significant clinical benefit in well-designed Phase III trials.

In comparison, targeted therapies against HER2, VEGF, PD-1, Claudin-18.2, and FGFR2 have more established roles or are in later stages of clinical development with robust data supporting their efficacy in specific patient populations. The future of gastric cancer treatment will likely involve a more personalized approach, utilizing biomarkers to select the most appropriate targeted therapy for individual patients. Further research is warranted to explore the potential of combining this compound-targeted therapies with other treatment modalities to improve patient outcomes.

References

The Synergistic Value of Gastrin-17 in Multi-Biomarker Panels for Gastric Health Assessment

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers and Drug Development Professionals

The early and non-invasive detection of gastric pathologies, such as atrophic gastritis and gastric cancer, remains a significant challenge in clinical research and drug development. Serum biomarkers offer a promising avenue for risk stratification and patient monitoring. This guide provides a comprehensive comparison of the clinical utility of Gastrin-17 (G-17) when used in combination with other key biomarkers, including pepsinogen I (PGI), pepsinogen II (PGII), the PGI/PGII ratio, and Helicobacter pylori (H. pylori) antibodies. By presenting quantitative data, detailed experimental protocols, and visual workflows, this document aims to equip researchers and drug development professionals with the necessary information to effectively integrate these biomarkers into their studies.

Rationale for Biomarker Combination

The combination of G-17 with pepsinogens and H. pylori status provides a more comprehensive assessment of the gastric mucosal health than any single marker alone. G-17 is a hormone produced by G-cells in the gastric antrum, and its levels reflect the functional state of the antral mucosa.[1] Pepsinogen I is secreted by the chief cells in the gastric corpus, while pepsinogen II is produced in both the corpus and antrum.[1] Therefore, changes in the levels of these biomarkers can indicate the location and severity of gastric atrophy. H. pylori infection is a primary cause of atrophic gastritis and a major risk factor for gastric cancer.[2] The inclusion of H. pylori antibody status is thus crucial for a complete risk assessment.

Comparative Diagnostic Performance

The clinical utility of combining this compound with other biomarkers has been evaluated in numerous studies for the diagnosis of atrophic gastritis and gastric cancer. The following tables summarize the quantitative data from key studies, highlighting the diagnostic performance of these biomarker panels.

Atrophic Gastritis Diagnosis
Biomarker(s)Sensitivity (%)Specificity (%)PPV (%)NPV (%)AUCStudy
PGI ≤75.07 ng/ml7550--0.652[3]
PGI/PGII Ratio ≤6.258544.7--0.627[3]
PGI, PGI/PGII Ratio, and G-178060.5--0.703[4]
G-17, PGI, and H. pylori antibodies83957597-[5]
G-17, PGI, PGII, and H. pylori antibodies (Meta-analysis)74.795.6-91-[6]
Gastric Cancer Diagnosis and Risk Stratification
Biomarker(s)Sensitivity (%)Specificity (%)PPV (%)NPV (%)AUCStudy
G-1771.363.6--0.72[7]
CEA34.7893.94--0.64[7]
CA12-566.0953.54--0.61[7]
CA19-952.6175.76--0.65[7]
G-17 + CEA + CA12-5 + CA19-965.2284.85--0.79[7][8]
PGI ≤70 μg/L and PGI/II ratio ≤3.0 (Meta-analysis)5973---[9]
PGI, PGI/PGII Ratio, G-17 (Two of three abnormal)79.987.732.5--[10]

Signaling Pathways and Logical Relationships

The interplay between H. pylori infection, gastric atrophy, and the secretion of this compound and pepsinogens is a complex biological process. The following diagram illustrates the logical relationship between these factors and the progression to gastric cancer.

G Logical Progression from H. pylori to Gastric Cancer cluster_infection Infection & Inflammation cluster_atrophy Gastric Mucosal Atrophy cluster_biomarkers Biomarker Level Changes cluster_cancer Cancer Development H_pylori H. pylori Infection Chronic_Inflammation Chronic Inflammation H_pylori->Chronic_Inflammation Antral_Atrophy Antral Atrophy Chronic_Inflammation->Antral_Atrophy Corpus_Atrophy Corpus Atrophy Chronic_Inflammation->Corpus_Atrophy Low_G17 Low this compound Antral_Atrophy->Low_G17 Intestinal_Metaplasia Intestinal Metaplasia Antral_Atrophy->Intestinal_Metaplasia Low_PGI Low PGI & PGI/PGII Ratio Corpus_Atrophy->Low_PGI Corpus_Atrophy->Intestinal_Metaplasia Dysplasia Dysplasia Intestinal_Metaplasia->Dysplasia Gastric_Cancer Gastric Cancer Dysplasia->Gastric_Cancer

Caption: Logical progression from H. pylori infection to gastric cancer.

Experimental Workflows

The accurate measurement of this compound and other biomarkers is critical for their clinical application. The following diagram outlines a typical experimental workflow for analyzing these serum biomarkers using ELISA.

G General ELISA Workflow for Serum Biomarkers Sample_Collection 1. Serum Sample Collection (Fasting) Sample_Processing 2. Centrifugation & Aliquoting Sample_Collection->Sample_Processing ELISA_Plate_Prep 3. Prepare ELISA Plate (Coated with specific antibody) Sample_Processing->ELISA_Plate_Prep Standard_Sample_Addition 4. Add Standards & Samples ELISA_Plate_Prep->Standard_Sample_Addition Incubation1 5. Incubate Standard_Sample_Addition->Incubation1 Washing1 6. Wash Plate Incubation1->Washing1 Detection_Ab_Addition 7. Add Biotin-conjugated Detection Antibody Washing1->Detection_Ab_Addition Incubation2 8. Incubate Detection_Ab_Addition->Incubation2 Washing2 9. Wash Plate Incubation2->Washing2 HRP_Addition 10. Add HRP-conjugated Avidin Washing2->HRP_Addition Incubation3 11. Incubate HRP_Addition->Incubation3 Washing3 12. Wash Plate Incubation3->Washing3 Substrate_Addition 13. Add TMB Substrate Washing3->Substrate_Addition Incubation4 14. Incubate in Dark Substrate_Addition->Incubation4 Stop_Solution 15. Add Stop Solution Incubation4->Stop_Solution Read_Plate 16. Read Absorbance at 450nm Stop_Solution->Read_Plate Data_Analysis 17. Calculate Concentrations Read_Plate->Data_Analysis

Caption: General ELISA workflow for serum biomarker analysis.

Experimental Protocols

Human this compound (G-17) ELISA

This protocol is based on a sandwich enzyme-linked immunosorbent assay.

  • Sample Collection and Preparation: Collect fasting blood samples and separate the serum by centrifugation. Store serum aliquots at -20°C or lower until analysis.[11]

  • Assay Procedure:

    • Prepare the microtiter plate pre-coated with an anti-human G-17 antibody.

    • Add 100 µL of standards, controls, and patient samples to the appropriate wells.

    • Incubate for a specified time (e.g., 80 minutes at 37°C).[12]

    • Wash the wells with the provided wash buffer.

    • Add a biotin-conjugated anti-human G-17 antibody to each well and incubate.

    • Wash the wells to remove unbound antibody.

    • Add avidin-horseradish peroxidase (HRP) conjugate to each well and incubate.

    • Wash the wells again.

    • Add TMB substrate solution and incubate in the dark to allow for color development.[13]

    • Stop the reaction by adding a stop solution.

    • Measure the optical density at 450 nm using a microplate reader.

    • Calculate the G-17 concentration by plotting a standard curve.[13]

Pepsinogen I and II (PGI & PGII) ELISA

This protocol follows a similar sandwich ELISA principle.

  • Sample Collection and Preparation: Collect fasting blood samples, separate the serum, and store at -20°C.[11]

  • Assay Procedure:

    • Use a microplate pre-coated with monoclonal antibodies specific for PGI or PGII.

    • Add 20 µL of sample and 100 µL of buffer to the wells and incubate (e.g., 110 minutes at 15-30°C).[11]

    • Wash the wells.

    • Add enzyme-labeled anti-pepsinogen antibody and incubate (e.g., 55 minutes at 15-30°C).[11]

    • Wash the wells.

    • Add substrate and incubate.

    • Stop the reaction and measure the absorbance.

    • Calculate PGI and PGII concentrations from their respective standard curves.[11]

Helicobacter pylori IgG Antibody ELISA

This protocol is for the qualitative or quantitative detection of IgG antibodies against H. pylori.

  • Sample Collection and Preparation: Serum or plasma can be used.

  • Assay Procedure:

    • Use a microplate with wells coated with H. pylori antigens.

    • Dilute patient samples and add them to the wells along with controls.

    • Incubate to allow for antibody binding.

    • Wash the wells to remove unbound components.

    • Add an enzyme-conjugated anti-human IgG antibody and incubate.

    • Wash the wells.

    • Add a chromogenic substrate and incubate.

    • Stop the reaction and measure the absorbance.

    • The presence and level of anti-H. pylori IgG are determined by comparing the sample absorbance to that of the controls.[14]

Conclusion

The combination of this compound with pepsinogens and H. pylori antibody testing provides a powerful, non-invasive tool for the assessment of gastric mucosal health. This multi-biomarker approach demonstrates improved diagnostic accuracy for atrophic gastritis and enhances risk stratification for gastric cancer compared to individual markers. For researchers and drug development professionals, the integration of this biomarker panel can aid in patient selection, monitoring of disease progression, and evaluation of therapeutic interventions targeting gastric diseases. The provided protocols and workflows offer a foundation for the implementation of these valuable assays in a research setting.

References

Gastrin-17 as a Screening Tool for Gastric Pre-Malignant Lesions: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

Gastric cancer remains a significant global health challenge, often diagnosed at advanced stages. The identification of pre-malignant lesions, such as chronic atrophic gastritis (CAG), is crucial for effective surveillance and early intervention. Non-invasive serological biomarkers offer a promising approach for screening populations to identify individuals at higher risk who should undergo endoscopy. This guide provides a comparative analysis of Gastrin-17 (G-17), a hormone secreted by G-cells in the gastric antrum, as a screening tool, based on data from recent meta-analyses.

Experimental Protocols and Methodologies

The validation of a serological marker like this compound typically involves prospective or cross-sectional studies comparing the biomarker's performance against a gold-standard diagnostic method.

Key Experimental Methodologies:

  • Analyte Measurement: Serum or plasma levels of this compound are most commonly quantified using an enzyme-linked immunosorbent assay (ELISA).[1][2][3] Commercial kits, such as the GastroPanel, which also measures pepsinogen I (PGI), pepsinogen II (PGII), and Helicobacter pylori antibodies, are frequently used in these studies.[4] The assay principle often involves a competitive binding process where G-17 in the sample competes with a labeled G-17 conjugate for a limited number of antibody binding sites.[3] The resulting signal is inversely proportional to the concentration of G-17 in the sample.[3]

  • Reference Standard: The definitive diagnosis of gastric pre-malignant lesions is made through histological examination of gastric biopsies obtained during upper endoscopy.[5][6] The updated Sydney System is the conventional classification standard for grading the severity and location of atrophic gastritis.[4][5][6]

  • Patient Population: Studies typically enroll dyspeptic patients or individuals from populations with a high risk of gastric cancer.[6][7] Exclusion criteria often include the recent use of proton pump inhibitors or H2-histamine antagonists, as these medications can alter gastrin levels.[8]

G17_Experimental_Workflow node_process node_process node_data node_data node_analysis node_analysis node_output node_output A Patient Recruitment (e.g., Dyspeptic Patients) B Blood Sample Collection (Serum or Plasma) A->B D Upper Endoscopy & Gastric Biopsy A->D C This compound Measurement (ELISA) B->C F Statistical Analysis C->F E Histological Analysis (Reference Standard, e.g., Sydney System) D->E E->F G Diagnostic Accuracy Metrics (Sensitivity, Specificity, AUC, etc.) F->G G17_Signaling_Pathway node_ligand node_ligand node_receptor node_receptor node_pathway node_pathway node_effect node_effect G17 This compound CCKBR CCKBR Receptor G17->CCKBR Binds Wnt Activation of Wnt/β-catenin Pathway CCKBR->Wnt Ecadh ↓ E-cadherin Wnt->Ecadh Snail ↑ Snail1, N-cadherin Wnt->Snail EMT Epithelial-Mesenchymal Transition (EMT) Ecadh->EMT Snail->EMT Prolif Cell Proliferation, Invasion, Migration EMT->Prolif

References

Safety Operating Guide

Safeguarding Your Research: A Comprehensive Guide to Handling Gastrin-17

Author: BenchChem Technical Support Team. Date: December 2025

FOR IMMEDIATE RELEASE

This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals working with Gastrin-17. Adherence to these procedures is critical for ensuring laboratory safety and the integrity of your experimental outcomes.

This compound is a peptide hormone crucial in gastroenterological research. Proper handling is paramount to protect personnel from potential hazards and to maintain the viability of the compound for accurate and reproducible results. This document outlines the necessary personal protective equipment (PPE), handling protocols, and disposal procedures.

Essential Personal Protective Equipment (PPE)

To prevent exposure through inhalation, skin contact, or accidental ingestion, the following PPE is mandatory when handling this compound, particularly in its lyophilized powder form.

PPE CategoryItemSpecifications
Eye Protection Safety GogglesMust be equipped with side-shields to offer protection from splashes.
Hand Protection Protective GlovesChemical-resistant nitrile gloves are required. Double gloving is recommended.
Body Protection Laboratory CoatA lab coat or gown resistant to chemical permeation should be worn at all times.
Respiratory Fume Hood/RespiratorHandle lyophilized powder in a ventilated enclosure (fume hood). A suitable respirator may be required if a fume hood is not available.

Note: All disposable PPE should be discarded after use. Reusable PPE must be thoroughly decontaminated according to institutional protocols.

This compound Handling and Storage: A Step-by-Step Approach

Proper handling and storage are critical to maintain the stability and biological activity of this compound.

ProcedureStep-by-Step Guidance
Receiving and Initial Storage Upon receipt, inspect the package for any damage. Store the lyophilized peptide at -20°C or -80°C for long-term stability.[1]
Reconstitution Before opening, allow the vial to equilibrate to room temperature to prevent moisture condensation. Reconstitute the peptide using a sterile, appropriate solvent (e.g., sterile distilled water, dilute acetic acid, or a buffer at pH 5-6).[1]
Aliquoting and Short-Term Storage To avoid repeated freeze-thaw cycles, it is highly recommended to aliquot the reconstituted peptide into single-use volumes.[1][2] Store these aliquots at -20°C for short-term use (up to one month) or at -80°C for longer periods (up to six months).[3][4]
Experimental Use When using in experiments, thaw the required aliquot and keep it on ice. Avoid prolonged exposure to room temperature.

Emergency Procedures and First Aid

In the event of accidental exposure, immediate action is crucial.

Exposure TypeFirst Aid Measures
Skin Contact Immediately remove contaminated clothing. Wash the affected area thoroughly with soap and plenty of water.
Eye Contact Immediately flush the eyes with large amounts of water for at least 15 minutes, holding the eyelids open. Seek medical attention if irritation persists.
Inhalation Move the individual to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.
Ingestion Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.

Disposal Plan

All materials contaminated with this compound must be disposed of as hazardous chemical waste in accordance with local, state, and federal regulations.

Waste TypeDisposal Procedure
Contaminated PPE Collect in a designated, labeled hazardous waste container.
Unused this compound Dispose of in a designated hazardous chemical waste container. Do not pour down the drain or discard in regular trash.
Contaminated Labware Decontaminate if possible, or dispose of as hazardous waste.

This compound Signaling Pathway

This compound primarily exerts its effects by binding to the cholecystokinin (B1591339) B (CCK2) receptor, a G-protein coupled receptor. This interaction initiates a cascade of intracellular signaling events that regulate various physiological processes, including gastric acid secretion and cell proliferation.

Gastrin17_Signaling_Pathway Gastrin17 This compound CCK2R CCK2 Receptor Gastrin17->CCK2R G_protein Gq/13 CCK2R->G_protein activates Src Src Kinase CCK2R->Src activates PLC Phospholipase C (PLC) G_protein->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Ca²⁺ Release IP3->Ca2 induces PKC Protein Kinase C (PKC) DAG->PKC activates Cellular_Response Cellular Responses (e.g., Proliferation, Acid Secretion) Ca2->Cellular_Response MAPK_pathway MAPK Pathway (ERK) PKC->MAPK_pathway activates Src->MAPK_pathway activates MAPK_pathway->Cellular_Response

Caption: this compound signaling cascade initiated by binding to the CCK2 receptor.

Experimental Workflow for Handling this compound

The following diagram outlines a standard workflow for preparing and using this compound in a typical cell culture experiment. This workflow ensures both safety and experimental consistency.

Gastrin17_Experimental_Workflow Start Start: Retrieve Lyophilized This compound from -80°C Storage Equilibrate Equilibrate Vial to Room Temperature Start->Equilibrate Reconstitute Reconstitute in Sterile Solvent (in Fume Hood) Equilibrate->Reconstitute Aliquot Aliquot into Single-Use Vials Reconstitute->Aliquot Store_Aliquots Store Aliquots at -80°C Aliquot->Store_Aliquots Thaw Thaw Single Aliquot on Ice for Experiment Store_Aliquots->Thaw For each experiment Dilute Prepare Working Solution (Dilute with Assay Buffer) Thaw->Dilute Treat_Cells Treat Cells/Tissues with this compound Dilute->Treat_Cells Incubate Incubate as per Experimental Protocol Treat_Cells->Incubate Dispose Dispose of All Contaminated Waste Appropriately Treat_Cells->Dispose Analyze Analyze Results Incubate->Analyze Analyze->Dispose

Caption: A typical experimental workflow for the safe handling of this compound.

By implementing these safety and handling protocols, researchers can minimize risks and ensure the quality and reliability of their data when working with this compound. For further information, always refer to the specific Safety Data Sheet (SDS) provided by the manufacturer.

References

×

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.